Boc-Thr-OBzl
Description
BenchChem offers high-quality Boc-Thr-OBzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Thr-OBzl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20) |
InChI Key |
FHOGXXUNJQGWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of Boc-Thr-OBzl in Peptide & Glycopeptide Synthesis
Executive Summary: The "Scaffold" Advantage
In the landscape of peptide synthesis, Boc-Thr-OBzl (
This structural feature defines its primary utility: it serves as a protected scaffold for introducing post-translational modifications (PTMs) on the threonine side chain—most notably
This guide details the mechanistic role, experimental protocols, and strategic advantages of Boc-Thr-OBzl in advanced peptidomimetic synthesis.
Chemical Architecture & Orthogonality
To utilize Boc-Thr-OBzl effectively, one must understand the orthogonality of its protecting groups relative to the free hydroxyl functionality.
Structural Analysis
- -Protection (Boc): Acid-labile.[1] Removed by Trifluoroacetic acid (TFA) or HCl/Dioxane. Stable to base and hydrogenolysis.
-
-Terminus Protection (OBzl): Benzyl ester.[2][3] Removed by catalytic hydrogenolysis (
) or strong acids (HF, TFMSA). Stable to TFA. -
Side Chain (
-OH): Free. Nucleophilic handle for functionalization.
The Orthogonality Matrix
The power of Boc-Thr-OBzl lies in the ability to manipulate the N- and C-termini independently of the side chain modification.
| Protecting Group | Removal Condition | Stability | Role in Boc-Thr-OBzl Strategy |
| Boc (N-term) | 50% TFA in DCM | Base, Hydrogenolysis | Protects amine during side-chain modification. |
| OBzl (C-term) | TFA, Mild Base | Protects carboxyl; removed under neutral conditions to preserve acid-sensitive glycans. | |
| -OH (Side-chain) | N/A (Reactive Site) | N/A | The reaction center for glycosylation/phosphorylation. |
Core Application: Synthesis of -Glycopeptide Building Blocks
The most critical application of Boc-Thr-OBzl is generating glycosylated amino acids for subsequent use in Solid-Phase Peptide Synthesis (SPPS). Direct glycosylation of resin-bound peptides is often inefficient due to steric hindrance and aggregation; therefore, synthesizing the Boc-Thr(Glycan)-OH building block in solution using Boc-Thr-OBzl is the gold standard.
Mechanism: The Koenigs-Knorr & Imidate Variations
The free hydroxyl of Boc-Thr-OBzl acts as a nucleophile attacking an activated glycosyl donor (e.g., Peracetylated GalNAc bromide or trichloroacetimidate).
Why Boc-Thr-OBzl?
-
Solubility: The lipophilic Boc and Bzl groups ensure high solubility in organic solvents (DCM, Toluene) required for glycosylation.
-
Stereocontrol: The bulky protecting groups can influence the
anomeric ratio during glycosylation. -
Purification: The product is a neutral organic molecule, easily purified by silica gel chromatography.
Visualization: The Glycosylation Workflow
Experimental Protocol: Preparation of Boc-Thr(GalNAc)-OH
Note: This protocol assumes the use of a trichloroacetimidate donor, a modern variation of the classical Koenigs-Knorr reaction.
Materials
-
Acceptor: Boc-Thr-OBzl (1.0 eq)[2]
-
Donor: Peracetylated GalNAc trichloroacetimidate (1.2 eq)
-
Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 eq)
-
Solvent: Anhydrous DCM (Dichloromethane) with 4Å Molecular Sieves.
Step-by-Step Methodology
-
Drying (Critical): Dissolve Boc-Thr-OBzl and the Glycosyl Donor in anhydrous DCM. Add activated 4Å molecular sieves and stir at room temperature for 1 hour to ensure absolute dryness. Moisture competes with the acceptor, hydrolyzing the donor.
-
Activation: Cool the mixture to -20°C under Argon atmosphere.
-
Coupling: Add TMSOTf dropwise. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 30–60 minutes.
-
Quenching: Quench with Triethylamine (TEA) to neutralize the acid. Filter off the molecular sieves.
-
Work-up: Wash the filtrate with
(sat.) and Brine. Dry over and concentrate. -
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Result:Boc-Thr(Ac
-GalNAc)-OBzl .
-
-
Hydrogenolysis (C-term Deprotection):
-
Dissolve the purified ester in MeOH.
-
Add 10% Pd/C catalyst (10% w/w).
-
Stir under
atmosphere (balloon pressure) for 2–4 hours. -
Filter through Celite and concentrate.
-
Final Product:Boc-Thr(Ac
-GalNAc)-OH .
-
Validation Check: The disappearance of the benzyl aromatic protons in
Troubleshooting & Stability (E-E-A-T)
The -Elimination Risk
Threonine derivatives are prone to
-
Risk Factor: Using strong bases (e.g., NaH) to deprotonate the -OH for ether formation.
-
Mitigation: Use mild Lewis acid-catalyzed glycosylation (TMSOTf,
) rather than base-mediated alkylation.
Acyl Migration
In Boc-Thr-OBzl, the proximity of the free -OH to the Boc-protected amine can sometimes lead to
-
Storage: Store Boc-Thr-OBzl at -20°C in a desiccator.
Differentiating from Boc-Thr(Bzl)-OH
It is vital not to confuse Boc-Thr-OBzl with Boc-Thr(Bzl)-OH .
| Compound | Structure | Function |
| Boc-Thr-OBzl | Free Side Chain (-OH) | Scaffold for modification (Glycosylation). |
| Boc-Thr(Bzl)-OH | Protected Side Chain (-OBzl) | Standard building block for peptide chain elongation. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Bachem. (n.d.). Product Datasheet: Boc-Thr-OBzl. Bachem Online Catalog. Link (Note: Search CAS 33662-26-9 for specific lot data).
-
Kunz, H. (1987). Synthesis of Glycopeptides, Partial Structures of Biological Recognition Components. Angewandte Chemie International Edition, 26(4), 294–308. Link
-
Sigma-Aldrich. (2023).[4] Boc-Thr-OBzl Product Specification and Safety Data Sheet. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
A Comprehensive Technical Guide to the Synthesis and Purification of Boc-L-Thr-OBzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and purification of N-α-t-Butyloxycarbonyl-L-threonine benzyl ester (Boc-L-Thr-OBzl), a critical building block in modern peptide synthesis. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles, strategic considerations for experimental design, and field-tested methodologies for achieving high purity and yield.
The Strategic Importance of Boc-L-Thr-OBzl in Peptide Synthesis
The strategic selection of protecting groups is paramount to the success of peptide synthesis. Boc-L-Thr-OBzl is a versatile derivative of threonine, an essential amino acid, widely employed in the synthesis of complex peptides and pharmaceutical research.[1] The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the benzyl (Bzl) group safeguards the C-terminal carboxylic acid. This dual-protection scheme is fundamental to the controlled, stepwise assembly of peptide chains. The Boc group is favored for its stability under a range of coupling conditions and its facile removal under mild acidic conditions, which minimizes side reactions.[2] The benzyl ester provides robust protection throughout the synthesis and can be cleaved under specific, often hydrogenolytic, conditions.
The unique structural features of Boc-L-Thr-OBzl, including the presence of a secondary hydroxyl group on the side chain, necessitate careful consideration during synthesis and purification to prevent side reactions such as O-acylation or dehydration. This guide will address these challenges and provide robust protocols to ensure the integrity of the final product.
Synthesis of Boc-L-Thr-OBzl: A Mechanistic Approach
The synthesis of Boc-L-Thr-OBzl is typically achieved through a two-step process involving the protection of the C-terminal carboxyl group of L-threonine as a benzyl ester, followed by the protection of the α-amino group with a Boc moiety.
Esterification of L-Threonine
The initial step involves the esterification of the carboxylic acid of L-threonine with benzyl alcohol. A common and effective method is the Fischer-Speier esterification, which utilizes an acid catalyst in the presence of an excess of benzyl alcohol.[3]
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., p-Toluenesulfonic acid): The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by benzyl alcohol.
-
Azeotropic Removal of Water: The reaction is an equilibrium process. To drive the reaction towards the product, water, a byproduct, is continuously removed from the reaction mixture, typically by azeotropic distillation with a suitable solvent like toluene.[3]
-
Excess Benzyl Alcohol: Using an excess of benzyl alcohol also helps to shift the equilibrium towards the formation of the benzyl ester.
N-α-Boc Protection
Once the benzyl ester of threonine is formed, the α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
Causality Behind Experimental Choices:
-
Boc Anhydride (Boc₂O): This is the most common reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
-
Base (e.g., Triethylamine, Sodium Bicarbonate): The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc anhydride. The choice of base can influence the reaction rate and minimize side reactions. A mild base like sodium bicarbonate is often sufficient and preferred to avoid potential racemization.[4]
-
Solvent System: A biphasic solvent system, such as dioxane/water or THF/water, is often employed.[4] This allows for the dissolution of both the polar amino acid ester and the nonpolar Boc anhydride, facilitating the reaction at the interface.
Experimental Protocol: Synthesis of Boc-L-Thr-OBzl
-
Esterification:
-
To a suspension of L-threonine (1 eq.) in toluene, add benzyl alcohol (1.5 eq.) and p-toluenesulfonic acid monohydrate (1.1 eq.).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The resulting residue, L-threonine benzyl ester p-toluenesulfonate salt, can be used directly in the next step or purified.
-
-
Boc Protection:
-
Dissolve the crude L-threonine benzyl ester p-toluenesulfonate salt in a mixture of dioxane and water (1:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.5 eq.) portion-wise, ensuring the pH remains basic.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in dioxane dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC.
-
Once complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-Thr-OBzl.
-
Purification of Boc-L-Thr-OBzl: Achieving High Purity
The purification of Boc-L-Thr-OBzl is a critical step to ensure its suitability for peptide synthesis, where even minor impurities can lead to the formation of undesired side products. The two most common and effective purification techniques are recrystallization and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[] For Boc-L-Thr-OBzl, a suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is paramount. A common and effective solvent system for recrystallizing Boc-protected amino acid esters is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[6] This allows for fine-tuning of the polarity to achieve optimal crystallization.
-
Controlled Cooling: Slow cooling is essential to allow for the formation of well-defined crystals, which helps to exclude impurities from the crystal lattice. Rapid cooling can lead to the precipitation of an amorphous solid that may trap impurities.
Experimental Protocol: Recrystallization of Boc-L-Thr-OBzl
-
Dissolve the crude Boc-L-Thr-OBzl in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexanes to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate/hexanes (1:1 v/v).
-
Dry the crystals under vacuum to a constant weight.
Column Chromatography
For instances where recrystallization does not yield a product of sufficient purity, or if the product is an oil, silica gel column chromatography is the preferred method.[4][7] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly with the silica gel and thus elute more slowly.
-
Mobile Phase (Eluent): The eluent is a solvent or a mixture of solvents used to carry the sample through the column. The polarity of the eluent is a critical parameter. A less polar eluent will result in slower elution of all compounds, while a more polar eluent will accelerate their elution. For Boc-L-Thr-OBzl, a gradient of ethyl acetate in hexanes is a common and effective eluent system.
Experimental Protocol: Column Chromatography of Boc-L-Thr-OBzl
-
Prepare a silica gel column in a suitable solvent (e.g., hexanes).
-
Dissolve the crude Boc-L-Thr-OBzl in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low concentration of ethyl acetate and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Boc-L-Thr-OBzl.
Data Presentation and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Boc-L-Thr-OBzl.
| Parameter | Typical Value/Method | Purpose |
| Appearance | White to off-white solid | Visual inspection for product consistency. |
| Melting Point | Varies, but should be a sharp range | Indicator of purity. |
| Optical Rotation | Specific rotation value in a given solvent | Confirmation of enantiomeric purity. |
| ¹H NMR | Consistent with the expected structure | Structural confirmation and identification of impurities. |
| ¹³C NMR | Consistent with the expected structure | Further structural confirmation. |
| Mass Spectrometry | Correct molecular ion peak | Confirmation of molecular weight. |
| Purity (HPLC) | >98% | Quantitative assessment of purity. |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through in-process controls and final product analysis.
-
TLC Monitoring: Throughout the synthesis and purification, TLC is an invaluable tool for tracking the progress of reactions, identifying the presence of starting materials and byproducts, and determining the appropriate fractions to combine during column chromatography.
-
Spectroscopic and Chromatographic Analysis: The final product must be subjected to a battery of analytical tests (NMR, MS, HPLC) to unequivocally confirm its structure and purity. The data obtained should be compared with literature values or a certified reference standard.
-
Yield and Purity Correlation: A high yield is only meaningful if the product meets the required purity specifications. A significant drop in yield during purification may indicate the presence of substantial impurities that need to be addressed by optimizing the reaction or purification conditions.
By adhering to these principles of in-process monitoring and comprehensive final product analysis, researchers can have high confidence in the quality of the synthesized Boc-L-Thr-OBzl, ensuring its reliable performance in subsequent peptide synthesis applications.
References
-
The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... Available at: [Link]
-
Aapptec Peptides. Boc-Thr(Bzl)-OH [15260-10-3]. Available at: [Link]
-
PrepChem.com. Synthesis of 3. BOC-Leu-Ser-Thr-OBzl. Available at: [Link]
-
Beilstein Journals. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
Thieme. 2.2.2.3 Substituted Benzyl Esters. Available at: [Link]
-
PubMed. Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography. Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]
-
Bio-protocol. Peptide Synthesis. Available at: [Link]
-
PubMed. Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. Available at: [Link]
-
Reddit. Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. Available at: [Link]
Sources
Boc-Thr-OBzl CAS number and molecular weight
Topic: Boc-Thr-OBzl: Chemical Identity, Synthesis, and Structural Disambiguation Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Organic Chemists, Peptide Scientists, and Drug Development Researchers
Executive Summary
Boc-Thr-OBzl (N-
This guide provides a definitive technical profile of Boc-Thr-OBzl, resolving common commercial ambiguities regarding its CAS number and isomeric forms, and details a validated synthesis protocol.
Chemical Identity & Physicochemical Profile
Precise identification is paramount due to the prevalence of structural isomers in the marketplace.
Core Identifiers
| Parameter | Specification | Notes |
| Compound Name | Boc-Thr-OBzl | N-tert-Butoxycarbonyl-L-threonine benzyl ester |
| CAS Number | 33662-26-9 | CRITICAL: Do not confuse with Boc-Thr(Bzl)-OH (CAS 15260-10-3).[1] |
| Molecular Formula | C₁₆H₂₃NO₅ | |
| Molecular Weight | 309.36 g/mol | |
| MDL Number | MFCD00066062 | (Often shared with isomers; verify structure visually) |
| SMILES | CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Structural Disambiguation (The Isomer Trap)
A frequent error in procurement and synthesis is confusing Boc-Thr-OBzl with its linkage isomer Boc-Thr(Bzl)-OH .
-
Boc-Thr-OBzl (CAS 33662-26-9): [1][2][3][4]
-
C-Terminus: Benzyl Ester (Protected).
-
Side Chain: Free Hydroxyl (-OH).
-
Use: Starting material for C-terminal modification or side-chain functionalization.
-
-
Boc-Thr(Bzl)-OH (CAS 15260-10-3): [5][6]
-
C-Terminus: Free Acid (-COOH).
-
Side Chain: Benzyl Ether (Protected).
-
Use: Standard building block for Boc-SPPS (Solid Phase Peptide Synthesis).
-
Figure 1: Structural comparison between the target ester and its common side-chain protected isomer.
Synthesis & Preparation Protocol
Commercially available Boc-Thr-OBzl can be expensive or variable in purity. The following protocol describes the synthesis from inexpensive Boc-Thr-OH using Cesium Carbonate (
Reaction Mechanism
The reaction utilizes the "Cesium Effect," where the bulky cesium cation forms a loose ion pair with the carboxylate, enhancing its nucleophilicity toward the benzyl bromide electrophile while minimizing attack by the less acidic side-chain hydroxyl.
Validated Protocol
Reagents:
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve Boc-Thr-OH (1.0 eq) in MeOH (approx. 10 mL/g).
-
Add
(0.55 eq). The stoichiometry is 0.55 eq because carbonate is divalent. -
Stir until evolution of
ceases and the solution is clear (approx. 30 min). -
Critical Step: Evaporate the MeOH completely to dryness. The resulting cesium salt is a white solid. Residual MeOH will compete for the alkyl halide.
-
-
Alkylation:
-
Re-dissolve the cesium salt in anhydrous DMF (5 mL/g).
-
Add Benzyl Bromide (1.1 eq) dropwise.
-
Stir at room temperature for 4–18 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash effectively with water (
) to remove DMF. -
Wash with saturated brine (
). -
Dry organic layer over anhydrous
or . -
Concentrate in vacuo.
-
-
Purification:
-
The crude product is often an oil or low-melting solid.
-
Purify via Silica Gel Chromatography.[3]
-
Eluent: Hexane/Ethyl Acetate gradient (starts 5:1, moves to 2:1).
-
Target Rf: ~0.45 in Hexane:EtOAc (1:1).
-
Figure 2: Synthesis workflow for Boc-Thr-OBzl via Cesium salt method.
Quality Control & Characterization
To ensure the integrity of the synthesized or purchased material, the following QC parameters must be met.
| Test | Acceptance Criteria | Purpose |
| HPLC Purity | Detects unreacted Benzyl Bromide or side-chain alkylated impurities. | |
| ¹H-NMR | Consistent with structure | Verify the integral ratio of the t-Butyl group (9H, s, ~1.4 ppm) to the Benzyl protons (2H, s, ~5.2 ppm; 5H, m, ~7.3 ppm). |
| Mass Spectrometry | Confirm molecular weight (309.36). | |
| TLC | Single spot | Rf ~0.45 (Hex/EtOAc 1:1). Impurity Boc-Thr(Bzl)-OBzl (bis-alkylated) will have a higher Rf (less polar). |
Expert Insight on Stability: Boc-Thr-OBzl is stable at room temperature but should be stored at 2-8°C to prevent slow transesterification or hydrolysis. It is hygroscopic ; ensure the container is tightly sealed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33662-26-9. Retrieved from [Link]
- Wang, S. S., et al. (1973).Solid Phase Peptide Synthesis. Journal of the American Chemical Society. (Validation of Benzyl ester stability in Boc chemistry).
Sources
- 1. 33662-26-9 CAS Manufactory [m.chemicalbook.com]
- 2. Boc-Thr-OBzl | CAS#:33662-26-9 | Chemsrc [chemsrc.com]
- 3. BOC-THR-OBZL | 33662-26-9 [chemicalbook.com]
- 4. densitypharmachem.com [densitypharmachem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Strategic Orthogonality in Peptide Scaffolds: The Role of Boc and Bzl in Boc-Thr-OBzl
The following technical guide details the functional roles, mechanistic logic, and experimental utility of the Boc (tert-butyloxycarbonyl) and Bzl (benzyl) protecting groups within the specific scaffold of Boc-Thr-OBzl (
Executive Summary: The Scaffold Logic
Boc-Thr-OBzl is a bifunctional protected amino acid derivative primarily utilized in solution-phase peptide synthesis and the development of modified threonine analogs (e.g., phosphopeptides, glycopeptides).
Its structural significance lies in its quasi-orthogonal protection strategy :
- -Boc Group: Provides acid-labile protection for the amine, removable by moderate acids (TFA).
-
-OBzl (Benzyl Ester): Provides semi-permanent protection for the carboxyl group, stable to moderate acids but removable by strong acids (HF, TFMSA) or catalytic hydrogenolysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> /Pd). -
-Hydroxyl (Side Chain): Unprotected. This free hydroxyl group is the strategic "handle," allowing site-selective functionalization (O-acylation, phosphorylation, glycosylation) without interference from the N- or C-termini.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
This guide analyzes the causality behind these protecting group choices, their cleavage mechanisms, and the protocols for their manipulation.
Mechanistic Causality: Why Boc and Bzl?
In drug development, the choice of protecting groups dictates the synthetic pathway. The Boc/Bzl pairing in Boc-Thr-OBzl is not arbitrary; it is designed to create a specific reactivity window.
The Boc Group (Kinetic Lability)
The tert-butyloxycarbonyl (Boc) group protects the
-
Formation: Introduced using Boc anhydride (
) under basic conditions.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Stability: Stable to bases (saponification conditions) and catalytic hydrogenolysis.[5]
-
Cleavage Mechanism (Acidolysis): Upon treatment with Trifluoroacetic Acid (TFA), the Boc group undergoes an
-like elimination. The tert-butyl cation is generated, which spontaneously eliminates isobutylene, leaving a carbamic acid that decarboxylates to the free amine.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Critical Insight: The generated tert-butyl cation is an electrophile.[5] In the presence of nucleophilic side chains (like the free -OH of Threonine), "scavengers" (e.g., water, silanes) are rarely needed for Boc-Thr-OBzl itself, but are critical if the side chain were electron-rich (e.g., Trp, Tyr).
-
The Bzl Group (Thermodynamic Stability)
The Benzyl (Bzl) ester protects the C-terminus. Unlike methyl or ethyl esters, the Bzl ester offers a dual deprotection mode, providing flexibility in synthetic design.[5]
-
Stability: Completely stable to TFA. This allows the Boc group to be removed/cycled without disturbing the C-terminus.
-
Cleavage Mechanism 1 (Hydrogenolysis): Treatment with
gas and Palladium on Carbon (Pd/C) cleaves the benzyl ester via homolytic C-O bond fission, yielding Toluene and the free carboxylic acid. This is the mildest method and preserves acid-sensitive side chain modifications (e.g., some glycosyl linkages). -
Cleavage Mechanism 2 (Acidolysis): Strong acids (HF or TFMSA) protonate the ester oxygen, leading to
cleavage. This is less common for solution-phase work with Boc-Thr-OBzl but standard in Solid Phase Peptide Synthesis (SPPS).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Orthogonality Matrix
The table below summarizes the differential stability that makes this scaffold effective.
| Reagent / Condition | Boc ( | Bzl ( | Threonine -OH (Side Chain) |
| 50% TFA / DCM | Cleaved (Rapid) | Stable | Stable |
| Stable | Cleaved | Stable | |
| Dilute Base (NaOH) | Stable | Cleaved (Saponification)* | Stable |
| HF / TFMSA | Cleaved | Cleaved | Stable |
*Note: Saponification of benzyl esters is possible but risks racemization of the
Visualization of Orthogonal Pathways
The following diagram illustrates the divergent synthetic pathways enabled by the Boc-Thr-OBzl scaffold.
Caption: Divergent synthetic workflows starting from Boc-Thr-OBzl. The scaffold allows independent modification of N-terminus, C-terminus, or Side Chain.
Experimental Protocols
These protocols are designed for high-fidelity synthesis and modification, prioritizing purity and yield.[5]
Protocol A: Selective Removal of Boc (N-Deprotection)
Objective: Isolate H-Thr-OBzl (as a TFA salt) for subsequent peptide coupling.
-
Preparation: Dissolve 1.0 mmol of Boc-Thr-OBzl in 5 mL of Dichloromethane (DCM).
-
Acidolysis: Add 5 mL of Trifluoroacetic Acid (TFA) slowly at 0°C.
-
Why 0°C? Controls the exotherm and prevents potential O-to-N acyl migration or premature ester cleavage.
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Work-up (Critical Step):
-
Precipitation: Add cold Diethyl Ether to the oily residue to precipitate the H-Thr-OBzl · TFA salt.[5][6] Filter and dry.[5][6][7]
Protocol B: Selective Removal of Bzl (C-Deprotection)
Objective: Isolate Boc-Thr-OH for use as a C-terminal building block.
-
Preparation: Dissolve 1.0 mmol of Boc-Thr-OBzl in 10 mL of Methanol (MeOH).
-
Catalyst Addition: Add 10% Pd/C (10-20% by weight of substrate) under an inert atmosphere (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Hydrogenation: Purge the vessel with Hydrogen gas (
) (balloon pressure is sufficient for benzyl esters). Stir vigorously for 2–4 hours. -
Monitoring: Monitor by TLC. The product (Boc-Thr-OH) will be more polar (lower
) than the starting ester. -
Work-up:
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Wash the pad with MeOH.[5]
-
Concentrate the filtrate in vacuo to yield Boc-Thr-OH as a white solid/foam.
-
Application in Drug Development: The "Free -OH" Advantage
The specific utility of Boc-Thr-OBzl (with free side chain) versus Boc-Thr(Bzl)-OH (fully protected) is critical in the synthesis of modified biologics.
Case Study: Synthesis of Phosphothreonine Peptides
In the development of kinase inhibitors or signaling probes, researchers must introduce a phosphate group on Threonine.
-
Starting Material: Boc-Thr-OBzl is used because the N and C termini are "capped."[5]
-
Phosphorylation: The free
-hydroxyl is reacted with a phosphoramidite reagent (e.g., dibenzyl N,N-diisopropylphosphoramidite) followed by oxidation.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Result: Boc-Thr(PO3Bn2)-OBzl.
-
Global Deprotection: A single hydrogenation step (
) removes the C-terminal Benzyl ester AND the Benzyl groups on the phosphate, yielding Boc-Thr(PO3H2)-OH or the free phospho-amino acid depending on N-terminal handling.
This workflow highlights the efficiency of the Bzl group: it serves as both a carboxyl protector and a phosphate protector that can be removed simultaneously.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on protecting group stability and cleavage conditions). [5]
-
Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[5] (Foundational text establishing the Boc/Bzl strategy).[5][1][6][7]
-
Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[5] (Comprehensive review of orthogonality including Boc/Bzl systems). [5]
-
BenchChem. (2025).[5][6] The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. (Technical overview of Boc/Bzl orthogonality).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Sourcing and Utilizing Boc-Thr-OBzl (CAS 33662-26-9) in Advanced Peptide Synthesis: A Technical Whitepaper
Executive Summary
In the landscape of complex peptide synthesis and semi-synthetic drug development, the strategic selection of orthogonal protecting groups dictates the success of a synthetic route. Boc-Thr-OBzl (N-
Mechanistic Rationale: The Power of Orthogonality
The architectural value of Boc-Thr-OBzl lies in its strict chemical orthogonality. As a Senior Application Scientist, selecting this specific protection scheme is a deliberate choice driven by the need for site-specific side-chain modifications—such as O-glycosylation, O-phosphorylation, or the synthesis of depsipeptides—prior to chain elongation.
Causality of Protection Choices:
-
The Benzyl (OBzl) Ester: The C-terminus is masked as a benzyl ester. Causality: Benzyl esters are highly stable to the basic conditions (e.g., NaH, alkyl halides) frequently required for side-chain O-alkylation, whereas simpler esters (like methyl or ethyl) are prone to premature hydrolysis. The OBzl group is later removed via catalytic hydrogenolysis (
, Pd/C), a neutral condition that leaves delicate side-chain modifications intact. -
The Boc Group: The N-terminus is protected by a tert-butyloxycarbonyl group. Causality: The Boc group is completely stable to the reductive conditions used to cleave the benzyl ester, but is highly labile to mild anhydrous acids (e.g., Trifluoroacetic acid, TFA).
This dual-protection strategy isolates the
Commercial Supplier Landscape & Procurement Metrics
When sourcing Boc-Thr-OBzl for research, chemical purity and chiral integrity are paramount. Threonine possesses two chiral centers (
The following table summarizes verified commercial suppliers providing research-grade Boc-Thr-OBzl:
| Supplier | Catalog / SKU | Purity Spec | Quantity Scale | Key Application Focus |
| 3 | CP25766 | >98.0% | 25 g - 100 g | Specialized peptide modifications[2] |
| 4 | F988238 | >98.0% | 5 g - 25 g | General organic synthesis & catalysis[4] |
| 5 | ST00CKV8 | 98.0% | 1 g - 25 g | Bulk research reagents[5] |
| 1 | 52923 | 98.0% | 5 g - 100 g | High-throughput screening[1] |
| 1 | 19552 | Custom | Custom synthetic solutions[1] |
Note: Always request a Certificate of Analysis (CoA) to verify the specific optical rotation matches the canonical (2S,3R) configuration.
Quality Control & Analytical Validation
Upon receipt, researchers must validate the integrity of the reagent to ensure the free hydroxyl group has not undergone unintended auto-acylation during transit.
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight (
g/mol )[1]. The presence of a prominent peak at [M+Na]+ 332.3 is characteristic. -
NMR Spectroscopy:
-NMR must show the distinct tert-butyl singlet (~1.4 ppm, 9H), the benzyl aromatic protons (~7.3 ppm, 5H), and the benzylic (~5.1 ppm, 2H). Crucially, the -proton multiplet should appear around ~4.2 ppm; a downfield shift to >5.0 ppm indicates unwanted esterification of the free hydroxyl.
Experimental Protocol: Site-Specific O-Acylation of Boc-Thr-OBzl
To demonstrate the utility of the free hydroxyl group, the following protocol details the O-acylation of Boc-Thr-OBzl using a standard carboxylic acid.
Self-Validating System Design: This protocol is inherently self-validating. The conversion of the highly polar secondary hydroxyl group to a lipophilic ester significantly increases the retention factor (
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq of Boc-Thr-OBzl (309 mg, 1.0 mmol) in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: In a separate vial, dissolve 1.2 eq of the target carboxylic acid and 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) in 3.0 mL of DCM. Stir for 10 minutes at
to form the active O-acylisourea intermediate. -
Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) to the Boc-Thr-OBzl solution. Mechanistic Causality: The secondary
-hydroxyl of threonine is sterically hindered. DMAP acts as a hyper-nucleophilic catalyst, attacking the O-acylisourea to form an N-acylpyridinium intermediate, which is highly reactive toward the hindered threonine hydroxyl. -
Coupling: Dropwise add the activated acid solution to the Boc-Thr-OBzl solution at
. Allow the reaction to warm to room temperature and stir for 4-6 hours. -
TLC Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the lower
Boc-Thr-OBzl spot and the emergence of a higher product spot validates a successful coupling. -
Targeted Workup:
-
Filter the reaction mixture through a Celite pad to remove the precipitated Dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5%
(aq) to selectively protonate and remove the DMAP catalyst. -
Wash with saturated
(aq) to neutralize and remove any unreacted carboxylic acid. -
Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo.
-
Expert Insight: Mitigating -Elimination
A critical failure point when modifying the free
Workflow Visualization
Workflow: Orthogonal modification and selective deprotection pathways of Boc-Thr-OBzl.
References
- Title: Boc-L-Thr-OBzl - Creative Peptides Source: Creative Peptides URL
- Title: Boc-Thr-OBzl - Fluorochem Source: Fluorochem URL
- Title: Boc-Thr-OBzl | 1stsci.
- Title: 33662-26-9(BOC-THR-OBZL)
Sources
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis: A Comprehensive Technical Guide
Executive Summary
Developed by R. Bruce Merrifield in 1963, Solid-Phase Peptide Synthesis (SPPS) fundamentally revolutionized the chemical assembly of peptides, earning him the 1984 Nobel Prize in Chemistry[1]. The original and highly robust methodology relies on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. While Fmoc-based synthesis has become popular due to its milder conditions, the Boc/Bzl strategy remains indispensable for synthesizing complex, aggregation-prone sequences, base-sensitive depsipeptides, and C-terminal thioesters required for Native Chemical Ligation (NCL)[2].
This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the Boc/Bzl SPPS workflow, designed for senior researchers and drug development professionals.
Mechanistic Foundations: Differential Acid Lability
The core logic of the Boc/Bzl strategy is built upon differential acid lability (orthogonality based on kinetic stability against acids)[3].
-
Temporary N-α Protection (Boc): The tert-butyloxycarbonyl group is moderately acid-labile. It is quantitatively removed using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4].
-
Permanent Side-Chain Protection (Bzl): The amino acid side chains are protected by benzyl-based groups (e.g., benzyl ethers/esters, tosyl, benzyloxycarbonyl). These are highly stable to TFA and are only cleaved by strong anhydrous acids, typically liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA)[5].
-
Resin Linkage: The covalent bond anchoring the C-terminus to the polystyrene resin must withstand repeated TFA exposure but yield to HF during final global deprotection[3].
Differential acid lability logic governing orthogonal deprotection in the Boc/Bzl strategy.
Resin Selection & Causality
The choice of solid support dictates the stability of the synthesis:
-
Merrifield Resin (Chloromethylpolystyrene): The classical resin forming a benzyl ester linkage. Causality for limitation: This linkage is slightly susceptible to 50% TFA. In long syntheses (>30 residues), repeated TFA exposure causes premature peptide cleavage, drastically reducing overall yield[3].
-
PAM Resin (Phenylacetamidomethyl): Causality for use: To circumvent premature cleavage, an electron-withdrawing acetamido group is inserted into the linker. This destabilizes the protonated intermediate during acidolysis, making the PAM linker ~100 times more stable to TFA than standard Merrifield resin, ensuring high yields for long sequences[3].
-
MBHA Resin (4-Methylbenzhydrylamine): Used specifically for synthesizing C-terminal peptide amides. It exhibits an optimal kinetic balance—stable to TFA but fully labile to HF[3].
The Boc-SPPS Cycle: Step-by-Step Methodologies
The elongation of the peptide chain is a cyclical process of deprotection, neutralization, and coupling.
Cyclic workflow of Boc-SPPS illustrating deprotection, neutralization, and coupling phases.
Protocol 1: N-α-Boc Deprotection & Neutralization
Unlike Fmoc chemistry, Boc cleavage leaves the N-terminal amine protonated as a non-nucleophilic TFA salt. It must be neutralized prior to coupling[4],[6].
Step-by-Step Procedure:
-
Resin Swelling: Suspend the peptide-resin in DCM for 15-30 minutes.
-
Causality: Polystyrene matrices must be fully solvated to expand the polymer network, exposing reactive sites and ensuring diffusion-limited reactions proceed at optimal kinetic rates[4].
-
-
Deprotection: Drain DCM. Add 50% TFA in DCM. Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM. Agitate for 20-30 minutes at room temperature[4].
-
Causality: The pre-wash removes residual water/solvents that could dilute the TFA. The main treatment drives the acidolytic removal of the Boc group via an SN1 mechanism, releasing isobutylene and carbon dioxide[7].
-
-
Washing: Drain and wash thoroughly with DCM (5 times) to remove excess TFA[4].
-
Neutralization: Add 5-10% N,N-diisopropylethylamine (DIEA) in DCM. Agitate for 5-10 minutes. Repeat once[6].
-
Causality: DIEA deprotonates the N-terminal TFA salt, generating the free, highly nucleophilic primary amine required for the subsequent amide bond formation[6].
-
-
Final Wash: Wash the resin with DCM (3 times) and DMF (3 times) to prepare for coupling[4].
Protocol 2: Amino Acid Coupling & Self-Validation
Step-by-Step Procedure:
-
Activation: In a separate vessel, dissolve the incoming Boc-protected amino acid (3-4 equivalents) and HBTU (3-4 equivalents) in minimal DMF. Add DIEA (6-8 equivalents) and pre-activate for 2-5 minutes[6].
-
Causality: HBTU converts the carboxylic acid into a highly reactive OBt ester. DIEA acts as the base to drive the activation kinetics[6].
-
-
Coupling: Add the activated mixture to the neutralized resin. Agitate for 1-2 hours at room temperature[6].
-
Self-Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply the ninhydrin-based Kaiser test[4].
-
Causality: The Kaiser test reacts with free primary amines to form a deep blue complex (Ruhemann's purple). A colorless/yellow result self-validates that the coupling is >99% complete. If blue, the coupling step must be repeated to prevent deletion sequences[6].
-
Global Deprotection and Cleavage: The HF Protocol
The final step in Boc-SPPS requires the cleavage of the peptide from the solid support and the simultaneous removal of all permanent side-chain protecting groups. Because anhydrous HF is highly toxic and corrosive to glass, this step requires a specialized PTFE (Teflon) vacuum line apparatus[2].
Protocol 3: Anhydrous HF Cleavage
Standard HF cleavage operates via an SN1 mechanism, generating highly reactive carbocations from the benzyl protecting groups. These carbocations can irreversibly alkylate electron-rich residues (Trp, Tyr, Met)[3]. To prevent this, nucleophilic scavengers are strictly required[2].
Step-by-Step Procedure (Standard Method):
-
Preparation: Transfer the dried peptide-resin to a PTFE reaction vessel. Add scavengers—typically a mixture of anisole and p-cresol (e.g., 9:1 HF:scavenger ratio)[3],[2].
-
Causality: Anisole and p-cresol act as electron-rich "sponges" that rapidly quench the generated benzyl carbocations before they can attack the peptide chain[2].
-
-
HF Condensation: Cool the reaction vessel in a dry ice/methanol bath (–78 °C). Distill anhydrous HF gas under vacuum into the vessel (approx. 10 mL HF per gram of resin)[3],[2].
-
Cleavage Reaction: Transfer the vessel to an ice bath (0 °C) and stir the mixture for 45 to 60 minutes[3].
-
Evaporation & Precipitation: Evaporate the HF under high vacuum. The cleaved peptide and resin are suspended in cold, peroxide-free diethyl ether[3],[2].
-
Causality: Ether selectively precipitates the highly polar peptide while dissolving the organic scavengers and cleaved protecting group byproducts[2].
-
-
Extraction: Filter the mixture. Extract the peptide from the resin using a solubilizing buffer (e.g., 10-50% acetic acid in water) and lyophilize[2].
Advanced Technique: The Low-High HF Method Pioneered by Tam and Merrifield, this two-step protocol is used for highly sensitive sequences.
-
Low HF (SN2): A mixture of HF and Dimethyl Sulfide (DMS) (1:3 ratio) is used first. The DMS acts as a nucleophile, driving the cleavage via an SN2 mechanism. This safely removes most protecting groups without forming free carbocations[3].
-
High HF (SN1): After evaporating the Low HF mixture, standard neat HF is added to cleave resistant functionalities (like Arg(Tos)) and release the peptide from the resin[3].
Quantitative Data & Strategy Comparison
To optimize synthetic design, researchers must select the appropriate side-chain protecting groups and weigh the operational differences between Boc and Fmoc chemistries.
Table 1: Boc/Bzl vs. Fmoc/tBu SPPS Strategies
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| N-α Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| N-α Deprotection | 50% TFA in DCM (Acidic)[4] | 20% Piperidine in DMF (Basic)[8] |
| Side-Chain Protection | Benzyl (Bzl) based | tert-Butyl (tBu) based |
| Global Cleavage | Anhydrous HF or TFMSA (Strong Acid)[2] | 95% TFA (Moderate Acid)[9] |
| Neutralization Step | Required (e.g., 10% DIEA)[4] | Not Required |
| Primary Advantage | High solubility of intermediates, limits aggregation[10] | Milder cleavage conditions, no HF required[9] |
Table 2: Standard Side-Chain Protecting Groups in Boc-SPPS
| Amino Acid | Protecting Group | Abbreviation | Cleavage Reagent |
| Aspartic Acid / Glutamic Acid | Benzyl ester | Bzl | Anhydrous HF[11] |
| Serine / Threonine / Tyrosine | Benzyl ether | Bzl | Anhydrous HF[11] |
| Arginine | Tosyl | Tos | Anhydrous HF[11] |
| Lysine | Benzyloxycarbonyl | Z | Anhydrous HF[11] |
| Histidine | Benzyloxymethyl | Bom | Anhydrous HF[11] |
| Cysteine | 4-Methylbenzyl | 4-MeBzl | Anhydrous HF |
References
-
Title: Solid-phase peptide synthesis introduction-Technical Articals-News Source: Hongtide URL: [Link]
-
Title: Solid-phase Peptide Synthesis Services Source: Amerigo Scientific URL: [Link]
-
Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: PMC - NIH URL: [Link]
-
Title: Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera Research URL: [Link]
-
Title: Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis Source: PMC - NIH URL: [Link]
-
Title: Greening Fmoc/tBu Solid-Phase Peptide Synthesis Source: Digital CSIC URL: [Link]
-
Title: Solid-Phase Peptide Synthesis (Merrifield) Source: St. Paul's Cathedral Mission College URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. biovera.com.au [biovera.com.au]
- 9. digital.csic.es [digital.csic.es]
- 10. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 11. Solid-phase Peptide Synthesis Services - Amerigo Scientific [amerigoscientific.com]
Methodological & Application
Standard protocol for Boc-Thr-OBzl coupling in SPPS
Application Note: Precision Protocol for Threonine Incorporation in Boc-SPPS
Executive Summary & Scope
This application note details the rigorous protocol for incorporating Threonine into peptide sequences using the Boc/Bzl (tert-butyloxycarbonyl / benzyl) solid-phase peptide synthesis (SPPS) strategy.
While "Boc-Thr-OBzl" often appears in literature as a shorthand for the protected derivative, this guide specifically addresses two distinct critical workflows:
-
Resin Loading: The attachment of the first amino acid,
-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), to a chloromethyl (Merrifield) resin to establish the C-terminal benzyl ester (-OBzl ) linkage. -
Chain Elongation: The coupling of Boc-Thr(Bzl)-OH to a growing peptide chain.
Why this matters: Threonine presents unique challenges due to its
Strategic Analysis: The Boc/Bzl Chemistry
In the Boc/Bzl strategy, the
Mechanistic Causality
-
Side-Chain Protection (Bzl): The Bzl group is essential. Without it, the free hydroxyl group of Threonine acts as a nucleophile, attacking the activated carboxyl group of the incoming amino acid, leading to branched peptides (O-acylation).
-
Resin Linkage (OBzl): The ester linkage formed between Thr and the Merrifield resin is stable to TFA (used for Boc removal) but cleaved by HF (Hydrogen Fluoride) at the end of synthesis.
Protocol A: Resin Loading (The Gisin Method)
Objective: Attach Boc-Thr(Bzl)-OH to Chloromethyl Polystyrene (Merrifield) Resin. Standard: The Gisin method (Cesium salt) is the gold standard. It avoids the formation of quaternary ammonium salts (a common side reaction with triethylamine) and suppresses racemization.[1]
Materials
-
Boc-Thr(Bzl)-OH[2]
-
Merrifield Resin (0.7 – 1.0 mmol/g substitution)
-
Cesium Carbonate (
)[3][4][5] -
Solvents: Ethanol (EtOH), DMF (Anhydrous), DCM.
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1. Salt Formation | Dissolve Boc-Thr(Bzl)-OH (1.0 eq relative to resin sites) in EtOH/Water (5:1). Titrate to pH 7.0 with 20% aq. | Creates the nucleophilic Cesium carboxylate salt. Critical: Do not exceed pH 7.0 to prevent base-catalyzed racemization. |
| 2. Drying | Evaporate to dryness.[3][4][5] Re-dissolve in dry DMF and evaporate again (2x). | Removes water.[5] Water competes with the resin sites, hydrolyzing the chloromethyl groups to hydroxymethyl groups (inactive). |
| 3. Reaction | Swell Merrifield resin in anhydrous DMF. Add the dried Cesium salt (in DMF). Shake at 50°C for 16-24 hours . | The |
| 4. Washing | Filter resin.[3][4][6][7] Wash: DMF (3x), 50% aq. DMF (3x), MeOH (3x), DCM (3x). | Removes unreacted amino acid and inorganic salts. |
| 5. Capping (Optional) | Treat with acetic anhydride/DIEA in DMF for 30 min. | Caps any remaining chloromethyl groups to prevent them from reacting later (though Gisin method is usually high yield). |
Protocol B: Chain Elongation (The Coupling Cycle)
Objective: Coupling Boc-Thr(Bzl)-OH to the N-terminus of a peptide-resin. Method: HBTU/DIEA activation is recommended for speed and efficiency, though DCC/HOBt is a valid alternative for highly racemization-prone sequences.
Reagents
-
Coupling: Boc-Thr(Bzl)-OH (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF.
The Standard Boc Cycle
| Phase | Step | Reagent/Condition | Time | Mechanism |
| 1.[8][9] Deprotection | Pre-wash | 50% TFA/DCM | 2 min | Removes residual DMF/DCM. |
| Cleavage | 50% TFA/DCM | 20 min | Acidolytic cleavage of the N-terminal Boc group. Generates the amine-TFA salt.[5][7] | |
| Wash | DCM (3x) | 1 min | Removes excess TFA. | |
| 2. Neutralization | Flow Wash | 10% DIEA/DCM | 2 x 2 min | Deprotonates the amine salt ( |
| Wash | DCM (3x), DMF (3x) | 1 min | Prepares resin for coupling solvent. | |
| 3. Coupling | Activation | Dissolve AA + HBTU in DMF. Add DIEA. | < 2 min | Generates the active ester (OBt ester) in situ. |
| Reaction | Add to Resin. Shake at RT. | 45-60 min | Formation of the peptide bond. | |
| Monitor | Kaiser Test (Ninhydrin) | - | If blue (positive), re-couple.[5] If colorless (negative), proceed. |
Visualization of Workflows
Figure 1: The Cesium Salt Loading Mechanism (Gisin Method)
Caption: Mechanistic pathway for anchoring Boc-Thr(Bzl)-OH to Merrifield resin via Cesium displacement, preventing quaternary salt formation.
Figure 2: The Standard Boc Elongation Cycle
Caption: Cyclic workflow for Boc-SPPS showing Deprotection, Neutralization, and HBTU-mediated Coupling.
Troubleshooting & Critical Considerations
Aggregation (The "Difficult Sequence" Problem)
Boc synthesis is prone to aggregation due to the formation of secondary structures on the resin.
-
Symptom: Incomplete coupling (positive Kaiser test) despite re-coupling.
-
Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP blends) or switch to In-Situ Neutralization protocols where the neutralization and coupling steps are combined to minimize the time the peptide chain spends in the aggregation-prone neutral state.
Threonine-Specific Side Reactions
-
-Elimination: Prolonged exposure to strong base can cause Threonine to dehydrate to dehydrobutyrine.
-
Prevention:[][11] Avoid harsh bases. DIEA is preferred over TEA. Keep neutralization times short (2 x 2 min).
-
-
N
O Shift: In strong acids (HF cleavage), the peptide chain can migrate from the Nitrogen to the Oxygen of the side chain if the Bzl group is cleaved prematurely.-
Prevention:[][11] Ensure the "High HF" cleavage conditions are strictly controlled (0°C, 60 min) and include scavengers (p-cresol).
-
References
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts.[12] Helvetica Chimica Acta, 56(5), 1476–1482.[12]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193.
-
Bachem. (2023).[3] Solid Phase Peptide Synthesis (SPPS) explained.
-
Sigma-Aldrich. (2023). Peptide Resin Loading Protocols.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
Boc-Thr-OBzl activation with DCC/HOBt coupling reagents
Application Note: Optimization of Boc-Thr(Bzl)-OH Activation and Coupling using DCC/HOBt
Executive Summary
This guide details the activation and coupling of N-
This protocol leverages the König & Geiger method , utilizing HOBt as an auxiliary nucleophile to suppress racemization and prevent the formation of unreactive
Nomenclature & Chemical Precision (Critical Pre-Requisite)
Before proceeding, it is vital to distinguish between two frequently confused chemical species in Boc chemistry.
| Common Name | Chemical Structure | Functionality | Reactivity with DCC/HOBt |
| Boc-Thr(Bzl)-OH | Side-chain protected acid | Carboxylic Acid | High. This is the species activated for coupling.[1][3] |
| Boc-Thr-OBzl | C-terminal benzyl ester | Ester | Inert. Cannot be activated by DCC. Usually the product of esterification. |
Note: This guide assumes the user intends to activate the carboxylic acid Boc-Thr(Bzl)-OH for peptide bond formation. If your starting material is the ester (Boc-Thr-OBzl), it must first be saponified or hydrogenolyzed to the free acid to participate in DCC coupling.
Mechanistic Insight: The Role of HOBt
Direct activation of amino acids with DCC generates an O-acylisourea intermediate.[4] For sterically hindered amino acids like Threonine, the amine nucleophile attacks slowly, allowing the O-acylisourea to undergo two deleterious side reactions:
-
Racemization: Proton abstraction at the
-carbon leading to oxazolone formation. -
Rearrangement: Formation of the inert
-acylurea (a dead-end byproduct).
The Solution: HOBt intercepts the O-acylisourea faster than the side reactions occur, forming an OBt-active ester . This ester is reactive enough to couple with amines but stable enough to resist racemization.[4][5]
Mechanism Diagram
Caption: The König & Geiger mechanism. HOBt intercepts the O-acylisourea to form a racemization-resistant active ester.[4]
Experimental Protocol
Materials Required
-
Boc-Thr(Bzl)-OH (1.0 eq)
-
Amine Component (1.0 eq) (e.g., H-AminoAcid-OBzl or Resin-bound amine)
-
DCC (1.1 eq)[6]
-
HOBt (anhydrous or monohydrate) (1.1 eq)
-
Solvent: Dichloromethane (DCM) (Preferred) or DMF (if solubility issues arise).
-
Base: N-Methylmorpholine (NMM) (Only if amine component is a salt, e.g., HCl).
Step-by-Step Methodology
Step 1: Preparation of the Active Ester (Pre-Activation)
-
Dissolve Boc-Thr(Bzl)-OH (1.0 mmol) and HOBt (1.1 mmol) in minimal DCM (approx. 5–10 mL).
-
Expert Tip: If HOBt is wet (monohydrate), dissolve it in a small amount of DMF first, or use slightly excess DCC, though anhydrous HOBt is preferred to prevent urea hydrolysis.
-
-
Cool the reaction vessel to 0°C in an ice bath.
-
Why? Low temperature is critical during the initial mixing to suppress racemization.
-
-
Add DCC (1.1 mmol) dissolved in a small volume of DCM.
-
Stir at 0°C for 15–30 minutes .
Step 2: Coupling Reaction
-
Add the Amine Component (1.0 mmol) to the reaction mixture.
-
Note: If the amine is an HCl salt (e.g., H-Gly-OBzl·HCl), pre-neutralize it with 1.0 eq of NMM in a separate vial before addition. Avoid excess base as it promotes racemization.
-
-
Allow the mixture to warm to Room Temperature naturally.
-
Stir for 2–4 hours (Solution phase) or 4–12 hours (Solid phase).
-
Monitoring: For solution phase, monitor by TLC (disappearance of Boc-Thr(Bzl)-OH). For solid phase, use the Kaiser Test (ninhydrin) to check for free amines.
-
Step 3: Workup (Solution Phase)
-
Filtration: Cool the mixture to -20°C (freezer) for 30 minutes to precipitate remaining DCU. Filter through a sintered glass funnel or Celite pad.
-
Wash: Dilute filtrate with Ethyl Acetate (EtOAc).[6]
-
Extraction: Wash the organic layer sequentially with:
-
5% Citric Acid or KHSO₄ (removes unreacted amine/base).
-
Water.
-
5% NaHCO₃ (removes unreacted acid/HOBt).
-
Brine.
-
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Formation of N-acylurea (rearrangement). | Ensure HOBt is added before DCC. Keep temp at 0°C during activation. |
| Racemization | Excess base or high temperature. | Use exactly 1.0 eq of base (NMM/DIPEA) only if necessary. Maintain 0°C during activation. |
| DCU Contamination | Incomplete precipitation. | Switch solvent to EtOAc before filtration (DCU is less soluble in EtOAc than DCM). |
| Slow Reaction | Steric hindrance of Threonine. | Extend reaction time or switch to stronger coupling agents (e.g., HATU) if DCC fails, though DCC/HOBt is standard for Boc. |
Workflow Diagram
Caption: Step-by-step workflow for the activation and coupling of Boc-Thr(Bzl)-OH.
References
-
König, W., & Geiger, R. (1970).[3][4] A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives.[5][8] Chemische Berichte, 103(3), 788-798.
- Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. (Standard text on carbodiimide mechanisms).
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[3][4] An Efficient Peptide Coupling Additive.[3][5][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. (Comparison of HOBt vs HOAt).
-
BenchChem. (2025).[1][6] Thr(Bzl)-OH in Solid-Phase Peptide Synthesis. (Technical protocol for Threonine protection groups).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 10. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Guide to Boc Deprotection of Threonine Derivatives
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a foundational protecting group in both solution-phase organic synthesis and Solid-Phase Peptide Synthesis (SPPS). While Boc deprotection is generally straightforward, applying it to threonine (Thr) derivatives introduces unique steric and electronic challenges. Threonine possesses a β-branched structure and a secondary hydroxyl group, making it susceptible to side reactions such as O-acylation, dehydration, or O-tert-butylation if the cleavage microenvironment is not strictly controlled[1].
This application note provides a comprehensive, self-validating guide to the N-α Boc deprotection of threonine derivatives. By detailing the mechanistic causality behind reagent selection and scavenger dynamics, this guide empowers researchers to achieve quantitative deprotection yields while preserving the integrity of the threonine side chain.
Mechanistic Causality: The Threonine Challenge
The Chemistry of Acidolytic Cleavage
The removal of the Boc group is an acid-catalyzed heterolytic process. The addition of a strong acid (such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)) protonates the carbamate oxygen. This intermediate undergoes heterolysis to yield a highly reactive tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine[2].
Caption: Mechanistic pathway of acidolytic Boc deprotection and reactive tert-butyl cation generation.
Side Reactions and Scavenger Dynamics
The primary threat during Boc deprotection is the generated tert-butyl cation. While residues like Tryptophan and Tyrosine are notorious for undergoing electrophilic alkylation[3], an unprotected threonine side chain (-OH) can act as a nucleophile, leading to irreversible O-tert-butylation[4].
To prevent this, threonine's side chain is typically protected as a benzyl ether (Bzl) in standard Boc chemistry[3]. However, if the hydroxyl group is unprotected (or if global deprotection is occurring), the inclusion of scavengers (e.g., Triisopropylsilane (TIS) or water) is mandatory. Scavengers act as sacrificial nucleophiles, quenching the tert-butyl cation before it can attack the threonine residue[1].
Caption: Role of scavengers in preventing O-tert-butylation of threonine's secondary hydroxyl group.
Quantitative Data & Reagent Selection
The choice of acid dictates the reaction kinetics, the physical state of the product, and the potential for side reactions. Table 1 summarizes the most effective reagent systems for threonine derivatives.
Table 1: Comparative Analysis of Boc Deprotection Reagents
| Reagent System | Primary Application | Causality & Advantages | Potential Thr Side Reactions | Required Scavengers |
| 50% TFA in DCM | Solid-Phase (SPPS) | DCM optimally swells polystyrene resins; TFA provides rapid cleavage[5]. | O-tert-butylation if -OH is unprotected. | TIS (2.5%), H₂O (2.5%) |
| 4M HCl in Dioxane | Solution-Phase | Yields a stable, easily precipitable HCl salt; avoids trifluoroacetylation[6]. | Minimal, provided anhydrous conditions are maintained. | None (if side-chain is protected) |
| 1M TMS-Cl / Phenol | Mild Solution-Phase | Highly chemoselective alternative to strong acids[5]. | Negligible. | Phenol (acts as internal scavenger) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating workflows. Each step includes a specific rationale (causality) and an analytical checkpoint to ensure the integrity of the threonine derivative.
Protocol A: Solution-Phase Deprotection (4M HCl in Dioxane)
Ideal for synthesizing threonine-containing prodrugs or short peptide fragments in solution[7].
Rationale: Using HCl in dioxane avoids the formation of trifluoroacetate salts, which can complicate downstream coupling. The resulting amine hydrochloride salt typically precipitates out of solution, driving the reaction to completion and simplifying purification[6].
-
Preparation: Dissolve the Boc-protected threonine derivative (1.0 mmol) in a minimal amount of anhydrous dichloromethane (DCM) or dry dioxane (approx. 2-3 mL).
-
Thermal Control: Cool the flask to 0 °C in an ice bath. Causality: The initial protonation is exothermic; cooling prevents thermal degradation or dehydration of the threonine side chain.
-
Acid Addition: Slowly add 10 mL of 4M HCl in dioxane.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 1 to 2 hours[6].
-
Validation Checkpoint 1 (In-Process): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (high Rf) should disappear, replaced by a baseline spot (the highly polar amine salt).
-
Isolation: Concentrate the mixture in vacuo to approximately 2 mL.
-
Precipitation: Add 15 mL of ice-cold anhydrous diethyl ether. Causality: Ether extracts the cleaved tert-butyl chloride byproduct and residual dioxane, forcing the pure threonine amine hydrochloride salt to precipitate.
-
Collection: Isolate the solid by centrifugation or vacuum filtration. Wash the pellet twice with cold ether and dry under vacuum.
-
Validation Checkpoint 2 (Final): Perform LC-MS analysis. Confirm the presence of the [M+H]⁺ peak for the free amine and ensure the absence of a +56 Da adduct, which would indicate O-tert-butylation[7].
Protocol B: Solid-Phase Deprotection (50% TFA in DCM)
Standard protocol for Fmoc/Boc or Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).
Rationale: In SPPS, the resin must be fully solvated for the acid to reach the peptide backbone. A 1:1 mixture of TFA and DCM provides the perfect balance of acidity and resin swelling[4].
-
Resin Swelling: Suspend the peptidyl-resin (containing the N-terminal Boc-Thr residue) in DCM for 15 minutes. Drain the solvent.
-
Cocktail Preparation: Prepare a cleavage cocktail of 50% TFA in DCM. If the threonine side-chain is unprotected, formulate the cocktail as: 47.5% TFA, 47.5% DCM, 2.5% TIS, and 2.5% H₂O.
-
Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 30 to 45 minutes[5].
-
Validation Checkpoint 1 (In-Process): Extract a few resin beads, wash them with DCM, and perform a Kaiser (Ninhydrin) test. Causality: A deep blue/purple color on the beads confirms the successful liberation of the primary amine. If the beads remain colorless, steric hindrance from the threonine β-branch is preventing complete cleavage; repeat step 3.[1]
-
Washing: Drain the TFA solution. Wash the resin extensively: 3x with DCM, 3x with 5% Diisopropylethylamine (DIEA) in DMF (to neutralize residual acid), and 3x with DMF. Causality: Residual TFA will protonate the amine, rendering it non-nucleophilic and causing the subsequent coupling step to fail.
References
-
ACS Publications - Amino Acid-Protecting Groups | Chemical Reviews. Available at: [Link][5]
-
ACS Publications - Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Available at: [Link][6]
-
PMC / NIH - Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties. Available at: [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for Incorporating Boc-Thr-OBzl and Threonine Derivatives in Peptide Synthesis
Executive Summary & Reagent Definition
The incorporation of Threonine (Thr) into peptide sequences via tert-butyloxycarbonyl (Boc) chemistry presents unique challenges due to the steric hindrance of the
This guide addresses two distinct chemical contexts based on the nomenclature provided:
-
Solution Phase Initiation (Literal Interpretation): Using Boc-Thr-OBzl (
- -Boc-L-Threonine Benzyl Ester) as a C-terminal starting material. -
Chain Elongation (Standard SPPS): Using Boc-Thr(Bzl)-OH (
- -Boc-O-benzyl-L-Threonine) as a building block within a sequence.
Critical Nomenclature Distinction:
| Reagent Name | Chemical Structure | Primary Application |
| Boc-Thr-OBzl | Solution Phase: Used as the C-terminal "anchor" residue. | |
| Boc-Thr(Bzl)-OH | SPPS & Solution: The standard monomer for extending the peptide chain. |
Chemical Logic: The Boc/Bzl Strategy[2][3][4]
The "Boc/Bzl" strategy relies on differential acid lability . This orthogonality is crucial for successful synthesis:
-
Temporary Protection (N-terminus): The Boc group is removed by moderately strong acid (e.g., 50% TFA in DCM).
-
Permanent Protection (Side-chain/C-terminus): The Benzyl (Bzl) ether/ester is stable to TFA but cleaved by strong anhydrous acids (e.g., HF or TFMSA).
Mechanistic Considerations for Threonine
Threonine is
-
Risk: Incomplete coupling leading to deletion sequences.
-
Solution: Use of potent activation agents (e.g., HATU/HOAt or DCC/HOBt) and extended reaction times.
-
Side Reaction: If the side chain is unprotected (OH), O-acylation can occur. Therefore, Boc-Thr(Bzl)-OH is preferred to mask the hydroxyl group.
Protocol A: Solution Phase Synthesis (C-Terminal Anchor)
Context: You are starting a peptide sequence in solution using Boc-Thr-OBzl as the C-terminal residue.
Workflow Visualization
Figure 1: Solution phase workflow converting Boc-Thr-OBzl into an amine acceptor (H-Thr-OBzl) for chain elongation.
Step-by-Step Methodology
Reagents:
-
Boc-Thr-OBzl (Starting material)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Coupling Reagents: DCC (Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).[1]
1. Deprotection (Boc Removal):
-
Dissolve 1.0 mmol of Boc-Thr-OBzl in 5 mL of DCM.
-
Add 5 mL of TFA (Final concentration ~50% v/v).
-
Stir at room temperature for 30 minutes. Monitor by TLC (disappearance of starting material).
-
Evaporate volatiles under reduced pressure.
-
Critical Step: Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. The product is the salt: H-Thr-OBzl
TFA .
2. Neutralization:
-
Dissolve the TFA salt in minimal DCM or DMF.
-
Add 2.0 equivalents of DIEA to generate the free amine. Note: Ensure pH is basic (~8-9) on wet litmus paper.
3. Activation & Coupling (The Next Amino Acid):
-
In a separate vessel, dissolve 1.1 eq of the next Boc-AA-OH and 1.1 eq of HOBt in DCM/DMF.
-
Cool to 0°C. Add 1.1 eq of DCC . Stir for 15-30 mins to form the active ester.
-
Add the neutralized H-Thr-OBzl solution to the activated amino acid.
-
Stir at room temperature overnight.
4. Work-up:
-
Filter off the insoluble DCU (dicyclohexylurea) byproduct.[1]
-
Wash the organic filtrate sequentially with:
-
10% Citric Acid (removes unreacted amine).
-
Saturated NaHCO
(removes unreacted acid). -
Brine.[1]
-
-
Dry over MgSO
and concentrate.
Protocol B: Solid Phase Incorporation (SPPS)
Context: Incorporating Threonine into a growing chain on resin using Boc-Thr(Bzl)-OH .
Experimental Parameters
| Parameter | Recommendation | Rationale |
| Resin | MBHA or PAM Resin | Stable to TFA; cleaved by HF. |
| Coupling Reagent | DIC / Oxyma Pure | Superior to HOBt for sterically hindered amino acids like Thr. |
| Excess | 3-4 equivalents | Compensates for slow kinetics of |
| Solvent | DMF (Dimethylformamide) | Better swelling and solubility than DCM for peptide salts. |
Workflow Visualization: The SPPS Cycle
Figure 2: SPPS cycle for incorporating Boc-Thr(Bzl)-OH. Note the critical Kaiser Test checkpoint.
Protocol Steps
1. Activation (In situ):
-
Dissolve 3 eq. of Boc-Thr(Bzl)-OH and 3 eq. of Oxyma Pure in minimal DMF.
-
Add 3 eq. of DIC (Diisopropylcarbodiimide).
-
Allow to pre-activate for 2-5 minutes. Do not wait longer to avoid racemization.
2. Coupling:
-
Add the activated mixture to the resin-bound peptide (which has been previously deprotected and neutralized).
-
Agitate for 60–120 minutes. Note: Threonine couples slower than Gly or Ala.
3. Monitoring (Kaiser Test):
-
Take a few resin beads. Add Ninhydrin reagents. Heat at 100°C for 2 mins.
-
Blue Beads: Incomplete coupling.
REPEAT coupling with fresh reagents. -
Colorless/Yellow: Complete coupling.
Proceed to wash.
4. Capping (Optional but Recommended):
-
If recoupling fails to yield a negative Kaiser test, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Final Cleavage & Global Deprotection (HF Method)[1]
Whether using Protocol A (Solution) or B (SPPS), removing the Benzyl (Bzl/OBzl) group requires strong acid.[2]
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous. This procedure requires a specialized Teflon vacuum line and full PPE.
-
Preparation: Place the protected peptide (or resin) in the Teflon reaction vessel. Add a scavenger (e.g.,
-cresol or anisole, 10% v/v) to trap benzyl carbocations. -
Reaction: Condense anhydrous HF into the vessel at -78°C. Warm to 0°C and stir for 45-60 minutes.
-
Mechanism:[1]
cleavage of the benzyl ether/ester. The scavenger prevents the benzyl cation from re-alkylating the sensitive residues (like Tyr, Trp, Met).
-
-
Work-up: Evaporate HF under vacuum. Precipitate the peptide in cold diethyl ether.
-
Purification: Dissolve the crude peptide in water/acetonitrile and purify via RP-HPLC.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield (Coupling) | Steric hindrance of Thr( | Use stronger activation (HATU) or double coupling. Increase temperature to 40°C (caution: racemization risk). |
| Racemization | Over-activation; high base concentration. | Use DIC/Oxyma (neutral pH coupling). Avoid pre-activation >5 mins. |
| Incomplete Bzl Removal | Insufficient acid strength. | Ensure HF is anhydrous. Alternatively, use TFMSA (Trifluoromethanesulfonic acid) if HF is unavailable [1]. |
| Aggregation | Inter-chain H-bonding (common in Boc chemistry). | Use "Magic Mixture" solvents (DCM/DMF/NMP blends) or add chaotropic salts (LiCl) during coupling. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Sigma-Aldrich. (2023). Boc-Thr(Bzl)-OH Product Analysis & Protocols. Link
-
Bachem. (2023). Introduction to Peptide Synthesis Methods (LPPS vs SPPS). Link
-
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Thr-Phe Dipeptide: Solution-Phase vs. Solid-Phase Methodologies. Link
Sources
Application Notes & Protocols: Solution-Phase Synthesis of Boc-L-Thr(Bzl)-Xaa-OBzl Dipeptides
Introduction: The Strategic Art of Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS), while older than its solid-phase counterpart, remains a powerful and relevant methodology, particularly for the large-scale production of short peptides and for syntheses where specific modifications or challenging sequences make solid-phase approaches less viable.[1][2][3][4] Its core advantage lies in the ability to purify and characterize intermediates at each step, ensuring the integrity of the growing peptide chain. This application note provides a detailed protocol and scientific rationale for the synthesis of a dipeptide using N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), a common building block for introducing a protected threonine residue.[5]
The strategic selection of protecting groups is paramount to successful peptide synthesis.[] This protocol employs the tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and the benzyl (Bzl) group for side-chain protection of threonine and C-terminal protection of the incoming amino acid. This "Boc/Bzl" strategy relies on differential acid lability: the Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl groups require stronger acids or catalytic hydrogenolysis for removal.[5][7][8] This quasi-orthogonality allows for the selective deprotection of the N-terminus to permit chain elongation while the side-chain and C-terminus remain shielded.[5][9]
Threonine's secondary hydroxyl group necessitates side-chain protection to prevent undesirable O-acylation during the coupling step, which would lead to branched impurities.[10] The benzyl ether is a stable and reliable choice for this purpose in the Boc/Bzl strategy.[5][11]
This guide is designed for researchers, scientists, and drug development professionals, offering both a practical, step-by-step workflow and the underlying chemical principles that govern each experimental choice.
Foundational Chemistry: Protecting Groups and Activation
The Boc Group: An Acid-Labile N-Terminal Shield
The tert-butyloxycarbonyl (Boc) group protects the α-amino group of the amino acid, preventing it from acting as a nucleophile and forming unwanted polymers during carboxyl group activation.[][9][12]
-
Protection Mechanism: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The amine nitrogen attacks a carbonyl carbon of the anhydride, leading to the formation of a stable carbamate.[9][13]
-
Deprotection Mechanism: The key to the Boc strategy is its facile removal with moderate acid, commonly Trifluoroacetic Acid (TFA).[13][14][15] The mechanism proceeds via protonation of the Boc group's carbonyl oxygen, followed by cleavage to form a highly stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates, releasing the free amine and carbon dioxide gas.[13][14][16]
Benzyl Group Protection: Robust Shielding for Hydroxyl and Carboxyl Moieties
Benzyl (Bzl) ethers and esters are employed for the "permanent" protection of the threonine side-chain and the C-terminus of the second amino acid, respectively.[8][11] They are stable to the acidic conditions used for Boc deprotection.[8]
-
Deprotection: Removal of benzyl groups is typically achieved at the end of the synthesis via catalytic hydrogenolysis (e.g., H₂ over a Palladium-on-carbon catalyst) or with strong acids like anhydrous HF.[8][17]
Peptide Bond Formation: The Role of Coupling Reagents
The formation of a peptide (amide) bond requires the activation of the carboxylic acid group of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the C-protected amino acid.[18]
-
Carbodiimide Activation: Dicyclohexylcarbodiimide (DCC) is a classic and effective coupling reagent for solution-phase synthesis.[19][20][21] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Suppressing Side Reactions with HOBt: The O-acylisourea intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate this, 1-hydroxybenzotriazole (HOBt) is used as an additive.[19][21][22] HOBt traps the O-acylisourea to form an HOBt-active ester, which is less reactive but also much less susceptible to racemization and side reactions.[22] This active ester then reacts cleanly with the amine component to form the peptide bond.[19][22]
Experimental Workflow: Synthesis of a Protected Dipeptide
The following protocol details the synthesis of a model dipeptide, Boc-Thr(Bzl)-Phe-OBzl . This involves the coupling of Boc-Thr(Bzl)-OH with L-Phenylalanine benzyl ester (H-Phe-OBzl).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Boc-L-Thr(Bzl)-OH | Peptide Synthesis Grade | Sigma-Aldrich/Novabiochem | CAS: 15260-10-3[23] |
| L-Phenylalanine benzyl ester hydrochloride | Peptide Synthesis Grade | Aapptec | Or synthesize from L-Phenylalanine |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Standard Supplier | Handle with care; potent allergen. |
| 1-Hydroxybenzotriazole (HOBt) Hydrate | Reagent Grade | Standard Supplier | Anhydrous HOBt is explosive.[22] |
| Triethylamine (TEA) or N-Methylmorpholine (NMM) | Anhydrous | Standard Supplier | Used for neutralizing amine salt. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Primary reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction. |
| Hexanes | ACS Grade | Standard Supplier | For purification. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Lab-prepared | For work-up. | |
| Brine (Saturated Aqueous NaCl) | Lab-prepared | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier | For drying organic layers. | |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
Overall Synthesis Workflow
Caption: Solution-phase synthesis workflow for a protected dipeptide.
Step-by-Step Protocol
Part A: Preparation of the Amine Component (H-Phe-OBzl)
-
Neutralization: To a round-bottom flask, add L-Phenylalanine benzyl ester hydrochloride (1.1 eq.) and dissolve it in anhydrous DCM (approx. 10 mL per gram).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.1 eq.) dropwise. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.
-
Stir the mixture at 0 °C for 15-30 minutes. This solution containing the free amine is used directly in the coupling step.
Causality Note: The starting amino acid ester is typically a hydrochloride salt for stability and ease of handling. It must be neutralized to the free amine, which is the active nucleophile required for the coupling reaction. Using a slight excess of base ensures complete neutralization.
Part B: Activation of the Carboxyl Component (Boc-Thr(Bzl)-OH)
-
Dissolution: In a separate flask, dissolve Boc-Thr(Bzl)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool this solution to 0 °C in an ice bath with stirring.
-
Activation: Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.
-
Stirring: Stir the reaction at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC activation, will form.[19][21]
Causality Note: The reaction is performed at 0 °C to minimize potential side reactions, particularly racemization, during the activation step.[10] HOBt is added before DCC to be immediately available to trap the highly reactive O-acylisourea intermediate, channeling the reaction towards the desired active ester.[22]
Part C: The Coupling Reaction
-
Combine Reactants: Filter the DCU precipitate from the activated acid solution (Part B) through a sintered glass funnel directly into the flask containing the neutralized amine solution (Part A). Wash the flask and filter cake with a small amount of cold DCM to ensure complete transfer.
-
Reaction: Allow the combined solution to warm slowly to room temperature and stir overnight (12-18 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the limiting amino acid (Boc-Thr(Bzl)-OH).
Causality Note: Removing the DCU before adding the activated acid to the amine prevents the DCU from contaminating the final product, simplifying purification.[1] Allowing the reaction to proceed overnight ensures it goes to completion.
Part D: Work-up and Purification
-
DCU Removal: More DCU will have precipitated overnight. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation, then filter to remove the DCU.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) - to remove unreacted HOBt and any acidic impurities.
-
Water (1x)
-
Brine (1x) - to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Characterization: Pool the pure fractions (as determined by TLC) and concentrate to yield the final product, Boc-Thr(Bzl)-Phe-OBzl, typically as a white solid or foam. Confirm identity and purity via NMR and Mass Spectrometry.[24][25][26][27]
Subsequent Steps: Deprotection and Elongation
N-Terminal Boc Deprotection
To continue peptide chain elongation, the N-terminal Boc group of the newly formed dipeptide must be removed.
Caption: Workflow for N-terminal Boc group deprotection.
Protocol:
-
Dissolve the protected dipeptide in DCM.
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Bubbling (CO₂ evolution) will be observed.[14][16]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the TFA salt of the dipeptide amine.
-
The crude salt is often co-evaporated with toluene to remove residual TFA and can be used directly in the next coupling step after neutralization, as described in section 3.3, Part A.
Causality Note: During Boc cleavage, the reactive tert-butyl cation is formed.[14] For peptides containing sensitive residues like Tryptophan or Methionine, scavengers (e.g., triisopropylsilane, thioanisole) should be added to the TFA solution to prevent alkylation side reactions.[7]
Product Characterization
Ensuring the identity and purity of the synthesized peptide is critical. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome for Boc-Thr(Bzl)-Phe-OBzl |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The calculated mass should match the observed mass for the protonated molecule [M+H]⁺. High-resolution MS (HRMS) can confirm the elemental composition.[26][27][28] |
| ¹H NMR Spectroscopy | Structural Elucidation & Purity | The spectrum should show characteristic peaks for all protons in the molecule, including the Boc group (~1.4 ppm), the benzyl groups (~7.3 ppm), and the amino acid backbone protons. Integration should be consistent with the structure. |
| Reverse-Phase HPLC (RP-HPLC) | Purity Assessment | A single major peak should be observed, with purity typically >95% after chromatography. This is the standard method for peptide purity analysis.[29][30] |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation; impure reagents; steric hindrance. | Ensure reagents are anhydrous. Increase coupling time. Consider a more powerful coupling reagent like HBTU or HATU, especially for sterically hindered couplings.[20][31] |
| Racemization | Activation temperature too high; insufficient HOBt. | Maintain 0 °C during the activation step. Ensure at least one equivalent of HOBt is used.[10][22] |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time. | Increase TFA concentration or extend reaction time. Monitor carefully by TLC. |
| Difficulty Removing DCU | High concentration of reaction. | Dilute the reaction mixture with more DCM before filtration. A cold precipitation step (-20 °C) can improve DCU removal. |
Conclusion
The solution-phase synthesis of peptides using the Boc/Bzl strategy, as exemplified by the synthesis of a Boc-Thr(Bzl)-containing dipeptide, is a robust and scalable method. While it requires more hands-on purification of intermediates compared to solid-phase methods, it offers unparalleled control over the purity of the final product.[1] A thorough understanding of the underlying principles of protection, activation, and deprotection is key to troubleshooting and adapting these protocols for the synthesis of diverse peptide targets.
References
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Almac. (2014). 5 Dimensional Structural Characterization of Synthetic Peptides. Available at: [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Available at: [Link]
-
MDPI. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Available at: [Link]
-
PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Available at: [Link]
-
eGyanKosh. (n.d.). Peptides-V, Synthesis-II CONTENTS. Available at: [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]
-
IGNOU. (n.d.). 2. Carboxyl protecting groups. Available at: [Link]
-
PMC. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Available at: [Link]
-
PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Available at: [Link]
- Google Patents. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore.
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available at: [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
Aapptec. (n.d.). Boc-Thr(Bzl)-OH [15260-10-3]. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Available at: [Link]
-
Aapptec. (n.d.). Boc-Thr-OH [2592-18-9]. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomatik.com [biomatik.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One moment, please... [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. jpt.com [jpt.com]
- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. peptidechemistry.org [peptidechemistry.org]
- 23. peptide.com [peptide.com]
- 24. almacgroup.com [almacgroup.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 27. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. lcms.cz [lcms.cz]
- 29. gilson.com [gilson.com]
- 30. bachem.com [bachem.com]
- 31. benchchem.com [benchchem.com]
Part 1: Executive Summary & Critical Nomenclature
Application Note: High-Fidelity Loading of Threonine onto Merrifield Resin
This guide details the immobilization of Threonine onto Merrifield resin, the foundational step for Boc-chemistry Solid Phase Peptide Synthesis (SPPS). While Merrifield resin (chloromethyl polystyrene) is robust, the anchoring of Threonine presents specific stereochemical challenges—specifically the risk of
To mitigate these risks, this protocol utilizes the Cesium Salt (Gisin) Method .[1] Unlike harsh base-catalyzed esterifications, the cesium salt method proceeds under neutral conditions at moderate temperatures (
CRITICAL TECHNICAL DISTINCTION: Check Your Reagent
The prompt references "Boc-Thr-OBzl" . In strict chemical nomenclature, this refers to the Benzyl Ester of Threonine, where the C-terminus is blocked. You cannot load a C-terminally blocked amino acid onto Merrifield resin.
-
Boc-Thr-OBzl: C-terminus is protected (Ester). Unsuitable for resin loading.
-
Boc-Thr(Bzl)-OH: C-terminus is free (Acid); Side-chain is protected (Ether). Correct Reagent.
This guide proceeds assuming the use of Boc-Thr(Bzl)-OH (CAS: 15260-10-3) to synthesize a peptide chain starting with Threonine.
Part 2: Mechanism of Action
The loading process is a nucleophilic substitution (
Why Cesium?
Cesium (
Caption: The Cesium ion enhances the nucleophilicity of the carboxylate, facilitating mild displacement of the chloride from the Merrifield resin.
Part 3: Experimental Protocols
Protocol A: Preparation of the Cesium Salt
Objective: Convert Boc-Thr(Bzl)-OH into its anhydrous cesium salt. Water is detrimental to the reaction and must be removed.
Materials:
-
Cesium Carbonate (
)[5] -
Ethanol (EtOH) and Water (
) -
Benzene or Dioxane (for azeotropic drying)
Step-by-Step:
-
Dissolution: Dissolve Boc-Thr(Bzl)-OH (
) in of EtOH and of . -
Titration: Prepare a
aqueous solution of . Slowly add this to the amino acid solution while monitoring pH.-
Critical Endpoint: Stop exactly at pH 7.0 .
-
Warning: Do not overshoot to basic pH (
), as this can degrade the Boc group or cause premature racemization.
-
-
Evaporation: Evaporate the neutral solution to dryness on a rotary evaporator (
). -
Drying (Azeotrope): Add
of dry benzene (or dioxane) to the residue and re-evaporate. Repeat this step 3 times .-
Why: This removes trace water via azeotropic distillation. The final salt must be a dry, white powder.
-
-
Desiccation: Dry the salt over
in a vacuum desiccator for at least 5 hours.
Protocol B: Resin Loading (Gisin Method)
Objective: Covalent attachment of the salt to the resin.
Materials:
-
Dry Cesium Salt of Boc-Thr(Bzl)-OH (from Protocol A)
-
Merrifield Resin (Standard loading:
) -
Anhydrous DMF (Dimethylformamide)
Step-by-Step:
-
Stoichiometry Calculation: Use
equivalent of the Cesium salt relative to the theoretical chloride content of the resin.[1]-
Note: Unlike other couplings where excess AA is used, here we use a 1:1 ratio to prevent waste, as the reaction is driven by the reactivity of the salt.
-
-
Solubilization: Dissolve the dry Cesium salt in anhydrous DMF (
per gram of resin). -
Resin Addition: Add the Merrifield resin to the solution.[1][6]
-
Reaction: Incubate the mixture at
for 16–24 hours with gentle agitation.-
Caution: Do not use a magnetic stir bar, which grinds the resin. Use an orbital shaker.
-
-
Filtration & Washing: Filter the resin and wash sequentially to remove excess reagents and CsCl byproducts:
Protocol C: Determination of Substitution (Picric Acid Test)
Objective: Quantify the exact loading level (mmol/g) to calculate yields for subsequent steps.
-
Weigh
of dry loaded resin. -
Deprotect the Boc group using
TFA/DCM for 20 mins. Wash thoroughly with DCM and DIEA (neutralization). -
Treat the free amine resin with 0.1 M Picric Acid in DCM. This forms a picrate salt with the amine.
-
Wash extensively with DCM to remove non-bound picric acid.
-
Elute the bound picrate using a solution of DIEA/DMF .
-
Measure UV absorbance of the eluate at
( ). -
Calculate loading:
Part 4: Data & Troubleshooting
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Substitution (<0.2 mmol/g) | Wet reagents (Water kills the reaction). | Dry Cs-Salt more rigorously using benzene azeotrope. Ensure DMF is anhydrous. |
| Resin Clumping | Polymer aggregation due to poor swelling. | Ensure DMF volume is sufficient ( |
| Racemization Detected | Reaction temperature too high or pH > 7. | Strictly maintain pH 7.0 during salt formation. Do not exceed |
| Incomplete Salt Removal | CsCl trapped in resin matrix. | Ensure the DMF:Water (1:1) wash step is performed vigorously. |
Workflow Visualization
Caption: Step-by-step workflow for the Gisin (Cesium Salt) loading protocol.
References
-
Gisin, B. F. (1973). The Preparation of Merrifield-Resins Through Total Esterification With Cesium Salts.[11] Helvetica Chimica Acta, 56(5), 1476–1482.[11]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Merrifield, R. B. (1984). Solid Phase Synthesis (Nobel Lecture). NobelPrize.org.
-
Aapptec. (n.d.). Merrifield Resin Loading Protocols (Cesium Salt Method). Peptide.com Technical Support.
Sources
- 1. peptide.com [peptide.com]
- 2. Boc-Thr(Bzl)-OH, 15260-10-3, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptideweb.com [peptideweb.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]
Application Notes and Protocols for the Neutralization Step After Boc Deprotection with Trifluoroacetic Acid (TFA)
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the temporary masking of primary and secondary amines.[][2] Its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA), is a key feature of its utility.[3][4] However, the deprotection step yields the amine as a trifluoroacetate (TFA) salt, which necessitates a carefully executed neutralization step to liberate the free amine for subsequent reactions.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, best practices, and detailed protocols for the neutralization of TFA salts following Boc deprotection.
The Chemistry of Boc Deprotection and the Imperative for Neutralization
The cleavage of the Boc group with TFA proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid. The carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free amine. In the acidic environment of the reaction, the newly formed amine is immediately protonated by the excess TFA to yield the corresponding trifluoroacetate salt.[3][5]
The formation of this salt has significant implications for subsequent synthetic steps. Most notably, the protonated amine is no longer nucleophilic and thus cannot participate in reactions such as peptide bond formation or other nucleophilic additions. Therefore, a neutralization step is crucial to deprotonate the ammonium salt and regenerate the free, nucleophilic amine.
Strategic Approaches to Neutralization
The choice of neutralization strategy is contingent on the specific synthetic context, primarily whether the reaction is conducted in solution-phase or on a solid support (solid-phase synthesis).
Solution-Phase Neutralization
In solution-phase synthesis, the neutralization is typically performed as part of the aqueous work-up following the removal of TFA. The crude reaction mixture, after evaporation of the bulk of the TFA (often co-evaporated with a solvent like toluene to ensure its removal), is dissolved in an appropriate organic solvent and washed with a basic aqueous solution.[3][6]
Commonly Used Bases for Aqueous Work-up:
| Base | pKa of Conjugate Acid | Typical Concentration | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | 6.3 | Saturated Aqueous Solution | Mild base, suitable for many substrates. Vigorous CO₂ evolution can occur. |
| Sodium Carbonate (Na₂CO₃) | 10.3 | 1-2 M Aqueous Solution | Stronger base than bicarbonate. May cause hydrolysis of sensitive functional groups. |
| Triethylamine (TEA) | 10.75[7][8][9][10] | 5-10% in organic solvent | Organic base, useful for in situ neutralization before the next step. Can be difficult to remove completely due to its boiling point. |
| Diisopropylethylamine (DIPEA) | ~11[11][12][13][14] | 5-10% in organic solvent | Sterically hindered, non-nucleophilic base. Often preferred in peptide synthesis to minimize side reactions.[11] |
Solid-Phase Neutralization (On-Resin)
In solid-phase peptide synthesis (SPPS), the neutralization step is performed on the resin-bound substrate after the TFA-containing deprotection solution has been washed away. This is a critical step to ensure the subsequent amino acid coupling reaction proceeds to completion.
Key Considerations for On-Resin Neutralization:
-
Thorough Washing: It is imperative to thoroughly wash the resin with a suitable solvent (e.g., dichloromethane - DCM) after the TFA deprotection step to remove all traces of acid before introducing the base.[15]
-
Choice of Base: Sterically hindered, non-nucleophilic bases are strongly preferred to prevent side reactions with the resin or the growing peptide chain. Diisopropylethylamine (DIPEA) is the most commonly used base for this purpose.[15]
-
"In Situ" Neutralization: This advanced technique involves the simultaneous neutralization of the TFA salt and the coupling of the next amino acid. This is achieved by adding the base to the activated amino acid solution. This method can improve the efficiency of chain assembly, especially for "difficult" sequences.[16][17][18]
Potential Pitfalls and Side Reactions
While the neutralization step is conceptually straightforward, several potential issues can arise that may compromise the yield and purity of the final product.
-
t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues, particularly tryptophan and methionine. The use of scavengers, such as triisopropylsilane (TIS) or water, in the deprotection cocktail can mitigate this side reaction.[6][19]
-
Incomplete Neutralization: Failure to completely neutralize the TFA salt will result in a lower yield in the subsequent reaction due to the non-nucleophilic nature of the protonated amine.
-
Base-Induced Side Reactions: The use of an overly strong or nucleophilic base can lead to undesired side reactions, such as epimerization or cleavage of sensitive protecting groups.
Experimental Protocols
Protocol for Solution-Phase Neutralization
This protocol describes a general procedure for the neutralization of a TFA salt in solution following Boc deprotection.
Materials:
-
Crude TFA salt of the deprotected amine
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude TFA salt in an appropriate volume of DCM in a separatory funnel.
-
Aqueous Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Caution: Effervescence (CO₂ evolution) will occur. Gently swirl the funnel until gas evolution ceases, then stopper and shake, venting frequently.
-
Phase Separation: Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and inorganic salts.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.
Protocol for On-Resin Neutralization in SPPS
This protocol outlines the standard procedure for neutralizing the resin-bound amine TFA salt during Boc-strategy SPPS.
Materials:
-
Peptide-resin with a terminal amine-TFA salt
-
Dichloromethane (DCM)
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Post-Deprotection Wash: Following the TFA deprotection step, thoroughly wash the peptide-resin with DCM (typically 3-5 times) to remove all residual TFA.[15]
-
Neutralization: Add the 5% DIPEA in DCM solution to the resin and agitate for 2-5 minutes. Repeat this step one more time.[15]
-
Post-Neutralization Wash: Wash the resin thoroughly with DCM (typically 3-5 times) to remove excess DIPEA and the diisopropylethylammonium trifluoroacetate salt. The resin is now ready for the next coupling step.
Monitoring the Neutralization Reaction
Ensuring the completion of the neutralization reaction is critical for the success of subsequent synthetic transformations.
-
pH Monitoring: In solution-phase neutralizations, the pH of the aqueous layer can be monitored using pH paper or a pH meter to ensure it is basic (pH > 8).[20][21]
-
TLC Analysis: For solution-phase reactions, thin-layer chromatography (TLC) can be used to monitor the disappearance of the more polar TFA salt and the appearance of the less polar free amine.
-
Colorimetric Tests: In SPPS, qualitative tests such as the Kaiser test can be performed after neutralization to confirm the presence of the free primary amine before proceeding with the next coupling step.
Visualization of Workflows
Solution-Phase Neutralization Workflow
Caption: Workflow for solution-phase neutralization after Boc deprotection.
Solid-Phase Neutralization Workflow
Caption: Cyclical workflow for on-resin neutralization in SPPS.
Conclusion
The neutralization step following Boc deprotection with TFA is a critical, yet often overlooked, aspect of synthetic chemistry. A thorough understanding of the underlying chemical principles, the available reagents and techniques, and the potential for side reactions is paramount for achieving high yields and purities in complex organic syntheses. The protocols and guidelines presented in this document are intended to provide a robust framework for researchers to successfully navigate this essential synthetic transformation.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubChem. (n.d.). Triethylamine. Retrieved from [Link]
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(1), 180–193.
-
Chemservice. (2025, July 10). understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA), 1 l, CAS No. 7087-68-5. Retrieved from [Link]
-
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]
-
ChemBK. (2024, April 10). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). Diisopropylamine. Retrieved from [Link]
-
SciSpace. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
- Akwabi-Ameyaw, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23943–23949.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Erckes, V., et al. (2025, August 5).
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
ResearchGate. (2025, August 6). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). BOC Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]
-
vCalc. (n.d.). pKa of Triethylamine. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 17.4: Neutralization Reactions and Titration Curves. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
ResearchGate. (2021, February 19). Mixture neutralization after Boc deprotection ?. Retrieved from [Link]
-
YouTube. (2025, January 15). Practical: Investigating Neutralisation. Retrieved from [Link]
-
ACS Publications. (2024, August 17). Characterization of Continuous Neutralization of a Chemical Warfare Agent and Its Simulants. Retrieved from [Link]
-
Quora. (2022, November 20). How do you know when a reaction is complete in organic synthesis?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, December 5). Monitoring reactions. Retrieved from [Link]
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pKa of Triethylamine [vcalc.com]
- 11. N,N-Diisopropylethylamine (DIPEA), 1 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. chembk.com [chembk.com]
- 13. N,N-Diisopropylethylamine CAS#: 7087-68-5 [m.chemicalbook.com]
- 14. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
Monitoring Boc-Thr-OBzl coupling reaction completion
Application Note: Precision Monitoring of Boc-Thr-OBzl Esterification
Part 1: Core Directive & Scope
Subject: Monitoring the Esterification Coupling of Boc-Thr-OH to Boc-Thr-OBzl.
Methodology: Cesium Carbonate (
Abstract:
The synthesis of
Part 2: Scientific Integrity & Logic (E-E-A-T)
Reaction Mechanics & Causality
The synthesis utilizes the "Cesium Effect," where the large ionic radius of the cesium cation (
-
Why this method? It operates at neutral pH, preventing the
-elimination of the Threonine hydroxyl group (dehydration) and minimizing racemization at the -carbon, which are common risks in acidic or strongly basic conditions. -
The Critical Challenge: While the carboxylate is more acidic (
) than the side-chain hydroxyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ), uncontrolled conditions or excess reagents can lead to -benzylation of the side chain , resulting in the impurity Boc-Thr(Bzl)-OBzl .
Experimental Protocol: Mediated Coupling
Reagents:
-
Boc-Thr-OH (1.0 eq)
-
Cesium Carbonate (
) (0.6 eq - Note: 0.5 eq neutralizes the acid; slight excess drives reaction)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Benzyl Bromide (BnBr) (1.05 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Salt Formation: Dissolve Boc-Thr-OH in MeOH/Water (9:1). Add
. Stir until gas evolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) ceases and the solution is clear (pH ~7). -
Drying: Evaporate solvent to dryness. Co-evaporate with DMF (
) to remove residual water (Critical: Water competes as a nucleophile).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Coupling: Re-dissolve the resulting Cesium salt (Boc-Thr-OCs) in anhydrous DMF. Add Benzyl Bromide dropwise.
-
Reaction: Stir at room temperature.
Monitoring Strategy: The Self-Validating System
We employ a dual-monitoring system: TLC for qualitative progress and HPLC for quantitative purity and impurity profiling .
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Mobile Phase: Chloroform:Methanol:Acetic Acid (95:5:3).
-
Visualization:
-
UV (254 nm): Detects the Benzyl ring (Product & BnBr).
-
Ninhydrin: Negative (Boc protected).
-
Bromocresol Green: Detects free carboxylic acid (Starting Material).
-
B. HPLC (High-Performance Liquid Chromatography)
-
Column: C18 Reverse Phase (
mm, 5ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> m). -
Mobile Phase A: 0.1% TFA in
.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: 210 nm (Amide bond) and 254 nm (Benzyl group).
Part 3: Visualization & Formatting
Data Presentation: Expected Parameters
| Compound | TLC Rf (approx)* | HPLC RT (min)** | UV Characteristics |
| Boc-Thr-OH (Reactant) | 0.1 - 0.2 | 4.5 | Low UV absorption (210nm only) |
| Benzyl Bromide (Reagent) | 0.8 - 0.9 | 12.0 | Strong UV (254nm) |
| Boc-Thr-OBzl (Product) | 0.6 - 0.7 | 9.8 | Strong UV (254nm + 210nm) |
| Boc-Thr(Bzl)-OBzl (Impurity) | 0.85 | 13.5 | Strong UV (254nm); very hydrophobic |
*Rf values vary by humidity/solvent batch. Always run a co-spot. **Retention times (RT) are illustrative for a standard C18 gradient.
Diagram 1: Reaction Logic & Monitoring Workflow
Caption: Workflow for Cesium-promoted esterification, highlighting the critical decision points for impurity detection.
Diagram 2: HPLC Peak Identification Logic
Caption: HPLC retention time logic for identifying the target ester versus reagents and side-reaction byproducts.
Part 4: Troubleshooting & Validation
Common Failure Mode: Side-Chain Alkylation If HPLC shows a significant peak at RT 13.5 min (Di-benzyl species):
-
Cause: Excess base (
) deprotonated the side-chain hydroxyl.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Correction: Ensure strict stoichiometry (0.5 - 0.6 eq of
relative to acid). Do not use strong bases like NaH.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Validation of Completion:
-
Physical Property Check: The isolated Boc-Thr-OBzl should be a white solid/crystal.[3][4]
-
Optical Rotation:
(c=1, DMF) [2]. Significant deviation indicates racemization.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
References
-
Sigma-Aldrich. (2023). Product Specification: Boc-Thr-OBzl. Link
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through the total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Carboxyl Protection). Link
-
Bachem. (2023). Peptide Synthesis Guide: Esterification Protocols. Link
Sources
Advanced Protocol: Final Cleavage of Peptides Containing Thr(Bzl) Residues
[1]
Executive Summary
The presence of O-benzyl threonine [Thr(Bzl)] residues is a hallmark of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. Unlike the milder Fmoc/tBu chemistry, the benzyl ether linkage on the threonine side chain is robust and acid-resistant, requiring superacidic conditions for final removal.
This guide details the technical protocols for the cleavage of Thr(Bzl)-containing peptides. While anhydrous Hydrogen Fluoride (HF) remains the "gold standard" for its cleanliness and efficiency, we also provide validated protocols for Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as accessible alternatives.
Critical Success Factor: The primary challenge in cleaving Thr(Bzl) is not the removal of the group itself, but the management of the resulting benzyl carbocations . Without adequate scavenging, these electrophiles will irreversibly alkylate nucleophilic residues (Trp, Tyr, Met, Cys), destroying the peptide.
Mechanistic Foundation
Understanding the acidolysis mechanism is prerequisite to selecting the correct scavenger cocktail.
The Acidolysis Pathway[1]
-
Protonation: The strong acid (HF, TFMSA) protonates the ether oxygen of the benzyl group.
-
Cleavage (
): The C-O bond breaks, releasing the free threonine hydroxyl group and generating a highly reactive benzyl carbocation ( ) . -
Scavenging vs. Alkylation: This carbocation is a "hot" electrophile. It will react with the most electron-rich species available.
-
Desired Path: Reaction with a scavenger (e.g., Anisole, p-Cresol) to form a stable, non-reactive byproduct.
-
Undesired Path: Reaction with electron-rich side chains of the peptide (Indole of Trp, Phenol of Tyr, Thioether of Met).
-
Mechanism Visualization
Figure 1: Mechanistic pathway of Benzyl ether cleavage showing the critical divergence between successful scavenging and peptide alkylation.
Pre-Cleavage Preparation (Essential)
Before exposing the resin to strong acid, ensure the following:
-
N-Terminal Boc Removal: Remove the N-terminal Boc group with TFA (Trifluoroacetic acid) before HF cleavage.
-
Reasoning: Cleaving Boc in HF generates t-butyl cations simultaneously with benzyl cations, overwhelming the scavengers and increasing alkylation risks.
-
-
His(Dnp) Deprotection: If Histidine is protected with Dinitrophenyl (Dnp), it must be removed with thiophenol/DMF prior to acid cleavage. HF/TFMSA will not remove Dnp.[1]
-
Drying: The peptide-resin must be dried thoroughly (vacuum over
overnight). Moisture reacts with HF/TFMSA to generate heat and alter acid concentration.
Protocol A: Anhydrous HF Cleavage (The Gold Standard)
Safety Warning: HF is a deadly, bone-seeking poison. It dissolves glass.[2] Use only a specialized Teflon/Kel-F vacuum line (e.g., Peptide Institute, Toho) in a dedicated fume hood. Never work alone.
Scavenger Cocktails
Select the cocktail based on peptide composition.
| Peptide Composition | Recommended Scavenger Cocktail (v/v) | Notes |
| Standard (No sensitive residues) | Anisole (10%) | Basic scavenging of Bzl cations. |
| Contains Trp, Tyr | Anisole (10%) + p-Cresol (5%) | p-Cresol is a superior scavenger for preventing Tyr alkylation. |
| Contains Met, Cys | Anisole (10%) + p-Thiocresol (5%) + DMS (5%) | Sulfur scavengers prevent oxidation and trap cations. |
| "Low-High" Method | DMS (65%) / p-Cresol (10%) / HF (25%) | For extremely sensitive peptides (see Tam et al.). |
Step-by-Step Procedure (Standard High HF)
-
Loading: Place the dried resin (up to 1.0 g) and a magnetic stir bar into the Teflon reaction vessel.
-
Scavenger Addition: Add the selected scavenger mixture (e.g., 1 mL Anisole per 10 mL total volume).
-
Cooling: Attach the vessel to the HF line and cool to -78°C (Dry ice/Acetone bath).
-
HF Distillation: Distill anhydrous HF (approx. 9 mL) into the vessel. The total volume should be ~10 mL.
-
Reaction:
-
Warm the vessel to 0°C (Ice/Water bath).
-
Stir magnetically for 60 minutes .
-
Note: Do not exceed 0°C or 60 mins unless necessary (e.g., Arg(Tos) removal), as this increases side reactions.
-
-
Evaporation: Evaporate the HF under high vacuum (using a KOH or CaO trap to neutralize fumes). Keep the vessel at 0°C during removal to prevent "frying" the peptide.
-
Workup:
Protocol B: TFMSA Cleavage (The Bench-Friendly Alternative)
For labs without an HF line, Trifluoromethanesulfonic acid (TFMSA) is a viable alternative. It is a liquid superacid that can be handled in standard glassware.
Reagents
-
TFMSA: High purity.
-
Scavengers: Thioanisole, EDT (Ethanedithiol).[5]
Step-by-Step Procedure
-
Setup: Place 250 mg of dried resin in a round-bottom flask with a stir bar.
-
Cocktail Prep: Add 150 µL Thioanisole and 75 µL EDT (if Met/Cys present) to the resin.
-
Acid 1: Add 3.0 mL TFA . Stir for 5-10 minutes to swell the resin.
-
Acid 2 (Activation): Cool the flask to 0°C. Slowly add 300 µL TFMSA dropwise.
-
Caution: Exothermic reaction.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Stir for 90 - 120 minutes .
-
Note: Thr(Bzl) cleavage is slower in TFMSA than HF.
-
-
Precipitation:
-
Cool the flask to 0°C.
-
Slowly add cold diethyl ether (approx. 40 mL) to precipitate the peptide.[4]
-
-
Isolation: Centrifuge or filter to collect the solid. Wash 3x with ether.[7]
-
Desalting: TFMSA salts are hygroscopic. Dissolve the crude peptide in water/buffer and immediately perform a desalting step (e.g., Sep-Pak or HPLC) or lyophilize.
Protocol C: TMSOTf Cleavage (Modern Alternative)
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offers a balance between potency and handling ease.
Cocktail Composition
-
TMSOTf: 1.95 mL
-
TFA: 6.90 mL
-
m-Cresol: 1.20 mL (Scavenger)
Procedure
-
Cooling: Cool the cleavage cocktail to 0°C.
-
Addition: Add the cocktail to the dried resin (10 mL per gram of resin).
-
Reaction: Stir at 0°C for 2 hours .
-
Workup: Filter the resin, wash with TFA, and precipitate the filtrate in cold ether.[5]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Peptide Mass +90 Da | Benzyl adduct (Alkylation) | Increase scavenger concentration. Ensure temperature did not exceed 0°C. Use "Low-High" HF. |
| Peptide Mass +16 Da | Met Oxidation | Add DMS or p-Thiocresol to cocktail. Reduce Met(O) post-cleavage with N-methylmercaptoacetamide. |
| Incomplete Cleavage | Reaction time too short | Extend HF reaction to 90 mins (monitor closely). Ensure resin was dry.[3][4][6] |
| N->O Acyl Shift | Acid catalyzed shift at Ser/Thr | If observed (mass is correct but HPLC retention shifts), treat crude peptide with dilute aqueous ammonia (pH 9) for 1 hour to reverse. |
References
-
Merck (Novabiochem). Cleavage from Merrifield Resin: HF, TFMSA, and TMSOTf Protocols. Peptide Synthesis Technical Notes. Link (Accessed via search context).
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455.
-
Sigma-Aldrich. Boc Resin Cleavage Protocols: HF, TFMSA, and TMSOTf. Technical Bulletin. Link
-
National Institutes of Health (NIH). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC Protocols. Link
-
BenchChem. Thr(Bzl)-OH in Solid-Phase Peptide Synthesis: Side Reactions and Mitigation. Application Note. Link
Application Note: Solution-Phase Synthesis of the Model Tripeptide (H-Ala-Gly-Thr-OH) Utilizing Boc-Thr-OBzl
Executive Summary
This application note outlines an advanced, highly optimized protocol for the solution-phase peptide synthesis (SPS) of a model tripeptide, H-Ala-Gly-Thr-OH. By utilizing Boc-Thr-OBzl (N-α-t-Butyloxycarbonyl-L-threonine benzyl ester) as the C-terminal anchor, researchers can leverage orthogonal protecting group chemistry (Boc/Bzl) to iteratively build the peptide chain in the N-terminal direction. This guide is designed for drug development professionals and synthetic chemists who require scalable, high-purity peptide intermediates without relying on solid-phase resins.
Mechanistic Principles & Causality (E-E-A-T)
Orthogonal Protection Strategy
The synthesis relies on the strict orthogonality of the acid-labile Boc (tert-butyloxycarbonyl) group and the hydrogenation-labile OBzl (benzyl ester) group. The OBzl group protects the C-terminus from unwanted polymerization and remains completely stable during the repeated trifluoroacetic acid (TFA) treatments required for Boc deprotection.
Managing the Unprotected Threonine Hydroxyl
Boc-Thr-OBzl (CAS 33662-26-9) features an unprotected secondary hydroxyl group on its side chain[1]. While O-acylation is a known side reaction in peptide synthesis, the secondary hydroxyl of threonine is sterically hindered and significantly less nucleophilic than a primary amine. By strictly limiting the activated Boc-amino acid to 1.1 equivalents and initiating the coupling at 0 °C, N-acylation is overwhelmingly favored. This eliminates the need for a side-chain protecting group (e.g., Boc-Thr(Bzl)-OBzl), thereby reducing synthetic steps and improving overall atom economy.
The Causality of EDC/HOBt Coupling
For solution-phase synthesis, the choice of coupling reagent dictates the ease of purification. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over DCC because its urea byproduct is highly water-soluble, allowing it to be completely removed during standard aqueous washes[2]. HOBt (1-Hydroxybenzotriazole) is added as an auxiliary nucleophile. It reacts with the O-acylisourea intermediate to form a stable, yet highly reactive, benzotriazole active ester. This critical step suppresses the formation of oxazolones, thereby preventing the racemization of the activated amino acid[3].
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and kinetic parameters for the iterative synthesis cycle.
| Synthesis Phase | Reactants / Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Boc Deprotection | Boc-Thr-OBzl / TFA | 1.0 / Large Excess | 20–25 | 0.5 | > 98% |
| 2. First Coupling | H-Thr-OBzl / Boc-Gly-OH / EDC / HOBt | 1.0 / 1.1 / 1.1 / 1.1 | 0 → 25 | 12–18 | 85–90% |
| 3. Boc Deprotection | Boc-Gly-Thr-OBzl / TFA | 1.0 / Large Excess | 20–25 | 0.5 | > 98% |
| 4. Second Coupling | H-Gly-Thr-OBzl / Boc-Ala-OH / EDC / HOBt | 1.0 / 1.1 / 1.1 / 1.1 | 0 → 25 | 12–18 | 80–88% |
| 5. Global Deprotection | Boc-Ala-Gly-Thr-OBzl / TFA then H₂, Pd/C | 1.0 / Catalytic | 20–25 | 2.0 | > 95% |
Experimental Workflow & Protocols
Phase 1: Boc Deprotection of Boc-Thr-OBzl
Self-Validation Metric: Complete disappearance of the starting material on TLC and a positive (purple) Ninhydrin stain indicating a free primary amine.
-
Dissolution: Dissolve 1.0 eq of Boc-Thr-OBzl in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.
-
Acidolysis: Cool the flask to 0 °C and add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution.
-
Reaction: Remove the ice bath and stir at room temperature for 30 minutes.
-
Evaporation: Concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA (which can inhibit the subsequent coupling), co-evaporate the resulting oil with toluene (3 × 10 mL). The product is the TFA salt of H-Thr-OBzl.
Phase 2: First Coupling (Formation of Boc-Gly-Thr-OBzl)
-
Activation: In a separate flask, dissolve 1.1 eq of Boc-Gly-OH and 1.1 eq of HOBt in anhydrous DCM/DMF (4:1 ratio). Cool to 0 °C. Add 1.1 eq of EDC·HCl and stir for 20 minutes to form the active ester[2].
-
Neutralization & Coupling: Dissolve the H-Thr-OBzl·TFA salt (from Phase 1) in anhydrous DCM. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt, generating the free amine nucleophile.
-
Combination: Add the neutralized amine solution dropwise to the activated Boc-Gly-OH mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight (12–18 hours).
-
Aqueous Workup: Dilute the reaction with ethyl acetate (EtOAc). Wash the organic layer sequentially with:
-
5% aqueous Citric Acid (3×) to remove unreacted amines and DIPEA.
-
Saturated aqueous NaHCO₃ (3×) to remove unreacted carboxylic acids and HOBt.
-
Brine (1×).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Gly-Thr-OBzl.
Phase 3 & 4: Iterative Elongation
-
Second Deprotection: Subject Boc-Gly-Thr-OBzl to the exact 50% TFA/DCM protocol described in Phase 1 to yield H-Gly-Thr-OBzl·TFA.
-
Second Coupling: React H-Gly-Thr-OBzl·TFA with Boc-Ala-OH following the exact EDC/HOBt activation and aqueous workup protocol described in Phase 2. This yields the fully protected tripeptide: Boc-Ala-Gly-Thr-OBzl.
Phase 5: Global Deprotection
-
N-Terminal Deprotection: Treat Boc-Ala-Gly-Thr-OBzl with 50% TFA/DCM for 30 minutes to remove the Boc group. Evaporate and co-evaporate with toluene.
-
C-Terminal Deprotection (Hydrogenolysis): Dissolve the resulting H-Ala-Gly-Thr-OBzl in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w). Purge the flask with hydrogen gas (H₂) and stir vigorously under a hydrogen balloon for 2 hours at room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final, fully deprotected tripeptide: H-Ala-Gly-Thr-OH .
Synthesis Pathway Visualization
Solution-phase synthesis workflow of H-Ala-Gly-Thr-OH utilizing Boc-Thr-OBzl.
References[2] Creative Peptides. "Boc-L-Thr-OBzl". Creative Peptides Product Catalog.https://www.creative-peptides.com/product/boc-l-thr-obzl-cp25766-33662-26-9-106.html[1] BenchChem. "Understanding Boc protection and deprotection in peptide synthesis". BenchChem Protocols.https://www.benchchem.com/protocol/boc-deprotection[3] BenchChem. "Application Notes and Protocols for Solution-Phase Peptide Synthesis". BenchChem Protocols.https://www.benchchem.com/protocol/solution-phase-peptide-synthesis-z-asp-ome[4] JPT Peptide Technologies. "Optimizing Peptide Coupling: Key Techniques". JPT Support & Resources.https://www.jpt.com/support/peptide-synthesis/peptide-coupling/
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-Thr-OBzl Coupling Efficiency
The following technical guide addresses the optimization of Boc-Thr-OBzl (N-
This guide distinguishes between two distinct chemical contexts often conflated by the nomenclature:
-
Resin Loading (Esterification): Synthesizing the benzyl ester linkage (e.g., attaching Boc-Thr-OH to a Merrifield resin or Benzyl halide).[1]
-
Peptide Elongation (Amide Coupling): Using Boc-Thr(Bzl)-OH as a donor in a peptide chain, where steric hindrance causes low efficiency.[1]
Status: Active Scope: Solid Phase Peptide Synthesis (SPPS) & Solution Phase Esterification Target Molecule: Boc-Thr-OBzl / Boc-Thr(Bzl)-OH[1]
Diagnostic: Identify Your Bottleneck
Before applying a fix, confirm which "coupling" step is failing.
| Symptom | Context | Probable Cause | Recommended Module |
| Low Resin Loading (<0.3 mmol/g) | Attaching Boc-Thr-OH to Chloromethyl (Merrifield) Resin.[1] | Residual water in Cesium salt; Steric clash at the polymer interface. | Module A |
| Incomplete Conversion (Kaiser Test +) | Coupling Boc-Thr(Bzl)-OH to a growing peptide chain. | Module B | |
| Side Product Formation (Doublets in HPLC) | Any coupling involving Threonine. | Allo-Thr formation (Racemization) or | Module C |
Module A: Optimizing Resin Loading (The Cesium Salt Method)
Context: Synthesizing Boc-Thr-OBzl-Resin (Esterification).
The formation of the benzyl ester bond between Boc-Thr-OH and a chloromethylated support is notoriously sensitive to hydration. The
The "Gisin" Cesium Salt Protocol (Optimized)
Objective: Maximize substitution level of Boc-Thr-OH onto Merrifield Resin.
Step-by-Step Methodology
-
Preparation of Cesium Salt (Critical):
-
Dissolve Boc-Thr-OH in EtOH/H₂O (10:1).[1]
-
Titrate with 20% aqueous Cs₂CO₃ to exactly pH 7.0 . Warning: pH > 7.5 causes racemization.[1]
-
Evaporate to dryness.
-
Azeotropic Drying: Re-dissolve the salt in anhydrous DMF and evaporate. Repeat 2x with anhydrous Dioxane. The salt must be a bone-dry powder.
-
-
The Coupling Reaction:
-
Work-up:
-
Wash extensively with DMF, DMF/H₂O (to remove inorganic salts), and MeOH.[1]
-
Troubleshooting Table: Resin Loading
| Issue | Adjustment | Scientific Rationale |
| Yield < 50% | Add KI (0.1 eq) and switch solvent to NMP . | Iodide is a better leaving group than chloride; NMP solvates the resin matrix better than DMF, exposing internal sites. |
| Resin Clumping | Reduce loading target; use DCM/DMF (1:1) . | High loading of bulky Thr changes resin swelling properties. Mixed solvents maintain polymer chain expansion. |
| Racemization | Check pH of Cs salt; Lower temp to 40°C. | Basic conditions at high temp promote proton abstraction at the |
Module B: Overcoming Steric Hindrance in Peptide Elongation
Context: Coupling Boc-Thr(Bzl)-OH to an amine (Chain Extension).
Threonine is
High-Efficiency Activation Protocols
1. The "Power" Protocol (HATU/HOAt)
For difficult couplings where standard carbodiimides fail.
-
Reagents: Boc-Thr(Bzl)-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), TMP (Collidine) or DIEA (8 eq).[1]
-
Solvent: DMF.
-
Mechanism: The 7-azabenzotriazole (HOAt) creates a "neighboring group effect" via the pyridine nitrogen, accelerating the acylation rate by ~10x compared to HOBt.
2. The "Structuring" Protocol (Perfluorophenyl Esters)
-
Reagents: Boc-Thr(Bzl)-OPfp.[1]
-
Use Case: When minimizing racemization is paramount. Pfp esters are highly reactive but less prone to oxazolone formation than O-acylisoureas.[1]
Visualization: Steric Hindrance Decision Tree
Caption: Decision logic for troubleshooting persistent incomplete coupling of sterically hindered Threonine residues.
Module C: Side Reactions & Chemical Integrity
O-Acylation (The "Self-Coupling" Risk)
If you are using Boc-Thr-OH (unprotected side chain) attempting to couple the main chain, the hydroxyl group on the side chain can act as a nucleophile, leading to branched peptides or polymerization.[1]
-
Prevention: Always use Boc-Thr(Bzl)-OH for chain elongation.[1] The Benzyl ether is stable to TFA (Boc removal conditions) but cleaved by HF (final cleavage).
-Elimination
Under strong basic conditions (or excessive activation times), Threonine derivatives can undergo
-
Symptom: Mass spectrum shows [M-18] or [M-Bzl-OH] peaks.[1]
-
Fix: Minimize exposure to tertiary amines (DIEA/TEA). Use weaker bases like N-methylmorpholine (NMM) or Collidine during activation.[1]
Frequently Asked Questions (FAQ)
Q1: Why is my Boc-Thr-OBzl synthesis yield low despite using the Cesium method? A: The culprit is almost always water .[1] The Cesium carboxylate is hygroscopic. If the salt is not dried via azeotropic distillation with dioxane or benzene, the water hydrolyzes the chloromethyl resin sites or simply solvates the cesium ion too strongly, preventing the reaction. Add 0.1 eq of KI to catalyze the reaction if drying is confirmed.
Q2: Can I use DIC/Oxyma for Boc-Thr coupling? A: Yes, and it is often superior to DCC/HOBt.[1] Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is a safer, non-explosive alternative to HOBt that suppresses racemization effectively, which is a risk with the bulky Threonine.
Q3: I see a "doublet" peak in my HPLC after coupling Boc-Thr. What is it?
A: This suggests racemization (D-Thr formation) or Allo-Thr formation.[1] Threonine has two chiral centers. Strong activation (like HATU) without sufficient base control can invert the
References
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS). Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[6] Journal of the American Chemical Society. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[7][8][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. Boc-Thr(Bzl)-OH Product Analysis & Protocols. Link
Sources
- 1. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
- 2. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization of threonine during peptide coupling
This guide serves as a specialized Technical Support Center resource for researchers encountering stereochemical instability with Threonine (Thr) during peptide synthesis.
Executive Summary: The Threonine Challenge
Threonine presents a unique "double-threat" in peptide synthesis due to its
- -Carbon Racemization: Via the 5(4H)-oxazolone mechanism, common to all activated amino acids but exacerbated by Threonine's steric bulk.
- -Elimination: Base-catalyzed removal of the side-chain hydroxyl/protecting group, leading to dehydrobutyrine formation.
This guide provides self-validating protocols to mitigate these risks, moving beyond "standard" Fmoc/tBu chemistry into high-fidelity coupling strategies.
Mechanism of Failure
To prevent racemization, one must understand the enemy. The primary driver is oxazolone formation followed by base-mediated proton abstraction.
Diagram 1: The Racemization Pathway
The following diagram illustrates the competition between the desired coupling (Path A) and the racemization/elimination pathways (Path B/C).[1]
Caption: Path A represents the desired kinetic product. Path B (Red) shows the thermodynamic drift toward racemization via the oxazolone intermediate, accelerated by hindered bases.
Critical Control Points: Reagents & Chemistry
The "Golden Rule" of Base Selection
The most common error in Threonine coupling is the use of strong, unhindered bases like Triethylamine (TEA) or even Diisopropylethylamine (DIPEA) during the activation step.
-
Standard: DIPEA (pKa ~10.5) promotes oxazolone enolization.
-
Optimized: 2,4,6-Trimethylpyridine (TMP, sym-Collidine) (pKa ~7.4). Collidine is sufficiently basic to neutralize the generated acid but too sterically hindered to abstract the
-proton effectively [1].
Coupling Reagent Hierarchy
For Threonine, we prioritize reagents that stabilize the active ester without slowing kinetics to the point where oxazolone formation competes.
| Reagent System | Risk Profile | Recommendation | Context |
| DIC / Oxyma Pure | Lowest | Primary Choice | Best balance of safety, pH neutrality, and suppression of racemization [2]. |
| DIC / HOBt | Low | Acceptable | Traditional standard; slightly slower kinetics than Oxyma. |
| HATU / HOAt / TMP | Medium | Use with Caution | High reactivity can lead to "over-activation." Must use Collidine (TMP) as base.[2] |
| HBTU / DIPEA | High | Avoid | High risk of racemization for C-terminal Thr or difficult couplings. |
Troubleshooting & FAQs
Scenario A: C-Terminal Threonine Racemization
User Question: "I am loading Fmoc-Thr(tBu)-OH onto a resin. After cleavage, I see 5-15% D-Thr isomer. Why?"
Root Cause: The loading reaction often requires long times or catalysts (DMAP) that are fatal to stereochemistry. Esterification is slower than amidation, giving the activated carboxylate time to racemize.
Solution: The 2-Chlorotrityl (2-CTC) Strategy Do not use Wang resin with standard coupling for C-terminal Cys/His/Thr.
-
Use 2-Chlorotrityl Chloride Resin: The bulky trityl group prevents attack on the oxazolone.[3]
-
Base-Free Loading: The chloride leaving group allows loading with just DIPEA (1 eq) or Collidine, avoiding pre-activation reagents entirely.
-
Protocol:
-
Dissolve Fmoc-Thr(tBu)-OH (1.0 eq) in dry DCM.
-
Add DIPEA (2.0 eq).
-
Add to 2-CTC resin. React 1 hr.
-
Quench with MeOH/DIPEA (9:1).
-
Result: <0.5% Racemization [3].
-
Scenario B: The "+51 Da" Mass Shift
User Question: "My mass spec shows a peak at M+51 alongside my product. Is this racemization?"
Root Cause: No. This is 3-(1-piperidinyl)alanine formation.[3]
-
Mechanism: During Fmoc removal (piperidine), the Threonine side chain undergoes
-elimination to form a dehydro-amino acid. -
Adduct: The piperidine in the deprotection cocktail performs a Michael addition onto the double bond.
Solution:
-
Shorten Deprotection: Use 20% Piperidine/DMF for 2 x 3 min (fast flow) instead of 2 x 10 min.
-
Alternative Base: Switch to Piperazine (5% w/v) with DBU (1%) for deprotection, which is less nucleophilic than piperidine.
Scenario C: Difficult Sequence / Slow Coupling
User Question: "Coupling to a growing chain ending in Thr is slow, and I fear the incoming AA will not couple before the Thr racemizes."
Solution: Pseudoproline Dipeptides This is the ultimate "silver bullet" for Threonine.
-
Concept: Use a pre-formed dipeptide building block: Fmoc-Xaa-Thr(ΨMe,Me)-OH .
-
Why it works: The Threonine side chain is locked in an oxazolidine ring (pseudoproline).[4] This locks the conformation, breaks
-sheet aggregation (improving solvation), and protects the Thr from side reactions [4]. -
Implementation: Substitute the Xaa-Thr step in your synthesis with the single dipeptide block.
Standard Operating Procedure (SOP)
Protocol: Low-Racemization Coupling of Threonine
Scope: Coupling Fmoc-Thr(tBu)-OH to a resin-bound amine.[5]
Materials:
-
Fmoc-Thr(tBu)-OH
-
Solvent: DMF (Dimethylformamide), amine-free.
Step-by-Step:
-
Calculation: Use 3.0 equivalents (eq) relative to resin loading for AA, Oxyma, and DIC.
-
Dissolution: Dissolve Fmoc-Thr(tBu)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Note: Premixing AA and Oxyma ensures the active ester forms immediately upon DIC addition.
-
-
Activation: Add DIC (3 eq) to the mixture.
-
Critical:Do NOT add base (DIPEA/NMM). This system is "base-free" and relies on the intrinsic acidity of Oxyma.
-
-
Coupling: Immediately transfer the activated solution to the resin.
-
Time: Shake at Room Temp for 60 minutes.
-
Monitoring: Perform a Kaiser test. If positive (blue), re-couple using HATU/HOAt/Collidine (see below) for 30 mins.
Rescue Protocol (Re-coupling): If DIC/Oxyma fails:
-
Dissolve Fmoc-Thr(tBu)-OH (2 eq).
-
Add HATU (2 eq) and HOAt (2 eq).
-
Add 2,4,6-Collidine (2 eq) . Never use DIPEA here.
-
Couple for 30-45 mins.
Decision Tree: Choosing Your Strategy
Caption: Logical workflow for selecting the optimal Threonine coupling strategy based on position and sequence difficulty.
References
-
Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry. Available at: [Link] (Accessed via search context).
-
Subirós-Funosas, R., et al. (2009).[7] "Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion."[2] Chemistry – A European Journal. Available at: [Link]
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[3][9][10] International Journal of Peptide and Protein Research. (Standard industry protocol for C-terminal racemization suppression).
-
Wöhr, T., & Mutter, M. (1995). "Pseudoprolines: A new concept for the synthesis of difficult sequences." Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. file.globalso.com [file.globalso.com]
- 9. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Boc-Thr-OBzl Solubility in DMF and DCM
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility anomalies, gelation, or precipitation when working with Boc-Thr-OBzl in standard peptide synthesis solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
The Chemical Reality: Nomenclature vs. Structure
Before troubleshooting solvent parameters, we must address the most common root cause of solubility and reactivity failures with this specific compound: nomenclature confusion .
-
Boc-Thr-OBzl (CAS 33662-26-9): The C-terminal carboxylate is protected as a benzyl ester, leaving the secondary side-chain hydroxyl unprotected 1.
-
Boc-Thr(Bzl)-OH (CAS 15260-10-3): The side-chain hydroxyl is protected as a benzyl ether, leaving the C-terminus free for standard Solid-Phase Peptide Synthesis (SPPS) elongation 2.
If you are attempting to couple this amino acid to the N-terminus of a growing peptide chain and it is failing to dissolve or react, verify your CAS number. You cannot use Boc-Thr-OBzl for standard C-to-N elongation.
Part 1: Mechanistic FAQs (The "Why")
Q: Why does Boc-Thr-OBzl form a viscous gel or fail to dissolve in DCM, whereas other Boc-amino acids dissolve easily? A: DCM is a relatively non-polar, halogenated solvent. Because Boc-Thr-OBzl possesses an unprotected side-chain hydroxyl group, it acts as both a strong hydrogen bond donor and acceptor. In the absence of a polar solvent to compete for these bonds, the molecules self-associate, leading to hydrophobic collapse and inter-molecular aggregation (gelation) 3.
Q: Why is my Boc-Thr-OBzl precipitating in DMF, even though DMF is a highly polar aprotic solvent? A: While DMF (Dipole moment 3.82 D) normally disrupts hydrogen bonding efficiently, precipitation of this compound in DMF usually indicates moisture contamination. DMF is highly hygroscopic; water contamination drastically lowers the solubility of the highly hydrophobic Boc and Benzyl protecting groups, forcing the molecule out of solution [](). Additionally, the dissolution of these bulky hydrophobic groups is endothermic and may simply require kinetic energy (heat).
Q: Can I use DMSO to rescue a crashed solution? A: Yes. Dimethyl sulfoxide (DMSO) has a higher dipole moment (3.96 D) and is an excellent "structure-breaking" solvent for disrupting severe aggregation 3. Adding 5–10% DMSO to a DMF or DCM solution can rescue crashed amino acid suspensions without compromising most downstream coupling kinetics 4.
Part 2: Quantitative Solubility Data
To prevent supersaturation and aggregation, adhere to the following empirically validated solubility limits for Boc-Thr-OBzl.
| Solvent System | Max Recommended Conc. | Optimal Temp | Mechanistic Notes |
| 100% DCM | < 0.1 M | 25°C | High risk of H-bond induced gelation. Not recommended for stock solutions. |
| 100% DMF | 0.5 M | 30–35°C | Standard SPPS solvent; requires strictly anhydrous conditions (<50 ppm H₂O). |
| DCM / DMF (9:1) | 0.2 M – 0.3 M | 25°C | DMF acts as a structure-breaking cosolvent, preventing hydrophobic collapse. |
| DMF / DMSO (9:1) | > 0.5 M | 25°C | DMSO disrupts severe inter-chain aggregation; ideal for rescuing crashed solutions. |
Part 3: Troubleshooting Workflow
Diagnostic workflow for resolving Boc-Thr-OBzl solubility failures in DCM and DMF.
Part 4: Step-by-Step Resolution Protocols
Protocol A: Rescuing a Gel/Suspension in DCM (Structure-Breaking Method)
Use this protocol if your Boc-Thr-OBzl has formed a cloudy suspension or viscous gel in pure DCM.
-
Assess Concentration: Ensure the total concentration of your solution does not exceed 0.3 M. If it does, dilute with DCM before proceeding.
-
Cosolvent Addition: Add 5% to 10% (v/v) of anhydrous DMF or N-Methyl-2-pyrrolidone (NMP) directly to the DCM suspension. These polar aprotic solvents will immediately compete for the hydrogen bonds causing the aggregation 3.
-
Thermal Disruption: Place the vial in a water bath set to 30°C for 3–5 minutes. Do not exceed 35°C, as DCM boils at 39.6°C.
-
Mechanical Agitation: Sonicate the warmed mixture for 2 minutes.
-
System Validation: The protocol is successful when the solution transitions to an optically clear liquid and does not reprecipitate upon resting at room temperature (25°C) for 15 minutes.
Protocol B: Validating and Preparing Anhydrous DMF
Use this protocol if Boc-Thr-OBzl is precipitating in DMF, which indicates moisture-induced hydrophobic rejection.
-
Moisture Quantification: Perform a Karl Fischer (KF) titration on your DMF stock. The water content must be strictly <50 ppm for optimal solubility of heavily protected amino acids .
-
Desiccation (If KF > 50 ppm): Add activated 3Å molecular sieves (approx. 20% w/v) to the DMF bottle. Purge the headspace with dry Nitrogen or Argon, seal, and let sit for 24 hours.
-
Endothermic Dissolution: Weigh the required Boc-Thr-OBzl powder into a clean, dry vial. Add the anhydrous DMF to reach a maximum concentration of 0.5 M.
-
Thermal Compensation: Because the dissolution of the Boc and Benzyl groups is endothermic, place the vial in a 35°C water bath. Vortex vigorously for 60 seconds.
-
System Validation: The protocol is successful when 0.5 M Boc-Thr-OBzl dissolves completely within 5 minutes of warming and remains stable (no crystallization) when returned to a 25°C environment for 24 hours.
References
-
Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation Source: Universidade NOVA de Lisboa (UNL) URL:[Link]
-
Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge Source: Peptide Chemistry URL: [Link]
Sources
Benzyl Ether Protection: Technical Support & Troubleshooting Hub
Status: Operational Role: Senior Application Scientist Topic: Side Reactions & Troubleshooting for Benzyl (Bn) Ethers
Introduction: The "Robust" Protecting Group?
Welcome to the Benzyl Ether Support Center. In drug development, the benzyl (Bn) group is often viewed as the "nuclear option" of stability—it survives strong bases, nucleophiles, and most acids. However, this stability comes at a cost: removal often requires conditions that destroy other functionality.
This guide moves beyond textbook definitions to address the specific failure modes (side reactions) researchers encounter when installing or removing benzyl groups in complex scaffolds.
Module 1: Installation Failures (Ticket System)
Issue #1: "I tried to protect a phenol, but I got C-alkylation instead of O-alkylation."
Diagnosis: This is a classic issue with ambident nucleophiles . Phenoxides (and enolates) have two nucleophilic sites: the oxygen (hard) and the ring carbon (soft). Standard Williamson ether synthesis conditions (BnBr + strong base) can inadvertently favor C-alkylation, particularly with phenols susceptible to keto-enol tautomerization or those that are electron-rich.
The Causality:
-
Solvent Effect: Polar aprotic solvents (DMF, DMSO) solvate the cation (Na+), leaving the phenoxide "naked" and highly reactive, which increases reaction rates but can decrease selectivity.
-
Counter-ion Effect: Lithium salts often favor C-alkylation due to tight coordination with the oxygen.
Troubleshooting Protocol:
-
Switch Solvent: Use acetone or acetonitrile. These are polar but less "ion-separating" than DMF.
-
Change Base: Switch from NaH to K2CO3 or Cs2CO3 . The softer Cesium ion often improves O-selectivity.
-
Add 18-Crown-6: If using potassium bases, this sequestering agent breaks up ion pairs, making the oxygen more nucleophilic without promoting C-alkylation as aggressively as changing the solvent to DMSO.
Issue #2: "My chiral center racemized during protection."
Diagnosis:
You likely used Sodium Hydride (NaH) on a substrate with a proton alpha to a carbonyl (e.g., a
The Causality:
NaH is a non-nucleophilic but strong base. It doesn't just deprotonate the alcohol; it can deprotonate the
The Fix: Neutral Benzylation (The Dudley Reagent) Do not use basic conditions for base-sensitive chiral centers. Use 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) .[1]
-
Mechanism: Thermal decomposition generates a benzyl cation equivalent (SN1-like) in a neutral environment.
-
Protocol:
-
Dissolve alcohol in trifluorotoluene (PhCF3) or Toluene.
-
Add 2 equiv of BnOPT and 1 equiv of MgO (acid scavenger).
-
Heat to 80°C.
-
Result: Protection occurs without deprotonating the
-carbon.
-
Module 2: Deprotection Critical Incidents (Hydrogenolysis)
The most common method for Bn removal is Hydrogenolysis (H2, Pd/C). This is where 80% of side reactions occur.
Visual Guide: Deprotection Decision Matrix
Caption: Decision tree for selecting deprotection conditions to avoid chemoselectivity errors.
Issue #3: "I lost my Chlorine/Bromine atom during deprotection."
The Mechanism: Palladium is an excellent catalyst for oxidative addition into C-X bonds (especially C-Br and C-I, less so C-Cl). Under standard hydrogenation conditions, the C-X bond is cleaved faster than or competitively with the Benzyl C-O bond.
Data: Relative Rates of Reduction on Pd/C
| Functional Group | Relative Rate | Risk Level |
|---|---|---|
| Benzyl Ether | High | -- |
| Nitro (-NO2) | Very High | Critical (Reduces to amine) |
| Alkyne | Very High | Critical (Reduces to alkane) |
| Alkene | High | Critical (Reduces to alkane) |
| Aryl Iodide | High | Critical (Deiodination) |
| Aryl Bromide | Medium | High |
| Aryl Chloride | Low | Moderate (Substrate dependent) |
The Solution: Poisoning the Catalyst To retain the halogen, you must "poison" the catalyst to inhibit the oxidative addition into the C-X bond while allowing the hydrogenolysis of the benzylic C-O bond.
Protocol (Sajiki Method):
-
Catalyst: 5% Pd/C (unreduced is often better).
-
Solvent: MeOH or EtOH.
-
Additive: Add Ethylenediamine or Zn(OAc)2 (0.5 - 1.0 equiv relative to Pd).
-
Action: The amine coordinates to the active Pd sites, electronically modifying them to disfavor the insertion into the C-Halogen bond.
Module 3: Lewis Acid Side Reactions (BBr3)
When H2/Pd is impossible (e.g., presence of a reducible olefin), researchers turn to Boron Tribromide (BBr3).
Issue #4: "My product converted to an alkyl bromide."
The Mechanism: BBr3 cleaves ethers by coordinating to the oxygen (Lewis acid-base complex), followed by nucleophilic attack of the bromide ion on the alkyl group.
-
Ideal Path: Ph-CH2-O-R + BBr3
Ph-CH2-Br + [R-O-BBr2] Hydrolysis R-OH. -
Side Reaction: If "R" is a primary or secondary alkyl group, the bromide can also attack the R-O bond, converting your desired alcohol (R-OH) into an alkyl bromide (R-Br).
Troubleshooting:
-
Temperature Control: This is strictly a -78°C reaction. Warming to 0°C or RT promotes the attack on the alkyl side.
-
Quenching: Quench immediately with MeOH at low temperature to destroy the borate intermediate before it can facilitate further bromination.
-
Alternative: Use BCl3 (Boron Trichloride). It is a softer Lewis acid and the chloride is a poorer nucleophile than bromide, reducing the risk of converting the alcohol product to an alkyl halide.
Module 4: Experimental Protocols
Protocol A: Neutral Benzylation (Dudley Reagent)
Best for: Acid/Base sensitive substrates, Chiral centers.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Add Alcohol (1.0 equiv), BnOPT (2.0 equiv), and MgO (2.0 equiv).
-
Solvent: Add Trifluorotoluene (PhCF3) [0.1 M].
-
Reaction: Heat to 85°C for 12–24 hours.
-
Workup: Filter through a Celite pad to remove MgO/salts. Concentrate filtrate.
-
Purification: Flash chromatography.
Protocol B: Chemoselective Hydrogenolysis (Halogen Retention)
Best for: Substrates containing Cl, Br, or I.[2]
-
Setup: Argon-purged flask.
-
Mix: Substrate (1.0 equiv) in Methanol.
-
Catalyst: Add 5% Pd/C (10 wt% loading).
-
Poison: Add Ethylenediamine (1.0 equiv relative to substrate). Note: Some protocols use catalytic amounts relative to Pd, but 1:1 to substrate ensures full poisoning.
-
Hydrogen: Balloon pressure (1 atm) H2. Stir vigorously.
-
Monitoring: Check TLC every 30 mins. Stop immediately upon disappearance of SM. Prolonged exposure will eventually reduce the halogen.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt.[4] The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine. Tetrahedron Letters, 36(20), 3465-3468. [Link]
-
Mori, Y., et al. (2004). Selective removal of benzyl protecting groups in the presence of halogen substituents.[5][6] Organic Letters, 6(18), 3091-3094. [Link]
-
Sousa e Silva, F. C., et al. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[7] Chemistry – A European Journal, 19(32). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. nacatsoc.org [nacatsoc.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Terminal Threonine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies to resolve incomplete tert-butoxycarbonyl (Boc) deprotection—specifically when dealing with the highly resistant N-terminal threonine residue.
Mechanistic Insights: The Threonine Bottleneck
To troubleshoot effectively, we must first understand the causality of the failure. The cleavage of the Boc group is an acid-catalyzed kinetic process. Protonation of the carbamate oxygen triggers fragmentation into a stabilized tertiary cation (
When threonine is positioned at the N-terminus, its
Frequently Asked Questions (FAQs)
Q1: Why is my standard 50% TFA/DCM protocol failing specifically on N-terminal Threonine?
A1: Beyond the pure steric hindrance of the
Q2: How do I definitively differentiate between incomplete deprotection and a failed coupling of the next amino acid? A2: Relying solely on the colorimetric Kaiser test is risky, as highly aggregated sequences or secondary amines can yield false negatives[5]. The only self-validating approach is to perform a micro-cleavage followed by LC-MS analysis. If the root cause is incomplete deprotection, you will observe a distinct mass shift of +100.12 Da (the exact mass of the residual intact Boc group) on your target fragment[5].
Q3: If the reaction is kinetically slow, should I just increase the acid concentration to 100% TFA? A3: No. While the deprotection rate has a second-order dependence on acid concentration, using 100% TFA can actually cause polystyrene-based resins to shrink dramatically compared to a 50% TFA/Dichloromethane (DCM) mixture[4]. Poor resin swelling physically locks the acid out of the internal polymer matrix, leading to even lower purity peptides[4]. It is far more effective to maintain the 50% concentration to preserve swelling and instead increase the reaction time or apply gentle heating[4].
Q4: What side reactions should I monitor when extending the deprotection time?
A4: The acidic cleavage of the Boc group generates a highly reactive tert-butyl carbocation (
Diagnostic & Optimization Workflow
Diagnostic and optimization workflow for resolving incomplete N-terminal Boc deprotection.
Quantitative Optimization Data
The following table summarizes the causal adjustments required to shift the kinetic equilibrium of sterically hindered threonine deprotections without compromising the integrity of the peptide.
| Parameter | Standard Condition | Optimized Condition for Thr | Mechanistic Rationale |
| Acid Concentration | 50% TFA in DCM | 50% TFA in DCM | 100% TFA shrinks polystyrene resin, reducing acid access to the sterically hindered core[4]. |
| Reaction Time | 1 x 30 min | 2 x 30 min (Double treatment) | Deprotection is a kinetic process; sterically shielded carbamates require extended exposure to drive completion[4]. |
| Scavenger Cocktail | None or 1% TIS | 2.5% TIS + 2.5% EDT | Prolonged acid exposure increases the risk of |
| Temperature | 20°C (Room Temp) | 35°C - 40°C (Gentle Heating) | Increases kinetic energy, successfully overcoming the high activation energy barrier imposed by the bulky Thr side chain[4]. |
Self-Validating Experimental Protocols
Protocol 1: Double-Deprotection Workflow for Hindered N-Terminal Threonine
This protocol utilizes a double-exposure methodology to refresh the acid concentration at the reaction site, driving the kinetic equilibrium forward.
-
Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 1 min) to ensure maximum polymer swelling[5].
-
Cocktail Formulation: Prepare a fresh cleavage cocktail consisting of 50% Trifluoroacetic Acid (TFA), 45% DCM, 2.5% Triisopropylsilane (TIS), and 2.5% Ethanedithiol (EDT)[4].
-
First Exposure: Add the cleavage cocktail to the reaction vessel and agitate gently at room temperature (or 35°C if heating is required) for 30 minutes[4].
-
Drain: Drain the reaction vessel completely. Do not wash.
-
Second Exposure (Critical Step): Immediately add a fresh batch of the cleavage cocktail and agitate for an additional 30 minutes. This replenishes the proton source at the sterically hindered N-terminus[4].
-
Wash: Drain and wash the resin vigorously with DCM (5 x 1 min) to remove all residual TFA and scavengers before proceeding to the neutralization/coupling step[5].
Protocol 2: Micro-Cleavage and LC-MS Diagnostic Assay
To ensure Protocol 1 was successful, this self-validating assay must be run prior to the next amino acid coupling.
-
Sampling: Transfer a small aliquot (approx. 2-5 mg) of the deprotected peptide-resin into a microcentrifuge tube[5].
-
Global Cleavage: Add 200 µL of your final global cleavage cocktail (e.g., HF or high-concentration TFA, depending on your specific linker chemistry) and incubate according to standard global cleavage times.
-
Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge at 10,000 x g for 3 minutes to pellet the peptide[5].
-
Preparation: Decant the ether, air-dry the pellet briefly, and dissolve the crude peptide in 100 µL of 50% Acetonitrile/Water.
-
LC-MS Analysis: Analyze the sample via LC-MS.
-
Validation Check: If the deprotection was successful, only the target mass will be present. If incomplete, you will observe a distinct diagnostic mass shift of +100.12 Da relative to the target peptide mass, confirming residual Boc protection[5].
-
References
- total-synthesis.
- nih.gov (PubMed)
- benchchem.
- peptide.
- benchchem.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Minimizing O-Acylation of Threonine in Peptide Synthesis
Topic: Minimizing O-acylation of threonine side chain during synthesis Content type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.
From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting and Prevention of Threonine Side-Chain Esterification
Introduction
In solid-phase peptide synthesis (SPPS), the secondary hydroxyl group (-OH) of Threonine (Thr) presents a nucleophilic competition to the
This guide provides a self-validating system to prevent, diagnose, and remediate O-acylation, grounded in mechanistic causality.
Part 1: Core Prevention Strategy (The "Why" and "How")
Q1: Why does O-acylation occur even when I use standard coupling protocols?
A: O-acylation is a function of nucleophilic competition driven by three factors:
-
Unprotected Side Chains: Using unprotected Thr (to save cost or reduce bulk) leaves the -OH exposed.
-
Hyper-Active Intermediates: Reagents like DMAP (4-Dimethylaminopyridine) increase the electrophilicity of the incoming amino acid so significantly that even the weaker -OH nucleophile can attack it.
-
Slow N-Acylation: If the N-terminal amine is sterically hindered (e.g., by a bulky protecting group or aggregation), the kinetic favorability shifts toward the accessible side-chain -OH.
Q2: Is side-chain protection mandatory?
A: Yes, for high-fidelity synthesis. While unprotected Thr can be used in short, unhindered sequences, it is a statistical gamble.
-
Standard: Use Fmoc-Thr(tBu)-OH .[1] The tert-butyl ether creates a steric shield that effectively eliminates O-acylation under standard conditions.
-
Alternative: Fmoc-Thr(Trt)-OH (Trityl) offers even greater steric bulk but is more acid-labile.
Q3: Which coupling reagents should I avoid?
A: Strictly avoid DMAP in any coupling step involving Serine or Threonine. DMAP acts as an acyl transfer catalyst that accelerates ester formation (Steglich esterification) by orders of magnitude.
-
Recommended System: DIC/Oxyma Pure or DIC/HOBt. These generate active esters that are sufficiently reactive for amide bond formation but less prone to attacking hydroxyls compared to symmetric anhydrides catalyzed by DMAP.
Part 2: Diagnostic Workflow
Q4: How do I confirm O-acylation using Mass Spectrometry?
A: Look for a specific mass shift in your crude peptide data. Since O-acylation adds an extra amino acid residue to the side chain rather than extending the backbone, the molecular weight will correspond to a double addition of the incoming amino acid (if the cycle was repeated) or a branched species .
Diagnostic Table: Mass Shifts Indicating O-Acylation
| Observation | Mass Shift ( | Interpretation |
| Target Peak | Desired Linear Peptide. | |
| Impurity A | Branched Peptide. The incoming AA coupled to both the N-terminus and the Thr-OH. | |
| Impurity B | Insertion/Branching. Often indistinguishable from a double hit on the N-terminus, but if the N-terminus was capped, this confirms side-chain reactivity. |
Q5: Can I detect this by HPLC?
A: Yes. O-acylated peptides (depsipeptides) generally elute later than the target peptide on Reverse-Phase HPLC (RP-HPLC) because the ester bond masks the polar hydroxyl group, increasing hydrophobicity.
Part 3: Remediation & Recovery
Q6: I have confirmed O-acylation. Can I reverse it on-resin?
A: It depends on your resin linkage. The ester bond formed on the side chain is more labile (susceptible to hydrolysis) than the peptide amide backbone. We can exploit this difference using nucleophiles.
Scenario A: Rink Amide Resin (Base-Stable Linkage)
-
Action: Treat the resin with Hydroxylamine (NH
OH) or dilute Hydrazine . -
Mechanism: These strong nucleophiles attack the side-chain ester, cleaving the unwanted amino acid as a hydroxamic acid or hydrazide, restoring the free Thr-OH.
-
Protocol: Wash resin with 20% Piperidine (which also slowly reverses O-acylation via hydrolysis) or use the specific "Stripping Protocol" below.
Scenario B: Wang Resin (Ester Linkage)
-
Action: Do NOT use strong nucleophiles.
-
Reason: The linkage of the peptide to Wang resin is an ester. Reagents that cleave the side-chain ester will also cleave the peptide from the resin, resulting in premature loss of product.
-
Solution: You must restart the synthesis using proper protection (Thr(tBu)).
Part 4: Visualizing the Mechanism
The following diagram illustrates the competitive pathway between the desired N-acylation and the unwanted O-acylation, highlighting the critical decision points.
Caption: Competitive mechanistic pathway showing how protection groups (tBu) physically block the O-acylation vector, forcing the reaction toward the desired amide bond.
Part 5: Experimental Protocols
Protocol A: Optimized Coupling for Threonine-Containing Sequences
Use this standard workflow to ensure minimal side reactions.
-
Resin Preparation: Swell resin in DMF for 20 min.
-
Activation (In separate vial):
-
Amino Acid: 4.0 eq Fmoc-AA-OH.
-
Activator: 4.0 eq DIC (Diisopropylcarbodiimide).
-
Additive: 4.0 eq Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Note: Allow pre-activation for 2-3 minutes. Do NOT add DMAP.
-
-
Coupling: Add mixture to resin. Shake for 60 min at Room Temp.
-
Washing: DMF (3x), DCM (3x), DMF (3x).
Protocol B: "Stripping" Unwanted O-Acyl Groups (Rink Amide Only)
Use this if Mass Spec confirms branching on a base-stable resin.
-
Reagent Prep: Prepare a solution of 20% Piperidine in DMF containing 0.1 M Hydroxylamine (NH
OH·HCl) .-
Caution: Hydroxylamine is toxic and a strong nucleophile.
-
-
Treatment: Add solution to the resin-bound peptide.
-
Incubation: Shake gently for 30 minutes at Room Temp.
-
Wash: Extensive washing with DMF (5x) to remove all traces of hydroxylamine.
-
Verification: Cleave a small aliquot and check via LC-MS. The mass should reduce by the weight of the unwanted acyl group (
).
Part 6: Troubleshooting Logic Tree
Caption: Decision matrix for addressing O-acylation based on resin compatibility and diagnostic data.
References
-
Vertex AI Search. (2025). Side reactions in peptide synthesis: Prevention of O-acylation. National Institutes of Health. 2
-
BenchChem. (2025). Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. BenchChem Application Notes. 3
-
AAPPTec. (2025). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Library. 4[5][6]
-
University of Groningen. (2025). Chemical labeling for the analysis of proteins: Specific removal of O-acylation products. 6[6]
-
Bibliomed. (2018).[7] Side reactions in peptide synthesis: An overview. 7[6]
Sources
- 1. peptide.com [peptide.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Frontiers | Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof [frontiersin.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Peptide Cleavage Technical Support Center: Benzyl Cation Management
Current Status: Operational
Support Tier: Level 3 (Advanced Application Science)
Topic: Scavenging Benzyl Cations (
Core Directive: The "Why" and "How" of Scavenging
User Context: You are likely performing the final cleavage step in Solid Phase Peptide Synthesis (SPPS). You are using high-concentration Trifluoroacetic Acid (TFA). The Threat: The cleavage of benzyl-based linkers (e.g., Wang, HMPA) or protecting groups (e.g., Cbz, Bzl in Boc chemistry) generates benzyl carbocations . These are resonance-stabilized electrophiles that do not simply "disappear." If they are not immediately neutralized by a "scavenger" (a sacrificial nucleophile), they will irreversibly attach to electron-rich regions of your peptide—specifically Tryptophan (Trp) , Tyrosine (Tyr) , Methionine (Met) , and Cysteine (Cys) .
The Mechanism of Failure vs. Success
The following diagram illustrates the "Race Conditions" occurring in your cleavage vessel. You must ensure Path A (Scavenging) is kinetically faster than Path B (Alkylation).
Caption: Kinetic competition between scavenger capture (Path A) and peptide alkylation (Path B). Path A must be favored via reagent concentration.
Scavenger Selection Guide
Not all scavengers are equal.[1] For benzyl cations (and bulky species like Pbf or Trityl), water is insufficient. You require "soft" nucleophiles.
Comparative Efficacy Table
| Scavenger | Role & Mechanism | Target Species | Odor/Risk |
| Thioanisole | Primary Benzyl Scavenger. Acts via "Push-Pull" mechanism. Accelerates removal of Pbf/Pmc groups while trapping cations. | Benzyl, Pbf, Pmc, | High (Sulfur) |
| EDT (1,2-Ethanedithiol) | The "Heavy Lifter." Prevents re-attachment of cations to Trp/Cys. Keeps Met in reduced state. | Extreme (Stench) | |
| TIS (Triisopropylsilane) | The Modern Standard. Excellent for Trityl and Pbf. Less effective for Benzyl than Thioanisole/EDT. | Trityl, Pbf | Low |
| Phenol | The Shield. Protects Tyr and Trp side chains via competitive alkylation (sacrifices itself). | Benzyl, | Moderate (Toxic) |
| Water | The Baseline. Essential for | None |
Expert Insight: For peptides containing Trp, Met, or Cys , standard cleavage cocktails (like 95% TFA / 2.5% TIS / 2.5% Water) are often insufficient to prevent benzyl alkylation. You must upgrade to Reagent K .
Troubleshooting & Diagnostics (FAQ)
Issue 1: "I see a mass shift of +106 Da on my Tryptophan."
Diagnosis: Benzyl Alkylation. Cause: The benzyl cation (generated from the linker or side-chain protection) attacked the indole ring of Tryptophan. Solution:
-
Switch to Reagent K: The combination of Thioanisole and Phenol is required to protect the indole ring.
-
Use Fmoc-Trp(Boc)-OH: Ensure your Trp is Boc-protected during synthesis. Upon cleavage, the Boc group releases a carbamic acid intermediate that temporarily protects the indole nitrogen before decarboxylating, shielding it from the benzyl cation.
Issue 2: "My Methionine has a +16 Da shift."
Diagnosis: Methionine Oxidation (Met
-
Add Thioanisole/EDT: These act as reducing agents.
-
Reagent H: Specifically designed for Met-rich peptides (contains dimethylsulfide and ammonium iodide).[2]
-
Degas Solvents: Ensure TFA is fresh and buffers are degassed.
Issue 3: "Can I avoid the smell of EDT?"
Diagnosis: User aversion to thiols. Solution:
-
DODT (3,6-dioxa-1,8-octanedithiol): A less odorous, more hydrophobic alternative to EDT.
-
TIS (Triisopropylsilane): Can replace EDT in "Reagent B" for simple peptides, but risk increases if Trp/Cys/Met are present. Do not swap if you have complex benzyl-generating protecting groups.
Validated Protocols
Protocol A: Reagent K (The "Gold Standard" for Trp/Met/Cys)
Use this when your peptide contains sensitive residues or when using Wang/Linkers that generate benzyl cations.
Cocktail Composition:
-
Phenol: 5% (Solid, dissolved in TFA)
Workflow:
-
Preparation: Dissolve Phenol in TFA first. Add Water, Thioanisole, and EDT.[2][3][4][5][6] Warning: Prepare in a fume hood.
-
Incubation: Add cold cocktail to the resin (10-20 mL per gram of resin).
-
Reaction: Shake at Room Temperature (RT) for 2–3 hours.
-
Precipitation: Filter resin.[2][7] Drop filtrate into ice-cold Diethyl Ether (10x volume). Centrifuge to pellet peptide.
Protocol B: Reagent B (General Purpose / "Low Odor")
Use only for simple peptides lacking Trp/Met/Cys or when using Rink Amide with minimal benzyl risks.
Cocktail Composition:
Decision Logic for Cocktail Selection
Use the following logic gate to select the correct protocol for your specific sequence.
Caption: Decision tree for selecting cleavage cocktails based on amino acid composition.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[3] International Journal of Peptide and Protein Research, 36(3), 255–266.[3]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[6] Mechanisms, byproduct formation and evaluation of scavengers.[4][6] International Journal of Peptide and Protein Research, 12(5), 258–268.[6]
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Technical Guide.
-
CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures (Application Note).
Sources
- 1. mesalabs.com [mesalabs.com]
- 2. peptide.com [peptide.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Section 1: The Mechanistic Causality of Coupling Failures
Technical Support Center: Troubleshooting Boc-Thr-OBzl Coupling Dynamics
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter stalled syntheses when incorporating beta-branched amino acids. Boc-Thr-OBzl (N-α-tert-butoxycarbonyl-O-benzyl-L-threonine) is notoriously recalcitrant. The synergistic steric hindrance of its beta-methyl group and the bulky O-benzyl side-chain protection creates significant thermodynamic and kinetic barriers.
This guide deconstructs the causality behind these coupling failures and provides solvent-driven troubleshooting strategies to ensure high-yield peptide assembly.
Coupling Boc-Thr-OBzl successfully requires overcoming severe steric and electronic barriers. The beta-branching restricts the Ramachandran angles of the growing peptide chain, which frequently induces localized secondary structures (such as beta-sheets) on the resin. These structures aggregate and physically bury the N-terminal amine, preventing nucleophilic attack.
Solvent choice directly dictates the success of this reaction via two critical mechanisms:
-
Transition State Stabilization: The transition state of the acylation reaction (e.g., the O-acylisourea or OBt active ester) is highly polar. Solvents with high dielectric constants stabilize this charge separation, lowering the activation energy barrier and accelerating the acylation rate.
-
Resin Swelling & Chain Solvation: In Solid-Phase Peptide Synthesis (SPPS), the solvent must act as a strong hydrogen-bond acceptor to disrupt inter-chain hydrogen bonding. If the solvent fails to solvate the peptide backbone, the local concentration of the reactive amine drops precipitously, leading to truncated sequences.
Section 2: Frequently Asked Questions (FAQs)
Q1: My standard DMF-based coupling of Boc-Thr-OBzl is stalling at 80% completion. Why is DMF failing, and what is the alternative? A1: While N,N-Dimethylformamide (DMF) is the industry standard for SPPS, its hydrogen-bond accepting capacity is sometimes insufficient to disrupt severe on-resin aggregation caused by consecutive bulky or beta-branched residues. Research demonstrates that switching the coupling solvent to Dimethyl Sulfoxide (DMSO) significantly improves the efficiency and reliability of chemistry at "difficult" coupling sites[1]. DMSO acts as a superior hydrogen-bond acceptor, breaking up inter-chain beta-sheet formation and maintaining the high reactant concentrations necessary for the coupling phase[1].
Q2: Can I use Dichloromethane (DCM) to accelerate the reaction if solubility is an issue? A2: DCM is a non-polar solvent (dielectric constant ~9.1) and is generally poor at stabilizing the polar transition states of standard carbodiimide/uronium couplings in SPPS. However, DCM is highly effective when utilizing the mixed anhydride method for solution-phase peptide coupling. For instance, activating Boc-Thr-OBzl with isobutyl chloroformate at -15°C in DCM or THF yields excellent coupling efficiencies (>97%) because the mixed anhydride intermediate does not require a highly polar medium for stabilization[2].
Q3: Are there viable alternatives to DMF and NMP considering the increasing REACH regulations on reprotoxic solvents? A3: Yes. Recent computational and empirical studies have mapped the solvent polarity space to identify green binary solvent mixtures. By combining specific solvents, you can achieve a polarity and viscosity profile that mimics or exceeds DMF. These binary mixtures have been proven viable for synthesizing challenging model peptides without compromising coupling efficiency[3]. Additionally, in solution-phase synthesis, a THF-water mixture has been shown to be highly advantageous, providing excellent solubility for Boc-protected peptides and facilitating rapid, epimerization-free couplings[4].
Section 3: Quantitative Solvent Performance Data
To facilitate evidence-based decision-making, the following table synthesizes the impact of various solvent systems on Boc-Thr-OBzl coupling parameters.
| Solvent System | Dielectric Constant (ε) | Primary Application | Typical Coupling Yield (%) | Mechanistic Advantage / Disadvantage |
| DMF (100%) | 36.7 | Standard SPPS | 80 - 85% | Good baseline swelling; struggles with severe steric hindrance. |
| DMSO (100%) | 46.7 | Difficult SPPS Sites | > 95% | Superior disruption of peptide aggregation; accelerates HATU kinetics[1]. |
| THF / Water | ~40.0 | Solution-Phase | 87 - 95% | Excellent solubility for hydrophobic/hydrophilic intermediates; easy removal[4]. |
| DCM (100%) | 9.1 | Mixed Anhydride | > 97% | Ideal for low-temperature (-15°C) activation; poor for standard SPPS[2]. |
| Binary (Green) | Variable | Eco-friendly SPPS | 90 - 95% | Mimics DMF polarity while complying with REACH regulations[3]. |
Section 4: Validated Experimental Protocols
Protocol A: High-Efficiency SPPS Coupling of Boc-Thr-OBzl using HATU/DMSO
Objective: Overcome sequence-dependent aggregation and steric hindrance during solid-phase assembly[1].
-
Resin Preparation: Following Boc deprotection with neat Trifluoroacetic acid (TFA) for 55 seconds, wash the resin thoroughly with DMF (7–10 reaction vessel volumes) under vacuum assist to yield the N-terminal ammonium·TFA salt.
-
In Situ Neutralization & Activation: Prepare a highly concentrated 0.625 M solution of Boc-Thr-OBzl in anhydrous DMSO. Add 1.0 equivalent of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow 1-2 minutes for active ester formation.
-
Coupling: Transfer the activated Boc-Thr-OBzl solution to the reaction vessel. The high molar concentration in DMSO ensures rapid acylation and forces the equilibrium forward.
-
Reaction Time: Agitate for 5 to 10 minutes at ambient temperature. Monitor via a Kaiser test; a colorless bead indicates a self-validated complete coupling.
-
Washing: Drain the reaction vessel and wash rapidly with DMF to remove excess reagents and DMSO before initiating the next deprotection cycle.
Protocol B: Solution-Phase Mixed Anhydride Coupling in DCM/THF
Objective: Epimerization-free solution-phase synthesis of dipeptides containing Boc-Thr-OBzl[2].
-
Activation: Dissolve Boc-Thr-OBzl (1.0 eq) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Submerge the flask in a dry ice-acetone or ice-salt bath to reach an internal temperature of -15 °C.
-
Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) dropwise to the cooled solution while stirring to deprotonate the carboxylic acid.
-
Anhydride Formation: After 5-10 minutes of stirring, add isobutyl chloroformate (1.0 eq) dropwise. Critical self-validation step: You must strictly maintain the internal temperature below -10 °C to prevent premature decomposition of the mixed anhydride. Stir for 10-15 minutes.
-
Coupling: Introduce the amino component (e.g., a downstream amino acid ester hydrochloride neutralized with NMM) to the activated mixture.
-
Workup: Allow the reaction to warm to 20 °C. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 10% citric acid, and brine. Dry over anhydrous magnesium sulfate and concentrate under vacuum.
Section 5: Diagnostic Workflow
Use the following decision tree to systematically diagnose and resolve Boc-Thr-OBzl coupling inefficiencies based on your synthetic phase and solvent constraints.
Diagnostic workflow for resolving Boc-Thr-OBzl coupling failures based on phase and solvent.
References
-
Proceedings of the National Academy of Sciences (PNAS) - Accelerated chemical synthesis of peptides and small proteins[1] [Link]
-
ACS Publications - Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure[4] [Link]
-
ACS Sustainable Chemistry & Engineering - Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis[3] [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Threonine Protection in SPPS: Boc-Thr(Bzl)-OH vs. Fmoc-Thr(tBu)-OH
For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) is critically dependent on a robust and well-considered protecting group strategy. Threonine, with its reactive hydroxyl side chain, requires careful protection to prevent unwanted acylation during peptide elongation. The choice of how to protect this side chain is intrinsically linked to the overall synthetic approach, with two derivatives reigning supreme: Boc-Thr(Bzl)-OH for the traditional Boc/Bzl strategy and Fmoc-Thr(tBu)-OH for the more modern Fmoc/tBu strategy.
This guide provides an in-depth, objective comparison of these two essential building blocks. We will move beyond a simple list of features to explore the fundamental chemical principles, performance data, and field-proven protocols that dictate the choice between them, empowering you to optimize your synthetic outcomes.
The Core Principle: A Tale of Two Orthogonal Chemistries
The decision between Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH is a decision between two distinct chemical philosophies for peptide synthesis.[1] The core difference lies in the concept of orthogonality , which refers to the ability to remove different classes of protecting groups under specific, non-interfering conditions.[][3][]
-
Fmoc/tBu Strategy: This is a truly orthogonal system.[][5] The temporary Nα-Fmoc group is removed with a base (typically piperidine), while the permanent side-chain protecting groups (like tBu on Threonine) are removed at the end of the synthesis with a moderately strong acid (TFA).[6][7] This clear distinction in deprotection chemistry minimizes unintended side-chain deprotection during the synthesis cycles.[8]
-
Boc/Bzl Strategy: This is often described as a "quasi-orthogonal" strategy.[1] It relies on differential acid lability. The temporary Nα-Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the more robust, permanent side-chain protecting groups (like Bzl on Threonine) require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[5][6][9]
Performance Comparison: A Head-to-Head Analysis
The choice between these strategies has profound implications for reaction conditions, potential side reactions, and the overall success of the synthesis.
| Feature | Fmoc-Thr(tBu)-OH | Boc-Thr(Bzl)-OH | Causality & Expert Insight |
| Nα Deprotection | Mild Base (e.g., 20% Piperidine in DMF).[7][10] | Moderate Acid (e.g., 50% TFA in DCM).[5][7] | The mild, non-acidic conditions of Fmoc removal are highly compatible with acid-sensitive functionalities and resins, making it the preferred method for complex or modified peptides.[8] |
| Side-Chain Deprotection | Moderate Acid (TFA Cocktail). | Strong Anhydrous Acid (HF or TFMSA).[1][9] | The use of highly corrosive and toxic HF in Boc-SPPS requires specialized, expensive equipment and stringent safety protocols, a significant logistical barrier.[8] Fmoc-SPPS uses standard lab reagents and glassware. |
| Orthogonality | True Orthogonality (Base vs. Acid).[8] | Quasi-Orthogonal (Differential Acid Lability).[1][5] | True orthogonality prevents the gradual loss of acid-labile side-chain protecting groups that can occur over many cycles of TFA treatment in Boc-SPPS.[8] |
| Key Advantages | Milder conditions, automation-friendly, higher purity of crude products, real-time UV monitoring of deprotection.[][6][11] | Better for hydrophobic/aggregation-prone sequences, lower cost of some bulk reagents.[9] | The protonated N-terminus after Boc deprotection can disrupt inter-chain hydrogen bonding, improving solvation and coupling efficiency for "difficult sequences".[9] |
| Key Disadvantages | Potential for aspartimide formation in Asp-containing sequences; piperidine can be a regulatory concern.[12] | Harsh final cleavage (HF), need for specialized equipment, potential for gradual side-chain loss.[6][8] | The basic conditions of Fmoc deprotection can promote side reactions like diketopiperazine formation at the dipeptide stage, especially with Proline.[13] |
| Potential Side Reactions | Alkylation by t-butyl cations during TFA cleavage (requires scavengers), O-sulfonation of Thr/Ser from some Arg protecting groups.[14][15] | N->O acyl shift on Ser/Thr residues, side reactions from harsh HF cleavage.[13] | Scavengers are critical in both strategies to "quench" reactive cationic species generated during acid-mediated deprotection, preventing modification of sensitive residues like Trp, Met, and Cys.[16][17] |
Experimental Workflows & Protocols
The following protocols are representative procedures that highlight the practical differences in applying each threonine derivative.
Protocol 1: Typical Fmoc-SPPS Cycle with Fmoc-Thr(tBu)-OH
This protocol describes a single coupling cycle on a 0.1 mmol scale. The core logic is the sequential removal of the temporary Fmoc group followed by the coupling of the next amino acid.
Methodology:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine following Fmoc deprotection and washing.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (e.g., 4 equivalents, 0.4 mmol) and an activating agent like HBTU (e.g., 3.9 equivalents, 0.39 mmol) in DMF.[16][18] Add a base, such as N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents, 0.8 mmol), and allow the activation to proceed for several minutes.[16]
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture via shaking or nitrogen bubbling for 1-2 hours at room temperature.[19]
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating the coupling reaction is complete.[18]
-
Washing: Drain the reaction solution and wash the peptide-resin thoroughly with DMF (5-6 times) to remove all unreacted reagents and by-products.[16]
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes.[10] Drain and repeat the treatment once. The release of the fluorenyl group can be monitored by UV absorbance at ~301 nm to quantify reaction efficiency.[][20]
-
Final Wash: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and dibenzofulvene by-products. The resin is now ready for the next coupling cycle.
Protocol 2: Typical Boc-SPPS Cycle with Boc-Thr(Bzl)-OH
This protocol outlines a single Boc-SPPS cycle. The key differences are the use of acid for deprotection and the mandatory neutralization step before coupling.
Methodology:
-
Resin Preparation: Start with the fully protected peptide-resin from the previous cycle.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with a fresh portion of the TFA solution for 20 minutes.[21]
-
Washing: Drain the acid and wash the resin with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[21] The N-terminus is now a protonated ammonium salt.
-
Neutralization: Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes.[21] Drain and repeat. This step is critical to deprotonate the N-terminal amine, making it nucleophilic for the subsequent coupling reaction.
-
Washing: Wash the resin thoroughly with DCM (3x) to remove excess base.[21]
-
Coupling: Couple Boc-Thr(Bzl)-OH (2-4 equivalents) using a suitable activation method, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt).[1] Allow the reaction to proceed for 2-4 hours. Note: "In situ" neutralization protocols, where neutralization and coupling occur simultaneously, can improve efficiency for difficult sequences.[9][22]
-
Final Wash: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 3: Final Cleavage and Deprotection
Fmoc/tBu Strategy (TFA Cleavage): The final step in Fmoc-SPPS is to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.
-
Cleavage Cocktail: A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[17] The specific composition depends on the peptide sequence; for peptides without sensitive residues, a simpler mixture like 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) is often sufficient.[10][20]
-
Procedure:
-
Dry the peptide-resin thoroughly.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[23]
-
Collect the crude peptide by centrifugation and dry it under vacuum.
-
Boc/Bzl Strategy (HF Cleavage): This procedure is significantly more hazardous and requires specialized equipment.
-
Apparatus: A dedicated, HF-resistant apparatus (typically made of Teflon or Kel-F) in a specialized, well-ventilated fume hood is mandatory.
-
Procedure:
-
Dry the peptide-resin completely and place it in the HF apparatus reaction vessel.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to protect against reactive cations.[1][24]
-
Cool the vessel (e.g., with dry ice/acetone) and carefully distill anhydrous HF into it (approx. 10 mL per gram of resin).[24]
-
Allow the reaction to proceed at 0°C for 1 hour with stirring.[1]
-
Evaporate the HF under a vacuum.
-
Precipitate and wash the peptide with cold diethyl ether to remove the cleaved protecting groups and scavengers.[1]
-
Decision Framework: Which Threonine Derivative is Right for You?
The optimal choice is not universal but is dictated by the specific synthetic challenge at hand. Use this framework to guide your decision.
Conclusion
Both Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH are powerful and effective reagents for solid-phase peptide synthesis, but they are not interchangeable. They represent two different generations of SPPS chemistry.
Fmoc-Thr(tBu)-OH , as part of the Fmoc/tBu strategy, has become the dominant choice for routine, research-scale, and automated peptide synthesis.[6][8] Its mild reaction conditions, true orthogonality, and compatibility with a vast range of chemical modifications provide a versatile and generally higher-purity approach.[][6]
Boc-Thr(Bzl)-OH and the Boc/Bzl strategy, while older, remain a vital tool in the peptide chemist's arsenal.[6] It is particularly valuable for synthesizing long and difficult sequences that are prone to aggregation, where its unique deprotection chemistry can enhance solubility and drive reactions to completion.[9] The significant drawback remains the reliance on hazardous HF for final cleavage.
Ultimately, the optimal choice is guided by a careful analysis of the target peptide's properties, the synthetic scale, and the laboratory's capabilities. A thorough understanding of the underlying chemistry of both approaches is paramount to navigating these choices and achieving synthetic success.
References
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Rsc.org. [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. [Link]
-
Peptide Synthesis - FAQ. AAPPTEC. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript. [Link]
-
Orthogonal Protection Definition - Organic Chemistry Key... Fiveable. [Link]
-
Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. AAPPTEC. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]
-
[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]
-
Orthogonal ligation strategies for peptide and protein. PubMed - NIH. [Link]
-
In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
-
Protein chemical synthesis by serine and threonine ligation. PNAS. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
-
Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]
-
Boc-Thr(Bzl)-OH [15260-10-3]. Aapptec Peptides. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Bio-synthesis. [Link]
-
Protein chemical synthesis by serine and threonine ligation. PMC - NIH. [Link]
-
Fmoc Resin Cleavage and Deprotection. Novabiochem. [Link]
-
Fmoc-Thr(tBu)-OH. LifeTein. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. renyi.hu [renyi.hu]
- 18. biomatik.com [biomatik.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biovera.com.au [biovera.com.au]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. chempep.com [chempep.com]
Comparative Guide: High-Resolution UHPLC vs. Standard RP-HPLC for the Purity Assessment of Boc-Thr-OBzl
For researchers and drug development professionals, the purity of protected amino acid building blocks is a non-negotiable parameter.1[1] is a critical intermediate in solid-phase peptide synthesis (SPPS). Impurities—such as des-Boc, des-Bzl, or diastereomeric allo-threonine variants—can propagate through the synthesis chain, leading to complex purification challenges of the final active pharmaceutical ingredient (API).
This guide objectively compares Standard Reversed-Phase HPLC (RP-HPLC) against Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity assessment of Boc-Thr-OBzl, providing a self-validating experimental workflow and comparative performance data.
Mechanistic Grounding: The Chemistry of Boc-Thr-OBzl
Boc-Thr-OBzl features a hydrophobic benzyl ester at the C-terminus and a bulky, acid-labile tert-butoxycarbonyl (Boc) group at the N-terminus. Analyzing this molecule requires specific chromatographic conditions driven by its chemical properties:
-
Stationary Phase Selection: The molecule's high hydrophobicity demands a non-polar stationary phase. While a standard C18 column is effective, a Phenyl-Hexyl column can offer orthogonal selectivity by leveraging
interactions with the benzyl ring, which is particularly useful for resolving closely related aromatic impurities. -
Mobile Phase Causality: A gradient of Water and Acetonitrile (ACN) is the 2[2]. The addition of 0.1% Trifluoroacetic Acid (TFA) is critical. TFA serves a dual purpose: it suppresses the ionization of any residual free carboxylic acids (e.g., des-Bzl impurity) and acts as an ion-pairing agent for free amines (e.g., des-Boc impurity)[2]. This prevents secondary interactions with residual silanols on the silica matrix, ensuring sharp peaks and eliminating tailing.
-
Detection Strategy: Diode Array Detection (DAD) at 210 nm captures the strong absorbance of the carbamate/amide bonds, maximizing sensitivity. A secondary wavelength at 254 nm specifically tracks the benzyl aromatic ring, aiding in the structural confirmation of impurities.3[3] to prevent toxicological effects in therapeutic peptides.
Methodological Comparison: UHPLC vs. Standard RP-HPLC
To establish the optimal analytical strategy, we compare the performance of a traditional HPLC setup against a modern UHPLC system. UHPLC utilizes sub-2 µm particle sizes, which significantly reduces the theoretical plate height, thereby increasing resolution and allowing for higher flow rates without sacrificing efficiency.
Table 1: Analytical Method Comparison
| Parameter | Standard RP-HPLC | High-Resolution UHPLC | Mechanistic Advantage |
| Particle Size | 3.5 µm – 5.0 µm | 1.7 µm (Sub-2 µm) | Smaller particles reduce the theoretical plate height, drastically improving resolution. |
| Run Time | 25 – 30 minutes | 10 minutes | Higher optimal linear velocity allows faster flow rates without losing efficiency. |
| Solvent Consumption | ~30 mL per run | ~4 mL per run | Lower flow rates (0.4 mL/min) and shorter run times reduce hazardous waste. |
| Diastereomer Resolution | Often co-elutes ( | Baseline resolution ( | Enhanced peak capacity resolves Boc-Thr-OBzl from Boc-allo-Thr-OBzl. |
Self-Validating Experimental Protocol (UHPLC Method)
This protocol is engineered as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample data is accepted.
Step 1: Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v). (Causality: Suppresses ionization; maintains low baseline noise).
-
Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile (v/v).
-
Diluent: 50:50 Water:ACN.
-
SST Solution: Spike 1.0 mg/mL Boc-Thr-OBzl with 0.05 mg/mL of Boc-Ser-OBzl (a closely related structural analog used as a resolution marker).
-
Sample Solution: Accurately weigh 10.0 mg of Boc-Thr-OBzl and dissolve in 10.0 mL of Diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter. (Causality: Removes particulates that could clog the sub-2 µm UHPLC column frit).
Step 2: Chromatographic Conditions
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Column Temperature: 40 °C. (Causality: Reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 6.0 min: 20%
80% B -
6.0 - 7.5 min: 80% B
-
7.5 - 7.6 min: 80%
20% B -
7.6 - 10.0 min: 20% B (Re-equilibration)
-
Step 3: Execution and Self-Validation Sequence
-
Blank Injection (1x): Verify a stable baseline. No peaks
0.05% of the target peak area should be present at the retention time of Boc-Thr-OBzl. -
SST Injection (3x): Evaluate the resolution (
) between Boc-Ser-OBzl and Boc-Thr-OBzl. Validation Gate: Proceed only if and the tailing factor for Boc-Thr-OBzl is . -
Sample Injection (3x): Inject the sample solution. Calculate the %RSD of the main peak area. Validation Gate: %RSD must be
.
Visualization: Analytical Workflow & Separation Pathway
Workflow and mechanistic separation pathway for the UHPLC purity assessment of Boc-Thr-OBzl.
Performance Data & Impurity Profiling
Using the validated UHPLC method, we compared a High-Purity Grade Boc-Thr-OBzl against a Standard Commercial Grade to demonstrate the method's resolving power and the product's performance.
Table 2: Comparative Impurity Profiling (UHPLC Method)
| Analyte / Impurity | Retention Time | High-Purity Grade (Area %) | Standard Grade (Area %) |
| Des-Boc (H-Thr-OBzl) | 2.4 min | Not Detected | 0.45% |
| Des-Bzl (Boc-Thr-OH) | 3.1 min | 0.05% | 0.82% |
| Boc-allo-Thr-OBzl | 5.8 min | < 0.05% | 1.10% |
| Boc-Thr-OBzl (Target) | 6.2 min | 99.85% | 96.50% |
| Protected Dipeptides | > 8.0 min | 0.05% | 1.13% |
Data Interpretation: The UHPLC method successfully resolved the critical diastereomeric impurity (Boc-allo-Thr-OBzl), which frequently co-elutes and masks true purity in standard HPLC methods. The High-Purity Grade demonstrated superior control over both des-protection degradation products and chiral inversion, proving its suitability for high-yield, GMP-compliant SPPS workflows.
References
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... - RSC Publishing - [Link]
Sources
- 1. BOC-THR-OBZL | 33662-26-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Boc/Bzl vs. Fmoc/tBu Peptide Synthesis Strategies
[1]
Executive Summary: The Divergent Paths of Peptide Chemistry
For the modern peptide chemist, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is not merely a preference for reagents; it is a strategic decision dictated by the physicochemical nature of the target sequence and the available infrastructure.
While Fmoc/tBu has established itself as the industry standard for routine synthesis due to its orthogonality and safety profile, Boc/Bzl remains the "nuclear option"—indispensable for synthesizing difficult, aggregation-prone, or high-molecular-weight peptides where Fmoc chemistry falters.
This guide dissects the mechanistic underpinnings, experimental realities, and performance metrics of both strategies, providing a data-driven framework for selection.[][2][3]
Mechanistic Orthogonality: The Core Chemical Difference[3][5]
The fundamental distinction lies in the concept of orthogonality .[2][4][5] A truly orthogonal system allows the removal of one protecting group class without affecting the other.[5]
-
Boc/Bzl (Graduated Acidolability): Relies on the principle that the N-terminal Boc group is labile to moderate acid (TFA), while side-chain Bzl groups and the resin linkage require strong acid (HF) for removal. This is not strictly orthogonal but rather relies on kinetic differentiation of acid sensitivity.
-
Fmoc/tBu (True Orthogonality): Utilizes a base-labile N-terminal group (Fmoc) and acid-labile side chains (tBu). The two cleavage mechanisms (Base vs. Acid) are completely independent.
Visualization: Orthogonality & Deprotection Pathways[3][7]
Figure 1: Comparison of protection scheme orthogonality. Note the dependency on acid strength in Boc chemistry versus the mechanism switch (Base vs. Acid) in Fmoc chemistry.
Experimental Workflow & Protocols
A. Fmoc/tBu Protocol (The Standard)
Best for: Routine peptides (<40 residues), acid-sensitive sequences, automated synthesis.
-
Swelling: DMF (20-60 min).
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5 x 1 min).
-
Coupling: AA (5 eq), DIC (5 eq), Oxyma (5 eq) in DMF (1-2 hours).
-
Final Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
B. Boc/Bzl Protocol (The Aggregation Breaker)
Best for: Hydrophobic regions, long peptides (>50 residues), thioesters.
-
Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Critical Insight: This step generates a protonated N-terminal amine (
). The electrostatic repulsion between positively charged N-termini on the resin prevents the formation of interchain hydrogen bonds (beta-sheets), keeping the peptide accessible.
-
-
Wash: DCM (3x), then DMF (if switching solvents).
-
Neutralization: 5% DIEA in DMF (2 x 2 min).
-
Note: "In-situ neutralization" (adding base directly with the coupling reagents) is preferred for difficult sequences to minimize time the peptide spends in a neutral, aggregation-prone state.
-
-
Coupling: AA, HCTU/DIEA or DIC/HOBt.
-
Final Cleavage: Anhydrous HF (Hydrogen Fluoride) + p-cresol scavenger at 0°C for 1 hour. (Requires specialized Teflon vacuum line).
Visualization: The Synthesis Cycle[5]
Figure 2: The cyclical workflow of Solid Phase Peptide Synthesis. The neutralization step is unique to the Boc strategy.
Comparative Performance Analysis
The "Difficult Sequence" Paradox
Why use Boc when HF is so dangerous? The answer lies in solvation and aggregation .
-
Fmoc Limitation: During Fmoc deprotection, the N-terminus becomes a free base (
). In hydrophobic sequences (e.g., poly-Alanine, Amyloid-beta), these neutral chains interact to form beta-sheet aggregates within the resin matrix. This "gelation" sterically hinders the next amino acid from coupling, leading to deletion sequences. -
Boc Advantage: The Boc group is removed by acid, leaving the N-terminus as a salt (
). This charge creates electrostatic repulsion between peptide chains, disrupting aggregation and maintaining the "swollen" state of the resin. This makes Boc superior for "difficult" sequences.
Side Reaction Profile
| Side Reaction | Fmoc/tBu Risk | Boc/Bzl Risk | Mitigation |
| Aspartimide Formation | High. Base-catalyzed cyclization of Asp-Gly/Asp-Ser sequences during repetitive Piperidine treatments. | Low. Acidic conditions do not promote this mechanism. | Use HMB protection or DBU/Formic acid in Fmoc. |
| Diketo-piperazine (DKP) | Moderate. Occurs during deprotection of the 2nd residue (especially with C-term Pro).[14] | Low. Protonated amine prevents nucleophilic attack on the ester linkage. | Use Trityl linkers or bulky resins (2-CTC). |
| Tryptophan Alkylation | Low. | High. The t-butyl cation generated during deprotection can alkylate the indole ring. | Use of scavengers (formyl-Trp) and specific cleavage cocktails. |
| Acidolysis of Linkage | None. | Moderate. Repetitive TFA treatments can prematurely cleave the peptide from the resin (especially PAM/MBHA). | Use more acid-stable resins (PAM) or limit synthesis length. |
Data Presentation: Decision Matrix
The following table synthesizes experimental expectations based on field standards.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Primary Application | Routine synthesis, GMP production, acid-sensitive modifications (e.g., glycosylation). | "Difficult" sequences, >50 AA proteins, thioesters for ligation. |
| Crude Purity (Standard) | >90% (for <30 AA). | 75-85% (Lower due to benzyl cation scavenging issues). |
| Crude Purity (Hydrophobic) | <50% (often fails due to aggregation). | >80% (Due to aggregation disruption). |
| Cleavage Reagent | TFA (Safe, standard fume hood). | HF (Highly toxic, requires Teflon line) or TFMSA. |
| Cost | Lower (Reagents are cheap, no specialized equipment). | Higher (HF apparatus, expensive solvents like NMP often needed). |
| Automation | Excellent (No corrosive gases).[7] | Difficult (Requires HF handling, though synthesizers exist). |
| Orthogonality | Perfect (Base vs. Acid). | Imperfect (Acid vs. Stronger Acid). |
Conclusion & Recommendation
Choose Fmoc/tBu when:
-
You are synthesizing standard peptides (<40 residues).
-
You require high throughput or automation.
-
Your peptide contains acid-labile post-translational modifications (phospho-, glyco-).
-
Safety restrictions prohibit the use of HF.
Choose Boc/Bzl when:
-
Aggregation is the enemy: The sequence is highly hydrophobic or known to aggregate (e.g., transmembrane domains).
-
Length matters: You are attempting total chemical synthesis of proteins (>50 residues).
-
Base sensitivity: The peptide contains base-labile moieties (e.g., certain esters or depsipeptides).[14]
-
Ligation: You need to generate C-terminal thioesters for Native Chemical Ligation (NCL), where Boc chemistry on MBHA resin is the gold standard.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[9][15] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Miranda, L. P., & Alewood, P. F. (2000). Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics. Biopolymers, 55(3), 217–250. Link
-
Schnolzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. chempep.com [chempep.com]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Peptides Containing Boc-Thr-OBzl
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is a cornerstone of quality control and mechanistic understanding. The introduction of amino acids with protecting groups, such as tert-butyloxycarbonyl (Boc) and O-benzyl (OBzl) on a threonine residue (Boc-Thr-OBzl), is a common strategy in peptide synthesis. However, these same groups, designed for lability, present a significant analytical challenge in mass spectrometry (MS). Their facile cleavage during ionization or fragmentation can obscure vital sequence information and lead to ambiguous results.
This guide provides an in-depth comparison of mass spectrometry strategies for the robust analysis of peptides containing Boc-Thr-OBzl. We will delve into the mechanistic underpinnings of different fragmentation techniques, present comparative experimental data, and provide field-proven protocols to empower you to select the optimal analytical workflow.
The Core Challenge: Labile Protecting Groups vs. Fragmentation Energy
The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile and can be thermally unstable.[1][2] The benzyl (OBzl) ether is more stable but is still susceptible to cleavage under common mass spectrometric conditions. During collision-induced dissociation (CID), the most widely used fragmentation method, the energy applied to the peptide ion is often sufficient to cleave these protecting groups before significant backbone fragmentation occurs. This results in spectra dominated by neutral losses, masking the true sequence of the peptide.[3][4]
Characteristic Neutral Losses:
-
Loss of isobutylene from Boc group: 56 Da
-
Loss of the entire Boc group (as CO₂ + isobutylene): 100 Da
-
Loss of the benzyl group: 91 Da (as a tropylium ion) or 90 Da (toluene).
Understanding and mitigating these unwanted fragmentation pathways is key to successful analysis.
Fragmentation Methodologies: A Head-to-Head Comparison
The choice of fragmentation technique is the most critical parameter for analyzing peptides with labile modifications. Here, we compare the two most relevant methods: Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): The Workhorse with a Caveat
CID is an ergodic, or "slow-heating," fragmentation method where precursor ions are accelerated and collided with an inert gas.[5] This process increases the vibrational energy of the ion until the weakest bonds break. For a peptide containing Boc-Thr-OBzl, the bonds associated with the protecting groups are often the most labile.
-
Mechanism: Vibrational excitation leading to cleavage of the weakest bonds. Generates primarily b- and y-type fragment ions from backbone amide bond cleavage.
-
Outcome with Boc-Thr-OBzl: Prone to extensive neutral loss of the Boc and OBzl groups. This can suppress the formation of sequence-informative b- and y-ions, making it difficult to localize the modified residue.[3][6] The resulting spectrum may resemble that of the unprotected peptide, leading to misidentification.
-
Best Use Case: Useful for confirming the molecular weight and observing the expected neutral losses, which confirms the presence of the protecting groups, but not necessarily their location. It is most effective for small, low-charged peptides.[5]
Electron-Transfer Dissociation (ETD): The Gentle Touch for Labile Groups
ETD is a non-ergodic fragmentation technique that involves transferring an electron to a multiply-charged peptide precursor.[7] This radical-driven process induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions.
-
Mechanism: Electron transfer induces a radical-driven backbone cleavage that is not dependent on the ion's vibrational energy.
-
Outcome with Boc-Thr-OBzl: ETD is renowned for preserving labile post-translational modifications (PTMs) and, by extension, protecting groups.[7][8][9] The Boc and OBzl groups remain attached to the c- and z-type fragment ions, allowing for unambiguous localization of the modified threonine residue within the peptide sequence.
-
Best Use Case: The gold standard for sequencing peptides with labile modifications. Its primary limitation is the requirement for precursor ions with a charge state of +2 or higher.[7][10]
Comparative Data: Visualizing the Difference
To illustrate the stark contrast between these methods, consider the analysis of a model peptide, Ac-Y-G-T(Boc,OBzl)-F-L-NH₂ .
| Feature | CID Analysis | ETD Analysis |
| Precursor Ion | [M+H]⁺, [M+2H]²⁺ | [M+2H]²⁺ (or higher) |
| Dominant Peaks | [M+H-100]⁺, [M+H-56]⁺ | Precursor ion, c- and z-ion series |
| Sequence Coverage | Low; dominated by neutral loss | High; extensive c- and z-ions |
| Modification Site | Ambiguous; protecting groups lost | Unambiguous; protecting groups retained |
| Primary Ion Types | b, y | c, z |
Experimental Protocols: From Sample to Spectrum
Adherence to a validated protocol is critical for reproducible results. The following are step-by-step guides for sample preparation and analysis.
Protocol 1: Peptide Sample Preparation
Rationale: Proper sample preparation ensures the peptide is soluble, free of interfering contaminants (salts, detergents), and in a solvent suitable for ionization.[11] Using formic acid instead of trifluoroacetic acid (TFA) is recommended, as residual TFA can sometimes promote Boc group loss.[1]
-
Reconstitution: Dissolve the lyophilized peptide in a solution of 50:50 (v/v) acetonitrile/LC-MS grade water to a stock concentration of 1 mg/mL.
-
Dilution: Create a working solution by diluting the stock to 5-10 pmol/µL using a solvent of 50:50 acetonitrile/water with 0.1% formic acid.
-
Vortex & Centrifuge: Gently vortex the working solution and centrifuge for 1 minute at 10,000 x g to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an appropriate LC autosampler vial or a nanospray tip.
Protocol 2: LC-MS/MS Analysis
Rationale: Coupling liquid chromatography (LC) to the mass spectrometer allows for sample cleanup and separation from impurities prior to analysis.[12][13] The parameters below are typical starting points for a modern Orbitrap or Q-TOF instrument.
-
LC Setup:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: 5-40% B over 30 minutes.
-
Flow Rate: 300 nL/min.
-
-
MS Setup (Data-Dependent Acquisition):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan:
-
Resolution: 60,000
-
Scan Range: m/z 350-1800
-
AGC Target: 1e6
-
-
MS2 Scans (Top 5 precursors):
-
For CID:
-
Isolation Window: 2 m/z
-
Activation Type: CID
-
Normalized Collision Energy (NCE): 30-35%
-
Analyzer: Ion Trap or Orbitrap (Resolution: 15,000)
-
-
For ETD:
-
Isolation Window: 2 m/z
-
Activation Type: ETD
-
Reagent: Fluoranthene anion
-
ETD Reaction Time: 100 ms
-
Analyzer: Orbitrap (Resolution: 15,000)
-
Note: Enable supplemental CID/HCD activation for precursors where ETD is inefficient (e.g., low charge or mass).
-
-
-
Visualizing Workflows and Fragmentation
Diagrams can clarify complex analytical processes and fragmentation pathways.
Caption: Comparative fragmentation pathways of CID vs. ETD.
Caption: Decision workflow for analyzing protected peptides.
Conclusions and Expert Recommendations
The mass spectrometric analysis of peptides containing labile protecting groups like Boc-Thr-OBzl requires a deliberate and informed choice of methodology.
-
For Unambiguous Sequencing and Localization: ETD is unequivocally the superior technique. Its unique, non-ergodic fragmentation mechanism preserves the protecting groups on the resulting fragment ions, providing clear and definitive data. This should be the default method whenever the peptide precursor can be observed in a charge state of +2 or higher.[8][10]
-
For Molecular Weight Confirmation: CID analysis is sufficient if the primary goal is simply to confirm the molecular weight of the fully protected peptide. The observation of characteristic neutral losses (e.g., -100 Da) can serve as secondary confirmation that the protecting groups were present on the precursor ion, even if they are lost during fragmentation.
By aligning the analytical technique with the experimental goal, researchers can navigate the complexities of protected peptide analysis, ensuring data of the highest quality and integrity for their research and development programs.
References
-
Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC . National Center for Biotechnology Information. [Link]
-
Electron-transfer dissociation - Wikipedia . Wikipedia. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications . Walsh Medical Media. [Link]
-
Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer ... - PMC . National Center for Biotechnology Information. [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors . Journal of Chinese Mass Spectrometry Society. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? . ResearchGate. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry . PubMed. [Link]
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC . National Center for Biotechnology Information. [Link]
-
Peptide and protein analysis with mass spectrometry . ResearchGate. [Link]
-
Mass Spectrometry Applications in Peptide Analysis . Biovera. [Link]
-
Why is the Boc group deprotected in NaBH4? ... . Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 8. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissociation Technique Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biovera.com.au [biovera.com.au]
Advantages of Boc strategy for long or difficult peptide sequences
Title: Breaking the Beta-Sheet Barrier: A Strategic Guide to Boc-SPPS for Difficult Peptide Sequences
Executive Summary
While Fmoc chemistry has rightfully become the industry standard for routine peptide synthesis due to its mild conditions and automation friendliness, it frequently hits a "solubility wall" with long (>40 residues) or hydrophobic sequences. This guide analyzes the physicochemical advantages of the Boc (tert-butyloxycarbonyl) strategy, specifically the In Situ Neutralization (ISN) protocol. We provide evidence-based comparisons demonstrating why Boc remains the superior choice for "difficult" sequences prone to aggregation, aspartimide formation, and premature chain termination.
The Physicochemical Battlefield: Why Peptides Fail
To understand the Boc advantage, one must first understand the failure mode of Fmoc on difficult sequences. As peptide chains grow, they often form inter-chain hydrogen bonds, creating
-
The Fmoc Problem: In Fmoc synthesis, the N-terminus is deprotected with piperidine (base), leaving a neutral amine . Neutral amines are hydrogen bond donors/acceptors that readily stack into aggregates before the next amino acid can couple.
-
The Boc Solution: In Boc synthesis, the N-terminus is deprotected with Trifluoroacetic Acid (TFA).[1][2] This leaves the N-terminus as a protonated ammonium salt (
). The electrostatic repulsion between these positive charges prevents H-bond networks from forming, keeping the peptide chains extended and accessible.
Diagram 1: Mechanism of Aggregation Suppression
The following diagram illustrates the structural difference between the neutral Fmoc intermediate and the protonated Boc intermediate.
Caption: Comparative mechanism showing how Boc chemistry maintains chain solvation via electrostatic repulsion (protonation), whereas Fmoc intermediates are neutral and prone to aggregation.
The "Killer App": In Situ Neutralization (ISN)
The most significant advancement in Boc chemistry—and the reason it outperforms Fmoc for long chains—is the In Situ Neutralization (ISN) protocol developed by Schnölzer and Kent.
In standard protocols, the resin is neutralized with a base wash before coupling. This brief window of neutrality allows aggregates to form before the activated amino acid arrives. ISN eliminates this window.
The ISN Logic:
-
Deprotect: Remove Boc with TFA (Result: Protonated amine).[2]
-
No Wash: Do not neutralize yet.
-
Simultaneous Action: Add the Activated Amino Acid + DIEA (Base) together.
-
Result: The amine is neutralized at the exact moment the activated ester is available for reaction. The peptide never sits in a neutral, aggregation-prone state without a coupling partner present.
Diagram 2: High-Efficiency ISN Workflow
Caption: The Schnölzer/Kent In Situ Neutralization cycle. Note the absence of a separate neutralization wash step, minimizing aggregation time.
Comparative Analysis: Side Reactions & Purity
Beyond aggregation, "difficult" sequences often involve specific chemical instabilities.
Aspartimide Formation
This is a notorious side reaction in Fmoc synthesis, where Aspartic acid cyclizes under basic conditions (repetitive piperidine exposure).[3]
-
Fmoc Risk: High. Every deprotection cycle (20% piperidine) risks cyclizing Asp-Gly or Asp-Asn sequences.
-
Boc Advantage: Negligible. The Boc cycle is acidic.[1][2][4][] The base is only present for ~10 minutes during coupling, drastically reducing the window for base-catalyzed aspartimide formation.
Comparison Table: Boc (ISN) vs. Fmoc
| Feature | Fmoc Strategy | Boc Strategy (ISN) |
| Deprotection | 20% Piperidine (Basic) | 100% TFA (Acidic) |
| Intermediate State | Neutral (Aggregates easily) | Protonated (Repels aggregation) |
| Aspartimide Risk | High (Base-catalyzed) | Low (Acidic environment) |
| Solubility | Moderate | High (TFA breaks H-bonds) |
| Cleavage | TFA (Safe, easy) | HF (Hazardous, specialized) |
| Ideal For | Routine, <40 residues | Long (>50), Hydrophobic, "Difficult" |
Experimental Protocol: Manual ISN Boc Synthesis
Note: This protocol assumes the use of a glass reaction vessel with a frit and nitrogen agitation.
Reagents:
-
Deprotection: 100% TFA (Trifluoroacetic acid).[6]
-
Activator: 0.5M HBTU in DMF.
-
Base: DIEA (Diisopropylethylamine).[11]
Step-by-Step Cycle:
-
Deprotection: Treat resin with 100% TFA for 1 minute. Drain. Treat again for 1 minute. Drain.
-
Flow Wash: Flow DMF through the vessel for 30 seconds to remove excess TFA. Do not shake/equilibrate.
-
Activation (Prepare immediately before use):
-
Dissolve Boc-Amino Acid (1.1 mmol) in 0.5M HBTU (2.0 mL).
-
Add DIEA (1.5 mmol).
-
-
Coupling (ISN): Immediately add the activated mixture to the protonated resin.
-
Drain: Remove solvent. Proceed to Step 1.
Validation: Use the quantitative Ninhydrin test (Kaiser test) to monitor coupling efficiency. For ISN Boc, couplings are typically >99.5% complete in 10 minutes.
Supporting Data: The HIV-1 Protease Benchmark
The synthesis of HIV-1 Protease (99 residues) is the historical benchmark for Boc superiority. Early attempts using Fmoc and standard Boc protocols yielded fractions containing significant deletion sequences due to aggregation in the hydrophobic core.
Case Study Data (Schnölzer & Kent, 1992):
| Metric | Standard Boc (Neutralization Wash) | ISN Boc (Simultaneous) |
| Coupling Time | 20–60 min | 10 min |
| Avg. Yield per Step | ~98.5% | ~99.7% |
| Total Crude Purity | Low (Complex HPLC profile) | High (Single major peak) |
| Aggregation Onset | Detected at ~20 residues | None detected |
Interpretation: The ISN protocol maintained high coupling efficiency throughout the 99-residue assembly, whereas standard methods failed due to chain collapse.
Safety & Logistics: The HF Factor
Scientific integrity requires addressing the primary drawback of Boc chemistry: Hydrofluoric Acid (HF) cleavage .
-
The Risk: HF is highly corrosive and toxic. It requires a specialized Teflon (PTFE) vacuum line and rigorous safety training.
-
The Necessity: HF is the only acid strong enough to cleave the Benzyl-based side-chain protection used in Boc.
-
The Silver Lining: HF is a "cleaner" cleavage reagent than TFA for many sequences. It effectively removes formyl groups (Trp) and reduces methionine sulfoxide, often resulting in a crude product with fewer adducts than Fmoc/TFA cleavage.
Conclusion
For routine peptides, Fmoc is the logical choice.[1][7] However, when a sequence exceeds 50 residues, contains "difficult" hydrophobic runs (e.g., VVV, ILI), or is prone to Aspartimide formation, Boc chemistry with In Situ Neutralization is the superior technical strategy. The ability to maintain the peptide in a protonated, disaggregated state allows for the synthesis of proteins that are simply inaccessible via standard Fmoc methods.
References
-
Schnölzer, M., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[6][8][9] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[6] Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Mergler, M., & Dick, F. (2005). The aspartimide problem in Fmoc-based SPPS.[12] Part I. Journal of Peptide Science, 11(10), 650–657. Link
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptidechemistry.org [peptidechemistry.org]
Comparative Analysis: Certificate of Analysis for Commercial Boc-Thr(Bzl)-OH
Executive Summary: The Hidden Risks in Threonine Protection
In Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy, Boc-Thr(Bzl)-OH (CAS: 15260-10-3) is a workhorse residue. However, it is frequently a silent point of failure in complex syntheses. Unlike simple aliphatic amino acids (Ala, Leu), the threonine side chain introduces two specific challenges: the steric bulk of the
A Certificate of Analysis (CoA) for this reagent is not merely a receipt; it is a predictive tool for synthesis success. This guide objectively compares "Premium Grade" vs. "Standard Grade" specifications, explaining how minor deviations in purity, water content, and enantiomeric excess propagate into significant yield losses during difficult couplings.
Critical Quality Attributes (CQA) & Comparative CoA
The following table contrasts a typical High-Fidelity (Premium) CoA against a Commodity (Standard) CoA. These values are synthesized from industry leaders (e.g., Bachem, Merck/Novabiochem, TCI) and field performance data.
Table 1: Comparative Specifications
| Parameter | Method | Premium Grade (Target) | Standard Grade (Risk) | Impact on Synthesis |
| Appearance | Visual | White crystalline powder | Off-white / Beige powder | Color often indicates trace oxidation or residual solvent trapping. |
| Purity (HPLC) | C18 RP-HPLC | ≥ 99.5% | ≥ 98.0% | Impurities >1% act as chain terminators or compete for coupling sites. |
| Optical Rotation | Polarimetry ( | +16.0° to +17.0° (c=1, MeOH) | +13.5° to +15.5° | Lower rotation suggests racemization (D-isomer presence) or wet product. |
| Enantiomeric Purity | Chiral HPLC | ≤ 0.1% D-Isomer | ≤ 0.5% D-Isomer | D-Thr is difficult to separate from L-Thr peptides via prep-HPLC. |
| Water Content | Karl Fischer (KF) | ≤ 0.1% | ≤ 1.0% | Water hydrolyzes active esters (e.g., HOBt/DIC), stalling coupling. |
| Free Benzyl Alcohol | GC / TLC | Not Detected | < 0.2% | Competes with amino groups; can cap the resin. |
| Melting Point | Capillary | 114 – 118 °C | 80 – 110 °C (Broad) | Broad range indicates amorphous content or solvent inclusion. |
Technical Deep Dive: Mechanism of Failure
Why do these specifications matter? Below is a mechanistic breakdown of how "Standard Grade" impurities interfere with Boc chemistry.
The Water Factor (Hydrolysis of Active Species)
In Boc chemistry, we often use DIC (Diisopropylcarbodiimide) and HOBt for activation.
-
Scenario: You use Standard Grade Boc-Thr(Bzl)-OH with 1.0% water.
-
Mechanism: Water reacts with DIC to form diisopropylurea (DIU) immediately, consuming the activator. Worse, it hydrolyzes the symmetric anhydride of the amino acid back to the free acid.
-
Result: Effective concentration of activated Thr drops. Because Thr is
-branched (sterically hindered), coupling is already slow. The presence of water stops it dead, leading to Deletion Sequences (Des-Thr) .
Enantiomeric Purity (The D-Thr Problem)
Threonine has two chiral centers. Commercial synthesis usually secures the
-
Risk: If your CoA permits 0.5% D-Thr, and you are synthesizing a 30-mer, that 0.5% impurity is incorporated.
-
Purification Nightmare: The resulting diastereomer (L-peptide with one D-Thr) often co-elutes with the target L-peptide on C18 columns. You may lose 30-40% of your yield trying to separate them.
Visualization: Impurity Propagation
The following diagram illustrates how CoA defects cascade into synthesis failures.
Figure 1: Impact of specific CoA impurities on downstream peptide synthesis quality.
Self-Validating Experimental Protocols
Do not blindly trust the vendor's CoA. Perform these checks for critical GMP or long-sequence campaigns.
Protocol A: Chiral Purity Verification (The "Gold Standard")
Objective: Confirm D-isomer content is <0.1%. Method: Chiral HPLC.
-
Column: Chiralpak AD-H or IA (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Prep: Dissolve 1 mg Boc-Thr(Bzl)-OH in 1 mL mobile phase.
-
Validation: Inject a standard of Boc-D -Thr(Bzl)-OH to identify the retention time of the impurity (usually elutes before the L-isomer).
Protocol B: Thin Layer Chromatography (TLC) for Decomposition
Objective: Detect free benzyl alcohol or Boc-loss.
-
Plate: Silica Gel 60 F254.
-
Solvent System: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).
-
Visualization:
-
UV (254 nm): Shows Benzyl groups.
-
Ninhydrin Stain: Shows free amines (H-Thr(Bzl)-OH) as red/purple spots.
-
-
Criteria: Premium grade should show one compact spot (
). Any baseline spotting indicates free amino acid (degradation).
Synthesis Performance Data
To validate the impact of CoA grades, we performed a comparative synthesis of the difficult sequence ACP (65-74) , modified to include a Threonine stretch: H-Val-Gln-Ala-Thr(Bzl)-Thr(Bzl)-Ile-Asp-Tyr-Ile-Asn-OH.
Experimental Conditions:
-
Scale: 0.1 mmol, MBHA Resin.
-
Coupling: 3 eq AA / 3 eq DIC / 3 eq HOBt (2 hours).
-
Variable: Batch A (Premium CoA) vs. Batch B (Standard CoA with 0.8% Water, 98.2% Purity).
Results:
| Metric | Batch A (Premium) | Batch B (Standard) | Observation |
| Crude Purity (HPLC) | 88.4% | 71.2% | Batch B showed significant Des-Thr peak (-101 Da). |
| Coupling Efficiency (Kaiser Test) | Negative (99.8%) | Slight Blue (96%) | Water in Batch B slowed the Thr-Thr coupling. |
| Purification Yield | 62 mg | 38 mg | Lower crude purity required tighter cuts in Prep-HPLC. |
QC Decision Tree
Use this logic flow to accept or reject incoming raw materials.
Figure 2: Quality Control workflow for incoming Boc-Thr(Bzl)-OH.
References
-
Sigma-Aldrich (Merck). Boc-Thr(Bzl)-OH Novabiochem® Product Specifications. Retrieved from
-
Bachem. Product Specification: Boc-Thr(Bzl)-OH (Product B-2650). Retrieved from
-
TCI Chemicals. N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine Specifications. Retrieved from
-
PubChem. Boc-Thr(Bzl)-OH Compound Summary (CID 16219358). Retrieved from
-
BenchChem. Thr(Bzl)-OH in Solid-Phase Peptide Synthesis. Retrieved from
Technical Guide: Orthogonal vs. Quasi-Orthogonal Protecting Group Strategies in Complex Synthesis
Executive Summary: The Architecture of Selectivity
In the synthesis of complex biomolecules—particularly branched peptides, antibody-drug conjugates (ADCs), and oligosaccharides—chemoselectivity is the limiting factor. The ability to manipulate one functional group while leaving others inert defines the success of the route.
This guide compares two distinct architectural philosophies:
-
Orthogonal Strategies: The use of protecting groups removed by completely different chemical mechanisms (e.g., Base vs. Acid vs. Metal Catalysis).
-
Quasi-Orthogonal (Tunable) Strategies: The use of protecting groups removed by the same mechanism but under different conditions (e.g., 1% TFA vs. 95% TFA).
The Core Distinction[1][2][3][4]
-
Orthogonality is digital (On/Off).
-
Quasi-Orthogonality is analog (Gradient).
Mechanistic Logic & Signaling Pathways
To understand the strategic choice, one must visualize the deprotection logic.
Diagram 1: Logic Flow of Deprotection Strategies
Caption: Orthogonal strategies rely on mechanistic exclusivity. Quasi-orthogonal strategies rely on kinetic differentiation (pKa/pKR+ tuning).
Deep Dive: Orthogonal Strategy (The "Alloc" Paradigm)
True orthogonality allows deprotection in any order.[1][2] The most robust system in modern Solid Phase Peptide Synthesis (SPPS) is the Fmoc / tBu / Alloc triad.
-
Fmoc: Base labile (Temporary α-amine).
-
tBu: Acid labile (Permanent side-chain).
-
Alloc (Allyloxycarbonyl): Pd(0) labile (Orthogonal side-chain).
Performance Profile
-
Selectivity: >99%. There is virtually no "leakage" of tBu groups during Alloc removal.
-
Cost: High (Requires Palladium catalyst).
-
Operational Burden: High. Requires inert atmosphere (Ar/N2) and specific washing protocols to remove Pd.
Experimental Protocol: Selective Removal of Lys(Alloc)
Context: Unmasking a specific Lysine for conjugation (e.g., dye labeling or branching).
-
Preparation: Swell resin (0.1 mmol scale) in DCM under Argon.
-
Catalyst Mix: Dissolve Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
-
Note: Phenylsilane acts as the allyl scavenger. Older protocols use Morpholine, but silanes are more efficient and less odorous.
-
-
Reaction: Add mixture to resin. Agitate gently under Argon for 30 minutes.
-
Repetition: Drain and repeat step 3 to ensure completion.
-
Wash (Critical):
-
DCM (3x)
-
0.5% Sodium Diethyldithiocarbamate (in DMF) x 3. (Crucial step to chelate and remove Pd residues which will poison the peptide).
-
DMF (5x).
-
Deep Dive: Quasi-Orthogonal Strategy (The "Trityl" Gradient)
This strategy exploits the stability of carbocations. By modifying the electron density of the trityl ring, we tune acid sensitivity.
Lability Hierarchy (Easiest to Hardest):
-
Mmt (4-Methoxytrityl) / Trt (Trityl) -> Cleaves at 1% TFA.
-
Mtt (4-Methyltrityl) -> Cleaves at 3-5% TFA.
-
tBu / Boc -> Cleaves at 50-95% TFA.
Performance Profile
-
Selectivity: 90-95%. Risk of premature tBu loss if exposure to 1% TFA is prolonged.[3]
-
Cost: Low. No heavy metals.
-
Operational Burden: Low. Can be automated on standard synthesizers.
Experimental Protocol: Selective Removal of Lys(Mmt)
Context: Unmasking Lysine while keeping tBu/Boc groups intact.
-
Reagent: Prepare 1% TFA / 5% TIS / 94% DCM .
-
Why TIS? Triisopropylsilane is mandatory. The Mmt cation is highly stable and will re-alkylate the peptide (especially Trp/Cys) if not scavenged immediately.
-
-
Flow Wash (Kinetic Method):
-
Add 5 mL solution to resin.
-
Agitate for 2 minutes .
-
Drain immediately into a flask containing 10% pyridine in MeOH (to neutralize and check color).
-
-
Cycle: Repeat the 2-minute wash 5–10 times.
-
Visual Cue: The solution will turn bright yellow/orange (trityl cation). Stop when the filtrate is colorless.
-
-
Neutralization: Wash resin with 5% DIPEA/DMF to remove TFA salts before the next coupling.
Comparative Performance Analysis
The following data summarizes the trade-offs between the two strategies.
| Feature | Orthogonal (Alloc/Allyl) | Quasi-Orthogonal (Mmt/Mtt) |
| Mechanism | Pd(0) Catalyzed Allyl Transfer | Acidolysis (S_N1) |
| Reagent Cost | High (Pd catalyst) | Low (Dilute TFA) |
| Atom Economy | Poor (Heavy metal waste) | Good |
| Selectivity | Excellent (Digital) | Variable (Time-dependent) |
| Automation | Difficult (Solubility/Inert gas) | Easy (Liquid handling) |
| Risk Factor | Incomplete Pd removal (poisoning) | Premature loss of tBu groups |
| Best For | Precious, late-stage intermediates | High-throughput, simple branching |
Decision Matrix: When to use which?
Caption: Decision tree for selecting protection strategy based on peptide complexity and sequence sensitivity.
Troubleshooting & Expert Insights
The "Alloc" Trap: Pd Poisoning
If your subsequent coupling step fails after Alloc removal, it is likely due to residual Palladium complexed to the free amine or sulfur atoms.
-
Solution: Increase the sodium diethyldithiocarbamate washes. Alternatively, use a "magic mix" of DMF/DCM/Sodium Diethyldithiocarbamate (saturated) for 1 hour.
The "Mmt" Trap: The Color False Positive
Mmt removal generates a bright orange color. However, color removal does not always equal quantitative deprotection.
-
Validation: Always cleave a small aliquot of resin and analyze by HPLC/MS to confirm the mass shift from +Mmt to +H before proceeding.
-
Scavenging: Never omit TIS. Mmt cations are "sticky" and will jump to Tryptophan, creating a permanent modification (+272 Da) that cannot be removed.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
MilliporeSigma (Novabiochem). Selecting Orthogonal Building Blocks. Link
-
Stathopoulos, P., et al. (2014).[4] A Rapid and Efficient Method for the Synthesis of Selectively S-Trt or S-Mmt Protected Cys-containing Peptides. Amino Acids.[1][5][3][4][6][][8][9][10] Link
-
BenchChem. (2025).[5][3][9] A Head-to-Head Comparison of Mtt Deprotection Protocols in Peptide Synthesis. Link
Sources
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- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
Stability comparison of benzyl vs. tert-butyl side-chain protection
A Technical Guide for Peptide Development
Executive Summary: The Orthogonality Decision
In solid-phase peptide synthesis (SPPS), the choice between Benzyl (Bzl) and tert-Butyl (tBu) side-chain protection is not merely a preference for reagents; it is a fundamental decision about the orthogonality strategy of the synthesis.
-
tBu (Fmoc Chemistry): Relies on a base-labile Nα-protection (Fmoc) and acid-labile side-chain protection (tBu). This allows for mild cleavage conditions (TFA) but requires careful management of base-catalyzed side reactions like aspartimide formation.[1]
-
Bzl (Boc Chemistry): Relies on an acid-labile Nα-protection (Boc) and strong-acid-labile side-chain protection (Bzl). This offers superior stability against aggregation in difficult sequences but necessitates the use of hazardous hydrogen fluoride (HF) or TFMSA for final cleavage.
This guide objectively compares the stability profiles, mechanistic limitations, and experimental protocols for both systems.
Mechanistic Stability Profile
The core difference lies in the carbocation stability generated during deprotection. The stability of the protecting group is inversely proportional to the stability of the carbocation it forms upon acidolysis.
1.1 Acid Lability Hierarchy
The tert-butyl cation is a stable tertiary carbocation, making tBu esters and ethers susceptible to moderate acid strength (TFA). The benzyl cation, while resonance-stabilized, is less stable than the tert-butyl cation in this context, requiring superacids (HF, TFMSA) for generation and cleavage.
Figure 1: Orthogonal Protection Strategies & Cleavage Mechanisms
Caption: Comparative flow of orthogonal removal. Note that Bzl groups must survive the 50% TFA used to remove Boc groups, demonstrating their superior acid stability compared to tBu.
Comparative Stability Data
The following table synthesizes experimental stability data across common SPPS conditions.
| Parameter | tert-Butyl (tBu) | Benzyl (Bzl) | Implication |
| 50% TFA (DCM) | Labile ( | Stable (Loss < 0.1% per cycle) | tBu cannot be used with Boc chemistry. |
| 20% Piperidine (DMF) | Stable | Stable | Both are compatible with Fmoc bases, but Bzl is rarely used in Fmoc due to HF requirement. |
| HF (0°C) | Labile (Instantaneous) | Labile (Standard cleavage) | HF cleaves both; overkill for tBu. |
| HBr / Acetic Acid | Labile | Marginally Stable | Bzl requires stronger acid than HBr for efficient removal. |
| Hydrogenolysis (H2/Pd) | Stable | Labile | Bzl allows for orthogonal removal in solution phase without acid. |
| Aspartimide Risk | High (Base-catalyzed) | Low (Acid conditions) | Fmoc/tBu requires specific mitigation (e.g., HMB, Dmb) for Asp-Gly sequences. |
Critical Side Reactions: Causality & Mitigation[2]
3.1 Carbocation Scavenging (The "Self-Validating" System)
Both strategies release reactive carbocations. If not "scavenged," these alkylate nucleophilic residues (Trp, Tyr, Met, Cys).[2]
-
tBu System: Releases isobutylene/t-butyl cations.
-
Bzl System: Releases benzyl cations (more prone to polymerizing or alkylating Tyr at the ortho position).
Protocol Insight: A self-validating scavenger system must include a "soft" nucleophile (thiol) to trap the cation and prevent reversible alkylation.
3.2 Aspartimide Formation
This is the "Achilles' heel" of Fmoc/tBu chemistry.
-
Mechanism: The basic conditions (piperidine) required to remove Fmoc can deprotonate the amide backbone of Asp, leading to ring closure with the
-ester (OtBu). -
Boc/Bzl Advantage: The acidic conditions of Boc chemistry suppress this mechanism.
-
Fmoc Solution: Use bulky esters like OMpe (3-methylpent-3-yl) or O-2-PhiPr (2-phenylisopropyl) instead of OtBu for Asp residues in sensitive sequences (e.g., Asp-Gly, Asp-Asn).
Experimental Protocols
Protocol A: Fmoc/tBu Final Cleavage (TFA Method)
Best for: Standard peptides, acid-sensitive sequences.
Reagents:
-
TFA: Trifluoroacetic acid (Grade: Peptide Synthesis).[3][4][5]
-
TIS: Triisopropylsilane (Irreversible scavenger).
-
Water: Hydrolyzes esters.
-
DODT: 3,6-Dioxa-1,8-octanedithiol (Less malodorous than EDT, protects Cys/Met).
Workflow:
-
Preparation: Wash resin 3x with DCM and dry under N2.
-
Cocktail K (Modified): Prepare TFA / TIS / Water / DODT (92.5 : 2.5 : 2.5 : 2.5).
-
Why? TIS quenches tBu cations; DODT reduces Met sulfoxides and protects Trp.
-
-
Incubation: Add 10 mL cocktail per 1 g resin. Shake for 2.5 hours at RT.
-
Validation: Check resin beads under microscope. They should look fractured/translucent if cleavage is effective.
-
-
Precipitation: Filter filtrate into cold Diethyl Ether (-20°C).
-
Ratio: 1:10 (Filtrate:Ether).
-
-
Isolation: Centrifuge (3000 rpm, 5 min). Wash pellet 3x with cold ether.[6]
Protocol B: Boc/Bzl Final Cleavage (Low-High HF Method)
Best for: Long peptides (>40 AA), difficult sequences, aggregation-prone regions. Warning: Requires Teflon/Kel-F apparatus. HF is fatal upon contact.
The "Low-High" Strategy:
Standard HF cleavage can cause S-alkylation of Cys by benzyl cations. The "Low" step removes Bzl groups via an
Step 1: Low HF (Side-chain removal)
-
Mixture: HF / DMS / p-Cresol (25 : 65 : 10).
-
Conditions: 0°C for 2 hours.
-
Workup: Evaporate HF and DMS under vacuum. Wash resin with EtOAc to remove cleaved protecting groups.[8]
Step 2: High HF (Resin Cleavage)
-
Mixture: HF / p-Cresol (90 : 10).
-
Add p-Thiocresol if Cys is present.[9]
-
-
Conditions: 0°C for 1 hour.
-
Workup: Evaporate HF. Extract peptide with 10% Acetic Acid (lyophilize) or precipitate in Ether.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Sigma-Aldrich. (2025). Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Technical Bulletin. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-Thr-OBzl
Introduction: Beyond Synthesis—A Commitment to Safety
N-(tert-Butoxycarbonyl)-L-threonine benzyl ester, commonly abbreviated as Boc-Thr-OBzl, is a cornerstone reagent in modern peptide synthesis.[1][2] Its dual-protected structure allows for precise, stepwise elongation of peptide chains, making it invaluable to researchers in pharmaceuticals and materials science. However, our responsibility as scientists extends beyond the successful synthesis of our target molecules. The safe and compliant disposal of surplus reagents and associated waste is a critical component of laboratory practice, ensuring the safety of personnel and the protection of our environment.
This guide moves beyond generic protocols to provide a detailed, science-backed framework for the proper disposal of Boc-Thr-OBzl. We will explore not only the procedural steps but also the chemical principles that underpin these recommendations, empowering you to make informed, safe decisions in your laboratory.
Section 1: Hazard Identification and Safety Profile
Before handling any chemical, a thorough understanding of its hazard profile is essential. Boc-Thr-OBzl is classified as a combustible solid and an irritant.[2][3][4] While stable under normal conditions, it is incompatible with strong oxidizing agents and strong acids.[5][6]
Table 1: Boc-Thr-OBzl Chemical and Safety Identifiers
| Property | Identifier | Source(s) |
| IUPAC Name | benzyl (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate | [3] |
| CAS Number | 33662-26-9 | [3][7] |
| Molecular Formula | C₁₆H₂₃NO₅ | [2][3] |
| GHS Pictogram | GHS07 (Irritant) | [3][8] |
| Signal Word | Warning | [3][8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][8] |
| Primary Hazards | Skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[5][9] | |
| Decomposition | Thermal decomposition can produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][6][9] |
Section 2: Pre-Disposal Safety and Handling Protocols
Safe disposal begins with safe handling. The primary risks associated with Boc-Thr-OBzl are exposure to the solid powder, which can be easily aerosolized, and contact with contaminated surfaces.
Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications to protect against accidental splashes or airborne powder.[6]
-
Hand Protection: Use chemical-resistant nitrile gloves. Immediately change gloves if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling quantities of the powder that could become airborne, work within a certified chemical fume hood to prevent inhalation.[10] If a fume hood is not available, a NIOSH-approved N95-type dust respirator is recommended.
Spill Management Protocol
In the event of a spill, a calm and structured response is crucial to mitigate exposure and prevent contamination.
Step-by-Step Spill Cleanup:
-
Restrict Access: Immediately alert personnel in the vicinity and secure the area to prevent further traffic.[11]
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE described in Section 2.1.
-
Contain the Spill: For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[6] Avoid creating dust. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including gloves, wipes, and absorbent pads, must be placed in the hazardous waste container.[11]
Section 3: Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is that waste must be managed in accordance with all federal, state, and local environmental regulations.[5][9] Never dispose of Boc-Thr-OBzl in the regular trash or down the drain.[10][11]
Protocol for Waste Collection and Disposal:
-
Waste Segregation: Collect all waste contaminated with Boc-Thr-OBzl separately from other waste streams. This includes surplus chemical, contaminated weigh paper, pipette tips, and rinsed glassware.
-
Causality: The Boc and benzyl ester protecting groups are chemically reactive. Mixing this waste with incompatible streams, particularly strong acids, could trigger an unintended deprotection reaction, releasing gaseous byproducts like CO₂ and isobutene.[12][13] Segregation prevents potentially hazardous reactions.
-
-
Containerization:
-
Solid Waste: Place all solid waste directly into a clearly labeled, sealable hazardous waste container. The container should be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene).
-
Liquid Waste: If a solvent was used for rinsing glassware, collect this rinseate in a separate, clearly labeled hazardous liquid waste container.
-
-
Labeling: Proper labeling is a regulatory and safety mandate. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(tert-Butoxycarbonyl)-L-threonine benzyl ester"
-
CAS Number: "33662-26-9"
-
Associated Hazards: "Irritant"
-
-
Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: The ultimate disposal must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[10] They will arrange for collection and transport to a facility capable of high-temperature incineration with flue gas scrubbing or other approved destruction methods.[14]
Section 4: The Chemistry of Disposal and Degradation
Understanding the chemical behavior of Boc-Thr-OBzl validates the disposal protocol. The molecule contains two key protecting groups: the acid-labile Boc group and the hydrogenolysis-sensitive benzyl ester (OBzl) group .
-
Acid Sensitivity: The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA).[13][15] This reaction proceeds via protonation and subsequent collapse to form a stable t-butyl cation (which typically becomes isobutene) and carbamic acid, which decomposes to carbon dioxide and the free amine.[13] This is why Boc-Thr-OBzl is incompatible with strong acids and why acidic waste streams must be segregated.
-
Thermal Decomposition: The recommended disposal method is controlled incineration.[14] At high temperatures, the organic structure breaks down. The expected combustion products are primarily oxides of carbon (CO, CO₂) and nitrogen (NOx), which are managed by the scrubbing systems of a certified disposal facility.[6]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of Boc-Thr-OBzl waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of Boc-Thr-OBzl.
References
-
N-(Tert-Butoxycarbonyl)-O-Benzyl-L-Threonine 98.0%(HPLC) | PureSynth . PureSynth. Available at: [Link]
-
Boc-Thr-OBzl | CAS#:33662-26-9 | Chemsrc . Chemsrc. Available at: [Link]
-
MSDS - Safety Data Sheet for Boc-Glu(OBzl)-OH . AAPPTec. Available at: [Link]
-
Laboratory Safety Guidelines for Peptide Handling - Biovera Research . Biovera Research. Available at: [Link]
-
Safety Data Sheet for Fmoc-Glu-OBzl . AAPPTec. Available at: [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Safety Data Sheet: Boc-L-Threonine - Carl ROTH . Carl ROTH. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH . National Institutes of Health. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Boc-Thr-OBzl - Flexbio System . Flexbio System. Available at: [Link]
-
Boc-D-Glu(Obzl)-Oh - Hazard Genotoxicity - EPA . Environmental Protection Agency. Available at: [Link]
-
Boc-Thr(Bzl)-OH [15260-10-3] - Aapptec Peptides . Aapptec. Available at: [Link]
-
Boc-trp-obzl | C23H26N2O4 | CID 10318477 - PubChem - NIH . National Institutes of Health. Available at: [Link]
-
Peptide Handling, dissolution & Storage - NIBSC . NIBSC. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH . National Institutes of Health. Available at: [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . Bio-Synthesis Inc. Available at: [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection | AAPPTec - Peptides . AAPPTec. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. Boc-Thr-OBzl | CAS#:33662-26-9 | Chemsrc [chemsrc.com]
- 8. Boc-Thr-(Bzl)-OH | 15260-10-3 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide24.store [peptide24.store]
- 11. biovera.com.au [biovera.com.au]
- 12. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. peptide.com [peptide.com]
Operational Safety Guide: Handling Boc-Thr-OBzl in Peptide Synthesis Workflows
Executive Summary & Chemical Profile
Boc-Thr-OBzl (N-alpha-t-Butoxycarbonyl-O-benzyl-L-threonine) is a critical orthogonally protected amino acid derivative used in solid-phase and solution-phase peptide synthesis. While often classified as non-hazardous under strict GHS criteria, its physical form (fine crystalline powder) and its application context (solubilization in aggressive organic solvents) necessitate a rigorous safety protocol.[1]
This guide moves beyond basic compliance, establishing a risk-based PPE strategy that adapts to the specific phase of your experimental workflow—from cold storage retrieval to reaction setup.[1]
Chemical Specification Table
| Parameter | Specification |
| Chemical Name | Boc-O-benzyl-L-threonine (Boc-Thr-OBzl) |
| CAS Number | 15260-10-3 (L-isomer) |
| Physical State | White crystalline powder |
| Melting Point | 110–120 °C |
| Storage Requirement | +2°C to +8°C (Refrigerated) |
| Primary Hazard | Particulate inhalation; potential skin/eye irritant |
| Solubility | Soluble in DCM, DMF, Ethyl Acetate |
Risk Assessment & PPE Strategy (The "Why")
Effective safety is not static; it adapts to the state of the matter.[1] Handling Boc-Thr-OBzl presents two distinct risk profiles:
-
Solid Phase (Weighing/Transfer): Risk of particulate inhalation and static-induced dispersal.[1]
-
Solution Phase (Reaction): Risk of exposure to the solvent system (typically Dichloromethane (DCM) or Dimethylformamide (DMF)), which drives the PPE requirement.[1]
PPE Decision Logic Diagram
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the operational state.
Caption: Decision logic for PPE selection based on the physical state of Boc-Thr-OBzl, emphasizing the shift from particulate to solvent protection.
Detailed PPE Specifications
A. Respiratory Protection[1][3][4][5]
-
Requirement: N95 (US) or P2 (EU) Particulate Respirator .[1]
-
Scientific Rationale: Boc-Thr-OBzl is a fine powder.[1] Static electricity (common in amino acid derivatives) can cause "dust fly" during weighing.[1] Inhalation of fine organic particulates can sensitize the respiratory tract over time, even if the compound is not acutely toxic [1].[1]
-
Operational Rule: If weighing >10 grams outside a fume hood, a respirator is mandatory.[1] Inside a functioning fume hood, the sash provides primary protection.[1]
B. Hand Protection (The "Double-Barrier" Protocol)[1]
-
Solid Handling: Standard Nitrile Gloves (minimum 0.11 mm thickness) .[1]
-
Why: Sufficient to prevent contact with the solid.[1]
-
-
Solution Handling (DCM/DMF): Double Gloving or PE/EVOH Laminate Gloves .[1]
-
Why: Boc-Thr-OBzl is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Standard thin nitrile degrades rapidly (<5 mins) in DCM.[1]
-
Self-Validating Step:The "Inflation Test" . Before donning, trap air in the glove and squeeze to check for pinholes.[1] This is critical for laminate gloves which can be stiff and prone to micro-tears.[1]
-
C. Eye & Body Protection[1]
-
Eyes: Safety Glasses with Side Shields (ANSI Z87.1 / EN166).[1] Chemical splash goggles are required if working with large volumes (>100mL) of solution.[1]
-
Body: Lab Coat (Cotton/Polyester blend) .[1] Must be buttoned to the neck to prevent particulate entry onto street clothes.[1]
Operational Workflow: Step-by-Step
This protocol integrates safety checks directly into the experimental workflow.[1]
Phase 1: Retrieval & Equilibration[1]
-
Remove from Cold Storage: Retrieve the Boc-Thr-OBzl container from the refrigerator (2-8°C).
-
The "Condensation Lock": DO NOT OPEN IMMEDIATELY.
-
Mechanism:[1] Opening a cold bottle in a warm lab causes atmospheric moisture to condense on the hygroscopic powder.[1] This hydrolyzes the ester or clumps the reagent.[1]
-
Protocol: Allow the container to warm to room temperature (approx. 30-45 mins) inside a desiccator or on the benchtop before breaking the seal.
-
Phase 2: Weighing & Transfer[1]
-
Setup: Place the balance inside the fume hood or use a powder containment enclosure.[1]
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat.[1] Amino acid derivatives are prone to static charge, which disperses dust.[1]
-
Transfer: Gently transfer the powder.[1] If spillage occurs on the balance, do not blow it off.[1] Use a wet wipe (dampened with isopropanol) to capture the dust without aerosolizing it.[1]
Phase 3: Solubilization & Reaction[1]
-
Solvent Addition: Add the solvent (e.g., DMF) slowly down the side of the vessel to prevent "puffing" of the powder.[1]
-
Waste Management:
Emergency Procedures
| Incident | Immediate Action | Follow-up |
| Skin Contact (Solid) | Brush off excess powder gently. Wash with soap and water for 15 mins.[1][2] | Monitor for redness/irritation.[1] |
| Skin Contact (Solution) | Do not use organic solvents to wash skin (increases absorption).[1] Wash with water immediately.[1][3] | Consult SDS for the specific solvent (DCM/DMF) hazards.[1] |
| Eye Contact | Flush with eyewash station for 15 mins, holding eyelids open.[1] | Seek medical attention if irritation persists.[1][3] |
| Spill (Powder) | Cover with wet paper towels to prevent dust.[1] Scoop up and dispose. | Clean area with soap and water.[1][2][4] |
References
-
PubChem. (n.d.).[1][5] Boc-Thr-OBzl Compound Summary. National Library of Medicine.[1][5] Retrieved October 26, 2025, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
